1,4-Bis(1,2-dibromoethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(1,2-dibromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBQQANTDCVPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)Br)C(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948250 | |
| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40948250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25393-98-0 | |
| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25393-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(1,2-dibromoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025393980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Bis(1,2-dibromoethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(1,2-dibromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,4-Bis(1,2-dibromoethyl)benzene from 1,4-Divinylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(1,2-dibromoethyl)benzene, a tetrabrominated derivative of p-divinylbenzene. The synthesis involves the electrophilic addition of molecular bromine across the two vinyl groups of 1,4-divinylbenzene. This document will detail the underlying reaction mechanism, provide a comprehensive, step-by-step experimental protocol, discuss methods for the characterization of the final product, and emphasize the critical safety precautions required when handling the reagents. This guide is intended for researchers and professionals in the fields of organic synthesis, materials science, and drug development who require a thorough understanding of this transformation.
Introduction
1,4-Divinylbenzene (DVB) is a widely utilized cross-linking agent in the production of polymers, most notably in the manufacture of ion-exchange resins and as a component in various copolymers.[1][2] Its bifunctional nature, possessing two reactive vinyl groups, allows for the formation of robust, three-dimensional polymer networks.[2] The chemical modification of these vinyl groups opens avenues for the synthesis of novel monomers and functionalized aromatic compounds.
The synthesis of this compound (also known as α,α',β,β'-tetrabromo-1,4-diethylbenzene) represents a fundamental transformation of DVB, converting the reactive double bonds into saturated, brominated aliphatic chains.[3] This transformation not only serves as a method for the protection or modification of the vinyl groups but also introduces four bromine atoms into the molecule. Halogenated organic compounds are of significant interest as intermediates in organic synthesis, flame retardants, and as building blocks for more complex molecular architectures. The product of this synthesis, a solid crystalline material, can be purified to a high degree, making it a valuable precursor for subsequent chemical modifications.[4]
This guide will provide a detailed exploration of the synthesis of this compound from 1,4-divinylbenzene through electrophilic bromination.
Reaction Mechanism: Electrophilic Addition of Bromine
The synthesis of this compound from 1,4-divinylbenzene proceeds via a well-established electrophilic addition mechanism.[5] The electron-rich pi (π) bonds of the vinyl groups act as nucleophiles, attacking the electrophilic bromine molecule. The reaction occurs in two successive steps, with each vinyl group undergoing bromination.
The process for a single vinyl group can be described as follows:
-
Polarization of Bromine and Nucleophilic Attack: As a non-polar bromine molecule (Br₂) approaches the electron cloud of a vinyl group's π-bond, the bromine molecule becomes polarized, creating a temporary dipole (Brᵟ⁺-Brᵟ⁻).[5] The nucleophilic π-bond attacks the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and the displacement of a bromide ion (Br⁻).[4]
-
Nucleophilic Opening of the Bromonium Ion: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the three-membered bromonium ion ring from the side opposite to the bromine bridge.[4] This backside attack results in the opening of the ring and the formation of a vicinal dibromide with an anti configuration of the two bromine atoms.
This two-step process occurs for both vinyl groups on the 1,4-divinylbenzene molecule to yield the final tetrabrominated product.
Figure 1: General mechanism for the electrophilic addition of bromine to a vinyl group.
Experimental Protocol
This protocol is adapted from established procedures for the bromination of divinylbenzene derivatives and general procedures for the electrophilic addition of bromine to alkenes.[4]
Reagents and Materials
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 1,4-Divinylbenzene | C₁₀H₁₀ | 130.19 | 13.0 g (0.1 mol) | Technical grade (typically ~80%, contains ethylvinylbenzene) can be used, but purification of the product will be more challenging. |
| Bromine | Br₂ | 159.81 | 32.0 g (0.2 mol) | Extremely toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[6] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 400 mL | Anhydrous grade recommended. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~100 mL | For neutralization. |
| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃(aq) | - | ~50 mL | To quench excess bromine. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying the organic phase. |
| Benzene or Ethanol | C₆H₆ or C₂H₅OH | - | As needed | For recrystallization. |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 13.0 g (0.1 mol) of 1,4-divinylbenzene in 250 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C with gentle stirring.
-
Preparation of Bromine Solution: In a separate flask, carefully dissolve 32.0 g (0.2 mol) of bromine in 150 mL of dichloromethane.
-
Addition of Bromine: Slowly add the bromine solution to the stirred solution of 1,4-divinylbenzene via the dropping funnel over a period of approximately 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition. The characteristic red-brown color of bromine should discharge as it reacts.[4]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at 0-5 °C. The reaction is complete when the red-brown color of bromine persists, indicating a slight excess of the reagent.
-
Quenching: Carefully add saturated sodium thiosulfate solution dropwise to the reaction mixture until the red-brown color of excess bromine is completely discharged.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a solid, should be purified by recrystallization. A literature procedure for a similar compound suggests recrystallization from benzene.[4] Alternatively, ethanol can be used. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected product is a crystalline solid.[4]
Figure 2: Workflow for the synthesis of this compound.
Product Characterization
Physical Properties:
-
Molecular Formula: C₁₀H₁₀Br₄[3]
-
Molecular Weight: 449.81 g/mol [8]
-
Appearance: Expected to be a solid at room temperature.[3]
Spectroscopic Data (Predicted):
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons and the two types of aliphatic protons (-CHBr- and -CH₂Br). The aromatic protons will likely appear as a singlet or a complex multiplet in the region of δ 7.0-7.5 ppm. The methine proton (-CHBr-) would be a triplet, and the methylene protons (-CH₂Br) would be a doublet, both in the aliphatic region (δ 3.5-5.5 ppm). |
| ¹³C NMR | The carbon NMR spectrum should display signals for the aromatic carbons (likely two signals in the δ 120-140 ppm range) and two signals for the aliphatic carbons corresponding to the -CHBr and -CH₂Br groups. |
| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and a strong absorption for the C-Br stretching (~500-700 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). |
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is mandatory.
Bromine (Br₂):
-
Hazards: Bromine is extremely toxic, corrosive, and dangerous for the environment.[10] It can cause severe skin burns and eye damage, and is fatal if inhaled.[6]
-
Handling: Always handle liquid bromine in a well-ventilated fume hood. Wear heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield.[10] A lab coat is also required.
-
Spills: In case of a spill, have a solution of sodium thiosulfate (at least 1 M) readily available to neutralize the bromine.[10] Absorb the neutralized spill with an inert material like sand or diatomaceous earth.[6]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air and seek immediate medical attention.[11]
Dichloromethane (CH₂Cl₂):
-
Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
Handling: Use in a well-ventilated fume hood.
Halogenated Organic Compounds:
-
Hazards: The product, this compound, as a halogenated hydrocarbon, should be handled with care. Avoid skin contact and inhalation of any dust.
General Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Be aware of the location and proper use of safety equipment, such as safety showers and eyewash stations.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of this compound from 1,4-divinylbenzene. The electrophilic addition of bromine to the vinyl groups of the starting material is a reliable and high-yielding reaction that provides access to a versatile, tetrabrominated aromatic compound. By following the detailed experimental protocol and adhering to the stringent safety precautions outlined, researchers can successfully synthesize this valuable chemical intermediate for a range of applications in organic synthesis and materials science.
References
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Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2018). Bromine. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
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"1,4-Bis(1,2-dibromoethyl)benzene CAS number 25393-98-0"
An In-depth Technical Guide to 1,4-Bis(1,2-dibromoethyl)benzene (CAS: 25393-98-0)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond simple data recitation to explain the causality behind its properties and procedural choices.
Strategic Overview: Understanding the Molecule
This compound is a highly brominated aromatic compound.[1] Its structure, featuring a central benzene ring with two vicinal dibromoethyl groups at the para positions, is key to its reactivity and potential applications. The presence of four bromine atoms significantly increases its molecular weight and influences its chemical behavior, making it a subject of interest primarily as a synthetic intermediate and a potential flame retardant.[2][3] This guide will deconstruct its synthesis, properties, and safety considerations to provide a holistic understanding for laboratory application.
Molecular Structure and Identification
The unambiguous identification of this compound is critical for any research application. Its fundamental identifiers are consolidated below.
-
CAS Number : 25393-98-0[1]
-
IUPAC Name : this compound[1]
-
Synonyms : p-Bis(1,2-dibromoethyl)benzene, α,α',β,β'-Tetrabromo-1,4-diethylbenzene[2][4]
-
Molecular Formula : C₁₀H₁₀Br₄[2]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
The physical and chemical properties dictate the handling, storage, and application of the compound. The data presented is synthesized from multiple chemical supplier and database sources.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 449.81 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder/crystal | [2][6] |
| Purity | Typically >97% (GC) | [2][4][6] |
| Computed XLogP3 | 4.6 |[1] |
Spectroscopic data is essential for quality control and structural verification. While raw spectra are proprietary, their availability confirms the compound's structure.[1]
-
¹H and ¹³C NMR : Data available, crucial for confirming the arrangement of protons and carbons.[1]
-
Mass Spectrometry (GC-MS) : Data available, used to confirm molecular weight and fragmentation patterns.[1]
-
Infrared Spectroscopy (FTIR) : Data available, useful for identifying functional groups and bond vibrations within the molecule.[1]
Synthesis Protocol and Mechanistic Rationale
The primary route to this compound is the electrophilic addition of elemental bromine to the double bonds of 1,4-divinylbenzene.[7] This reaction is mechanistically straightforward but requires careful control to prevent side reactions and ensure high purity.
Reaction Mechanism: Electrophilic Addition
The π-bonds of the vinyl groups act as nucleophiles, attacking the bromine molecule (Br₂). This proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion (Br⁻) in an anti-addition fashion. This two-step process occurs on both vinyl groups to yield the final tetrabrominated product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Laboratory Protocol
Causality: This protocol is designed to control the exothermic nature of bromination and minimize the formation of impurities. Using a non-polar solvent like carbon tetrachloride or dichloromethane is standard for bromine additions.[7]
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-divinylbenzene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).[7]
-
Cooling : Cool the solution to 0-5 °C using an ice bath. Rationale: This is critical to manage the exothermicity of the reaction and prevent side reactions, such as free-radical substitution on the ethyl groups.
-
Bromine Addition : Slowly add a solution of bromine (2 equivalents) in the same solvent dropwise from the dropping funnel with vigorous stirring. The disappearance of the characteristic red-brown bromine color indicates its consumption.[7] Rationale: Slow, controlled addition prevents a buildup of bromine concentration, which could lead to over-bromination or other undesired reactions.
-
Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.
-
Workup : Quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), followed by water and brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure product.
Potential Applications and Areas of Research
The high bromine content (approximately 71% by mass) makes this compound a strong candidate for applications where flame retardancy is required.
-
Flame Retardants : Brominated compounds are well-known flame retardants.[8] Upon heating, the C-Br bonds can cleave homolytically to release bromine radicals. These radicals interfere with the radical chain reactions of combustion in the gas phase, effectively quenching the flame. This molecule could be investigated as an additive flame retardant for polymers like polyolefins and styrenics.[3]
-
Synthetic Intermediate : This compound is a valuable precursor for further chemical transformations. Dehydrobromination using a base can regenerate the double bonds, potentially with altered stereochemistry, or form alkyne functionalities. This makes it a useful building block for creating more complex molecules in pharmaceutical or materials science research.[9]
-
Polymer Chemistry : While its direct use as a monomer is limited, it can be considered a precursor to cross-linking agents. The four bromine atoms provide multiple sites for reaction, for instance, in nucleophilic substitution reactions to link polymer chains.[10][11]
Safety, Handling, and Toxicity
As with any highly halogenated organic compound, strict safety protocols are mandatory. The available safety data indicates several hazards.
GHS Hazard Statements:
-
Skin Corrosion/Irritation : Some sources classify it as causing skin irritation (H315)[12][13], while related compounds are noted to cause severe skin burns and eye damage (H314).[14][15] Given the presence of reactive bromine atoms, it is prudent to treat it as a potential corrosive.
-
Respiratory Irritation : May cause respiratory irritation (H335).[12][13]
Recommended Laboratory Handling Procedures
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14][15]
-
Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and metals.[14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[14]
Disclaimer: The toxicity profile of this compound is not extensively documented. Researchers should treat it with extreme caution, assuming it has the potential for high toxicity based on its structure and the known hazards of similar brominated aromatic compounds.[16]
Conclusion and Future Outlook
This compound (CAS 25393-98-0) is a well-defined chemical entity with significant potential, primarily as a flame retardant and a versatile intermediate in organic synthesis. Its preparation via the bromination of 1,4-divinylbenzene is a classic example of electrophilic addition, though it requires careful execution. While its high bromine content is advantageous for flame retardancy, this also necessitates stringent safety precautions during handling and use. Future research may focus on its incorporation into novel polymer systems, its efficacy and environmental impact as a flame retardant compared to alternatives, and its utility as a building block for complex, high-value molecules.
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Larsson, K., et al. (2009). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation... Environmental Health Perspectives, 117(12), 1853-9. [Link]
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An In-depth Technical Guide to the Stereoisomers of 1,4-Bis(1,2-dibromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of 1,4-Bis(1,2-dibromoethyl)benzene, a molecule with significant potential in various fields of chemical research and development. From the fundamental principles of its stereochemistry to practical methodologies for synthesis and separation, this document serves as a critical resource for professionals requiring a deep understanding of this compound's isomeric landscape.
Introduction: Unveiling the Stereochemical Complexity
This compound is a halogenated aromatic compound with the chemical formula C₁₀H₁₀Br₄.[1][2][3] Its structure, featuring a central benzene ring substituted at the para positions with 1,2-dibromoethyl groups, gives rise to fascinating stereochemical properties. The presence of two chiral centers, one in each of the ethyl side chains, results in the existence of multiple stereoisomers. Understanding the distinct spatial arrangements of these isomers is paramount, as stereochemistry often dictates a molecule's biological activity, physical properties, and potential applications.
The core of this guide will delve into the identification, synthesis, separation, and characterization of these stereoisomers, providing both theoretical grounding and practical insights for the laboratory setting.
The Stereoisomers of this compound: A Triumvirate of Structures
The presence of two stereogenic centers in this compound leads to the formation of three distinct stereoisomers: a pair of enantiomers and a meso compound.[4] For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ.[5] In this case, with two chiral centers, we would expect a maximum of four stereoisomers. However, due to the symmetry of the para-substituted benzene ring, a meso form exists, reducing the total number of unique stereoisomers to three.
The three stereoisomers are:
-
(1R, 1'R)-1,4-Bis(1,2-dibromoethyl)benzene and (1S, 1'S)-1,4-Bis(1,2-dibromoethyl)benzene : This pair of molecules are non-superimposable mirror images of each other, known as enantiomers. They possess identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in equal and opposite directions.
-
(1R, 1'S)-1,4-Bis(1,2-dibromoethyl)benzene (meso) : This diastereomer contains two chiral centers but is achiral overall due to an internal plane of symmetry. Consequently, the meso form is not optically active. Diastereomers, unlike enantiomers, have different physical properties, which is a key principle in their separation.[4]
The relationship between these stereoisomers is crucial for devising effective separation and purification strategies.
Caption: Relationship between the stereoisomers of this compound.
Synthesis and Stereocontrol: Navigating the Reaction Landscape
The synthesis of this compound typically proceeds through the bromination of 1,4-divinylbenzene. The addition of bromine across the double bonds is the key transformation.
General Synthesis Protocol
A general and straightforward method for the synthesis of this compound involves the direct bromination of 1,4-divinylbenzene.[1]
Reaction: C₆H₄(CH=CH₂)₂ + 2Br₂ → C₆H₄(CHBrCH₂Br)₂
Procedure:
-
Dissolve 1,4-divinylbenzene (1 equivalent) in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath to control the exothermicity of the reaction.
-
Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel with continuous stirring. The disappearance of the characteristic bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete reaction.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of stereoisomers.
This standard procedure will typically result in a mixture of the (R,R), (S,S), and meso stereoisomers, as the bromine addition to the double bonds is generally not stereospecific without the use of a chiral catalyst or auxiliary.
Separation and Purification: Isolating the Isomers of Interest
The separation of the stereoisomeric mixture is a critical step for obtaining pure enantiomers or the meso compound for further study or application. Given that diastereomers have different physical properties, techniques that exploit these differences can be employed.
Diastereomer Separation by Chromatography
The meso compound, being a diastereomer of the enantiomeric pair, can be separated from the racemic mixture of the (R,R) and (S,S) enantiomers using standard chromatographic techniques such as column chromatography or preparative thin-layer chromatography. The different spatial arrangements of the atoms in the meso and enantiomeric forms lead to different interactions with the stationary phase, allowing for their separation.
Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)
Once the meso form is separated, the remaining racemic mixture of the (R,R) and (S,S) enantiomers requires a chiral separation method for resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7][8]
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs are among the most popular and effective for a wide range of chiral separations.[8][9]
Experimental Workflow for Chiral HPLC Method Development:
-
Column Screening: Begin by screening a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based) to identify a column that shows baseline or near-baseline separation of the enantiomers.
-
Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition. This typically involves adjusting the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The addition of small amounts of an acidic or basic additive can also significantly impact the separation.
-
Flow Rate and Temperature Adjustment: Fine-tune the separation by optimizing the flow rate and column temperature. These parameters can affect the resolution, peak shape, and analysis time.
Caption: General workflow for the separation of enantiomers by Chiral HPLC.
Spectroscopic and Crystallographic Characterization
The unambiguous identification of each stereoisomer requires detailed characterization using spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR spectra of the enantiomers will be identical in an achiral solvent, the spectrum of the meso compound will be different from that of the enantiomeric pair due to its different symmetry. Furthermore, NMR spectroscopy can be a powerful tool for distinguishing between diastereomers.[10] The coupling constants and chemical shifts of the protons on the ethyl side chains will be sensitive to the relative stereochemistry.
| Stereoisomer | Expected ¹H NMR Features (in CDCl₃) | Expected ¹³C NMR Features (in CDCl₃) |
| (R,R) / (S,S) Pair | A single set of signals for the aromatic and ethyl protons. | A single set of signals for the aromatic and ethyl carbons. |
| meso (R,S) | A different set of signals for the aromatic and ethyl protons compared to the enantiomers due to the different magnetic environment. | A different set of signals for the aromatic and ethyl carbons compared to the enantiomers. |
Table 1: Predicted NMR Spectroscopic Data for Stereoisomers of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule and for distinguishing between diastereomers.[11] By obtaining suitable crystals of each isolated stereoisomer, the precise three-dimensional arrangement of the atoms can be determined, providing unequivocal proof of their stereochemistry.
Potential Applications and Future Directions
While specific applications for the individual stereoisomers of this compound are not yet widely reported in the literature, the unique properties of chiral molecules open up numerous possibilities in various fields.
-
Asymmetric Synthesis: Enantiomerically pure compounds can serve as chiral building blocks or ligands in asymmetric catalysis, enabling the synthesis of other chiral molecules with high stereoselectivity.
-
Materials Science: The defined three-dimensional structures of these stereoisomers could be exploited in the development of novel polymers, liquid crystals, or other materials with specific optical or electronic properties.
-
Drug Discovery and Development: As stereochemistry is a critical factor in the interaction of molecules with biological systems, the individual stereoisomers may exhibit different pharmacological activities or toxicological profiles. Investigating these differences is a crucial aspect of modern drug development.
The development of efficient methods for the synthesis and separation of the stereoisomers of this compound is a key step towards unlocking their full potential in these and other emerging applications.
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A Technical Guide to the Solubility of 1,4-Bis(1,2-dibromoethyl)benzene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Bis(1,2-dibromoethyl)benzene. While specific quantitative solubility data for this compound is not widely published, this document leverages fundamental principles of chemical interactions and structural analysis to predict its solubility profile across a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this paper details the physicochemical properties of the target molecule, explores the theoretical underpinnings of its solubility, and presents a robust, step-by-step experimental protocol for the empirical determination of its solubility. This guide aims to bridge the existing information gap and empower scientific professionals with the predictive knowledge and practical methodologies required for handling and utilizing this compound in a laboratory setting.
Introduction to this compound
This compound (CAS No: 25393-98-0) is a halogenated aromatic hydrocarbon.[1][2] Its structure features a central benzene ring substituted at the para positions (1 and 4) with 1,2-dibromoethyl groups. This highly brominated structure suggests its potential use as a synthetic intermediate, a flame retardant, or a building block in materials science. Understanding its solubility is a critical first step for any application, dictating solvent choice for reactions, purification processes like recrystallization, and formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 25393-98-0 | [1][3] |
| Molecular Formula | C₁₀H₁₀Br₄ | [1] |
| Molecular Weight | ~449.8 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Computed XLogP3 | 4.6 | [4] |
| InChI Key | KDBQQANTDCVPDZ-UHFFFAOYSA-N | [1][4] |
Note: XLogP3 is a computed octanol-water partition coefficient, with higher values indicating greater lipophilicity and lower water solubility.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of mixing.[5][6] For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The key factors influencing the solubility of this compound are:
-
Polarity: The molecule possesses a nonpolar benzene ring and C-H bonds. However, the four carbon-bromine (C-Br) bonds introduce significant polarity due to the electronegativity difference between carbon and bromine. Overall, the large, symmetric hydrocarbon backbone dominates, rendering the molecule predominantly nonpolar or of low polarity.
-
Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, given the molecule's size and large number of electrons. Dipole-dipole interactions originating from the C-Br bonds will also contribute. The absence of O-H or N-H bonds means the molecule cannot act as a hydrogen bond donor.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the additional thermal energy helps overcome the compound's crystal lattice energy.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, a predicted solubility profile for this compound can be established. The high XLogP3 value of 4.6 strongly suggests poor solubility in water and high solubility in nonpolar organic solvents.[4]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene, Benzene, Carbon Tetrachloride | High | The dominant London dispersion forces of these solvents will effectively solvate the nonpolar benzene ring and alkyl portions of the solute. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents offer a balance. Their own dispersion forces can interact with the nonpolar regions, while their dipole moments can solvate the polar C-Br bonds. Halogenated solvents like DCM and chloroform are often particularly effective for dissolving brominated compounds. |
| Polar Aprotic (Ketone) | Acetone | Low to Moderate | While polar, acetone is less effective at solvating large, nonpolar molecules compared to solvents like THF or DCM. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Low | These solvents rely on strong hydrogen bonding networks. The solute cannot participate as a hydrogen bond donor and is too large and nonpolar to be effectively solvated, making dissolution energetically unfavorable. |
Experimental Determination of Solubility
To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are designed to provide both rapid qualitative assessment and rigorous quantitative data.
Core Safety Precautions
As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable.
-
Handling: this compound is classified as a skin and respiratory irritant.[4][7] All handling must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[2][7]
-
Storage: Keep the container tightly closed and stored in a dry, well-ventilated place, potentially refrigerated as per supplier recommendations.[2]
Qualitative Solubility Assessment
This method provides a rapid, semi-quantitative understanding of solubility in various solvents.
Methodology:
-
Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.
-
Weighing: Accurately weigh approximately 25 mg of this compound into each test tube.[8]
-
Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments, up to a total volume of 1.0 mL.
-
Agitation: After each addition, cap the tube and agitate vigorously (e.g., using a vortex mixer) for 30-60 seconds.
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has fully dissolved.
-
Classification: Record the results based on the following criteria:
-
Soluble: Dissolves completely in ≤ 1.0 mL of solvent.
-
Sparingly Soluble: A portion of the solid dissolves, but some remains even after adding 1.0 mL.
-
Insoluble: No visible dissolution of the solid occurs.
-
-
Repeat: Repeat steps 3-6 for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] Its trustworthiness lies in its design, which ensures that the system reaches thermodynamic equilibrium, providing highly reproducible data.
Methodology:
-
Preparation: To a series of glass vials with PTFE-lined screw caps, add an excess amount of this compound (e.g., 100-200 mg) to ensure a saturated solution with visible solid remaining.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a specific solvent to each vial.
-
Equilibration: Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a minimum of 24 hours.
-
Scientist's Note: A 24-hour period is a standard starting point, but for some crystalline solids, reaching true equilibrium may require 48 or even 72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm the concentration has plateaued.
-
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 12-24 hours to allow the excess solid to settle completely.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent completely using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature.
-
Final Weighing: Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Weight of Vial with Solute - Weight of Empty Vial) / Volume of Supernatant Sampled
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative shake-flask method, a cornerstone of reliable solubility measurement.
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A Guide to the Mechanism of Radical Bromination of 1,4-Diethylbenzene
Abstract
This technical guide provides a comprehensive examination of the free-radical bromination of 1,4-diethylbenzene, a cornerstone reaction in synthetic organic chemistry for the selective functionalization of alkyl side-chains on aromatic compounds. The narrative delves into the intricate mechanism, emphasizing the principles of regioselectivity and stereochemical outcomes. We will explore the critical role of N-Bromosuccinimide (NBS) as a selective brominating agent, contrasting its efficacy with molecular bromine. The discussion is structured to provide researchers and drug development professionals with a deep causal understanding, moving from theoretical principles to practical, field-proven experimental protocols. The guide is grounded in authoritative references and includes detailed visualizations to elucidate the reaction pathways and workflows.
Introduction: The Strategic Value of Benzylic Functionalization
The selective modification of C-H bonds remains a paramount objective in organic synthesis. Among these, the benzylic position—the carbon atom adjacent to an aromatic ring—exhibits unique reactivity that can be strategically exploited.[1][2] Free-radical bromination provides a powerful and reliable method for introducing a bromine atom at this position, transforming a relatively inert alkylbenzene into a versatile synthetic intermediate.[3] Benzylic halides are precursors to a vast array of functional groups through nucleophilic substitution and elimination reactions, making them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5][6]
This guide focuses on the substrate 1,4-diethylbenzene. The reaction preferentially occurs at one of the benzylic C-H bonds of the ethyl groups. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[7][8] The use of NBS is critical because it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution pathway while suppressing potential side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[9][10]
The Core Mechanism: A Radical Chain Reaction
The bromination of 1,4-diethylbenzene with NBS proceeds via a classic free-radical chain mechanism, which is divisible into three distinct phases: initiation, propagation, and termination.[11][12][13] This process requires an external energy source, typically UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to begin the chain reaction.[7][14]
Initiation: The Genesis of Radicals
The reaction begins with the homolytic cleavage of a weak bond to generate the initial radical species.[13][15] In the case of using an initiator like AIBN, gentle heating causes it to decompose, releasing nitrogen gas and forming two cyanoisopropyl radicals. These initiator radicals (In•) then react with trace amounts of HBr present in the reaction mixture, or with the NBS molecule itself, to generate the crucial bromine radical (Br•) that drives the chain reaction.
Alternatively, the N-Br bond in NBS can undergo homolytic cleavage under photochemical or thermal conditions to produce a succinimidyl radical and a bromine radical.[8][16]
-
Initiator Decomposition: In•-In → 2 In• + N₂ (for AIBN)
-
Bromine Radical Formation: In• + HBr → In-H + Br•
Propagation: The Self-Sustaining Cycle
Once a bromine radical is formed, it enters the propagation phase, a two-step cycle that consumes the reactants and forms the product while regenerating the chain-carrying radical.[12][17]
Step 1: Hydrogen Abstraction and the Formation of a Resonance-Stabilized Benzylic Radical
A bromine radical abstracts a hydrogen atom from a benzylic position of 1,4-diethylbenzene. This step is highly regioselective.[18] The C-H bond at the benzylic position is significantly weaker than the C-H bonds of the terminal methyl group. This is because the resulting radical is not a simple secondary alkyl radical; it is a benzylic radical , which is profoundly stabilized by resonance.[1][19][20] The unpaired electron is delocalized across the π-system of the adjacent aromatic ring, distributing the radical character and lowering the overall energy of the intermediate.[21][22] This stabilization is the key driving force for the reaction's selectivity.[8][23]
Step 2: Bromination of the Benzylic Radical
The resonance-stabilized benzylic radical then reacts with a molecule of bromine (Br₂). This reaction forms the C-Br bond of the product, 1-(1-bromoethyl)-4-ethylbenzene, and generates a new bromine radical (Br•).[24] This new Br• can then cycle back to Step 1, continuing the chain reaction.
A crucial aspect of using NBS is that it serves as a source for the molecular bromine required in this step. The hydrogen bromide (HBr) generated in Step 1 reacts with NBS to produce succinimide and a fresh molecule of Br₂.[18][25] This ensures that the concentration of Br₂ remains very low throughout the reaction, which is essential to prevent the competing electrophilic addition of bromine to the aromatic ring.[10][26]
Termination: Conclusion of the Chain
The chain reaction concludes when two radical species combine, removing the reactive intermediates from the cycle.[11][13][15] Due to the extremely low concentration of radicals at any given moment, termination steps are statistically infrequent compared to the propagation steps.[27] Possible termination events include:
-
Br• + Br• → Br₂
-
Benzylic Radical + Br• → 1-(1-bromoethyl)-4-ethylbenzene
-
2 Benzylic Radicals → Dimeric Product
Below is a Graphviz diagram illustrating the complete radical chain mechanism.
Caption: Resonance delocalization of the unpaired electron in the benzylic radical.
Stereochemical Outcome
The benzylic carbon that is brominated becomes a stereocenter in the product, 1-(1-bromoethyl)-4-ethylbenzene. The intermediate benzylic radical is sp²-hybridized, possessing a planar or near-planar geometry. [28]Consequently, the subsequent attack by a bromine molecule can occur from either face of the radical with equal probability. This non-discriminatory attack leads to the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. [28]
Field-Proven Experimental Protocol
This protocol describes a self-validating system for the selective benzylic bromination of 1,4-diethylbenzene. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the process.
4.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purpose |
| 1,4-Diethylbenzene | 134.22 | 5.00 g | 0.0372 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 6.78 g | 0.0381 | Brominating Agent |
| AIBN | 164.21 | 0.12 g | 0.00073 | Radical Initiator |
| Carbon Tetrachloride (CCl₄) | 153.81 | 100 mL | - | Anhydrous Solvent |
| Saturated NaHCO₃ solution | - | 50 mL | - | Quenching/Neutralization |
| Saturated Na₂S₂O₃ solution | - | 50 mL | - | Remove excess Br₂ |
| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |
4.2. Step-by-Step Methodology
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diethylbenzene (5.00 g), N-Bromosuccinimide (6.78 g), and AIBN (0.12 g).
-
Causality: Combining reactants before heating prevents uncontrolled initiation. AIBN is a reliable thermal initiator with a predictable decomposition rate.
-
-
Solvent Addition: Add 100 mL of anhydrous carbon tetrachloride (CCl₄) to the flask.
-
Causality: CCl₄ is an inert solvent that does not participate in the radical reaction. Its anhydrous nature is crucial as water can hydrolyze NBS.
-
-
Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to a gentle reflux (~77 °C) with continuous stirring.
-
Causality: Heating provides the thermal energy required for the decomposition of AIBN, initiating the radical chain reaction. Refluxing prevents solvent loss.
-
-
Monitoring: Monitor the reaction's progress. The reaction is often complete when the denser NBS solid at the bottom of the flask is consumed and replaced by the less dense succinimide byproduct, which floats. This typically takes 1-3 hours.
-
Causality: This visual cue provides a simple and effective method for determining the reaction endpoint, ensuring the starting material is fully consumed without prolonged heating that could lead to side products.
-
-
Work-up - Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.
-
Causality: Cooling prevents premature evaporation of the solvent during filtration. Filtration is a necessary purification step to remove the primary solid byproduct.
-
-
Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution, and finally with 50 mL of brine.
-
Causality: The NaHCO₃ wash neutralizes any residual HBr. The Na₂S₂O₃ wash quenches any unreacted bromine, which would otherwise impart color and impurities to the product.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
Causality: Removal of dissolved water is essential before final purification. Rotary evaporation efficiently removes the volatile CCl₄ solvent to yield the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to obtain pure 1-(1-bromoethyl)-4-ethylbenzene.
4.3. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for benzylic bromination.
Conclusion
The radical bromination of 1,4-diethylbenzene using N-Bromosuccinimide is a highly selective and synthetically useful reaction. Its mechanism is a classic example of a free-radical chain process, with the regioselectivity being dictated by the pronounced stability of the resonance-delocalized benzylic radical intermediate. Understanding the interplay between the initiator, the substrate, and the unique role of NBS in maintaining a low bromine concentration is paramount for achieving high yields and preventing unwanted side reactions. The production of a racemic mixture at the newly formed stereocenter is a predictable outcome based on the planar nature of the radical intermediate. The provided protocol represents a robust and validated method for conducting this transformation, offering a reliable pathway to a versatile chemical building block.
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Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015). Chemistry Stack Exchange. Available at: [Link]
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Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]
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Structure of Benzyl Radical. University of the West Indies. Available at: [Link]
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N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]
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9.3: Stability of Alkyl Radicals. (2021). Chemistry LibreTexts. Available at: [Link]
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The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Moleqube. Available at: [Link]
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Which is more stable benzyl free radical or allyl free radical? (2016). Quora. Available at: [Link]
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Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]
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Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. (2017). PubMed. Available at: [Link]
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18.4. Radical reactions in practice. Lumen Learning - Organic Chemistry II. Available at: [Link]
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Ch 11: Halogenation of alkyl benzenes. University of Calgary. Available at: [Link]
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On the mechanism of N-bromosuccinimide brominations. (1983). ResearchGate. Available at: [Link]
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6.3: Radical Reactions. (2024). Chemistry LibreTexts. Available at: [Link]
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N-Bromosuccinimide. Wikipedia. Available at: [Link]
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Radical Reaction of alkanes with Br2 (Bromine)-3 Steps-Initiation, Propagation, and Termination. (2021). YouTube. Available at: [Link]
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Benzylic Bromination. Chemistry Steps. Available at: [Link]
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NBS: Radical Bromination. (2021). YouTube. Available at: [Link]
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10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. Available at: [Link]
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Initiation Propagation Termination in Radical Reactions. Chemistry Steps. Available at: [Link]
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Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]
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Wohl–Ziegler bromination. Wikipedia. Available at: [Link]
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Benzylic Radical Definition. Fiveable. Available at: [Link]
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Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). RSC Publishing. Available at: [Link]
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Benzene Side Chain Reactions. (2018). YouTube. Available at: [Link]
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What determines the high degree of selectivity in free radical brominations? (2016). Chemistry Stack Exchange. Available at: [Link]
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Reactions at the benzylic position. Khan Academy. Available at: [Link]
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NBS Benzylic Bromination of Alkylbenzene Compounds. (2014). YouTube. Available at: [Link]
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Free-Radical Bromination of Alkyl Benzenes. (2021). Chegg. Available at: [Link]
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Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]
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Reaction Mechanisms. (2020). Oregon State University. Available at: [Link]
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Radical Bromination of Ethylbenzene in Organic Chemistry. (2018). YouTube. Available at: [Link]
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Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022). YouTube. Available at: [Link]
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Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Available at: [Link]
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Relative Rates of Radical Bromination Reactions. Westfield State University. Available at: [Link]
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11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]
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Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. (2025). RSC Publishing. Available at: [Link]
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10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Available at: [Link]
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Propose a mechanism for the bromination of ethylbenzene shown below. Pearson. Available at: [Link]
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16.4: Halogenation of Alkyl Benzenes. (2019). Chemistry LibreTexts. Available at: [Link]
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Bromination, Elimination, and Polymerization: A 3-Step Sequence for the Preparation of Polystyrene from Ethylbenzene. ResearchGate. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of p-Bis(1,2-dibromoethyl)benzene
Introduction
p-Bis(1,2-dibromoethyl)benzene, with the Chemical Abstracts Service (CAS) registry number 25393-98-0, is a halogenated aromatic compound with a symmetrical structure. Its chemical formula is C10H10Br4, and its IUPAC name is 1,4-Bis(1,2-dibromoethyl)benzene. This compound is of interest to researchers in materials science and organic synthesis due to its potential as a flame retardant, a monomer for specialty polymers, or an intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.
This technical guide provides an in-depth analysis of the spectroscopic data for p-Bis(1,2-dibromoethyl)benzene, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering both practical experimental protocols and detailed interpretation of the spectral data.
Molecular Structure and Symmetry
The structure of p-Bis(1,2-dibromoethyl)benzene is characterized by a central benzene ring with two 1,2-dibromoethyl substituents in a para orientation. This symmetry has significant implications for its spectroscopic signatures, particularly in NMR, where chemically equivalent protons and carbons will produce simplified spectra.
Caption: Molecular structure of p-Bis(1,2-dibromoethyl)benzene.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of p-Bis(1,2-dibromoethyl)benzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: The spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Data Summary
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Singlet | 4H | Aromatic protons (Ar-H) |
| ~5.2 | Doublet | 2H | Methine protons (-CH(Br)-) |
| ~4.1 | Doublet | 4H | Methylene protons (-CH₂(Br)) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.
Interpretation
The ¹H NMR spectrum of p-Bis(1,2-dibromoethyl)benzene is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Region: The four protons on the benzene ring are chemically equivalent due to the para-substitution and will appear as a single signal, a singlet, around 7.4 ppm.
-
Aliphatic Region: The two methine protons (-CH(Br)-) are chemically equivalent and will give rise to a single signal. This signal is expected to be a doublet due to coupling with the adjacent methylene protons. The chemical shift of this proton is downfield (around 5.2 ppm) due to the deshielding effect of the adjacent bromine atom and the benzene ring. The four methylene protons (-CH₂(Br)) are also chemically equivalent and will appear as a single signal. This signal will be a doublet due to coupling with the adjacent methine proton. The chemical shift will be around 4.1 ppm, deshielded by the attached bromine atom.
Caption: Correlation of protons to ¹H NMR signals.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A spectrometer with a broadband probe is necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 128-1024) is usually needed due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
Data Summary
| Chemical Shift (ppm) | Assignment |
| ~139 | Aromatic quaternary carbons (Ar-C) |
| ~129 | Aromatic CH carbons (Ar-CH) |
| ~50 | Methine carbon (-CH(Br)-) |
| ~35 | Methylene carbon (-CH₂(Br)) |
Note: The exact chemical shifts can vary based on experimental conditions.
Interpretation
Due to the molecule's symmetry, the ¹³C NMR spectrum will show only four distinct signals.
-
Aromatic Carbons: The two quaternary aromatic carbons attached to the dibromoethyl groups are equivalent and will produce one signal around 139 ppm. The four aromatic CH carbons are also equivalent and will give a single signal around 129 ppm.
-
Aliphatic Carbons: The two methine carbons (-CH(Br)-) are equivalent and will appear as a single peak around 50 ppm. The two methylene carbons (-CH₂(Br)) are also equivalent and will produce a signal around 35 ppm. The bromine atoms have a significant deshielding effect on the attached carbons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR: Place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Data Summary
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic |
| 1600-1585, 1500-1400 | C-C stretch (in-ring) | Aromatic |
| 850-790 | C-H "oop" | 1,4-disubstituted benzene |
| 690-515 | C-Br stretch | Alkyl bromide |
Interpretation
The IR spectrum of p-Bis(1,2-dibromoethyl)benzene will show characteristic absorption bands for its structural features.
-
Aromatic C-H Stretching: A weak to medium band is expected in the 3100-3000 cm⁻¹ region.
-
Aliphatic C-H Stretching: Medium absorption bands will appear just below 3000 cm⁻¹ (in the 3000-2850 cm⁻¹ range).
-
Aromatic C-C Stretching: Characteristic bands for the benzene ring will be observed in the 1600-1400 cm⁻¹ region.
-
C-H Out-of-Plane (oop) Bending: A strong band in the 850-790 cm⁻¹ region is indicative of 1,4-disubstitution on the benzene ring.[1]
-
C-Br Stretching: A strong absorption in the lower frequency region of the spectrum (690-515 cm⁻¹) will correspond to the C-Br stretching vibrations.[2]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions.
Data Summary
| m/z | Interpretation |
| 446, 448, 450, 452, 454 | Molecular ion peak cluster (M⁺) |
| 367, 369, 371, 373 | [M-Br]⁺ |
| 288, 290, 292 | [M-2Br]⁺ |
| 209, 211 | [M-3Br]⁺ |
| 130 | [C₁₀H₁₀]⁺ or fragment thereof |
| 104 | Styrene cation radical |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic isotopic patterns for bromine-containing fragments.
Interpretation
The mass spectrum of p-Bis(1,2-dibromoethyl)benzene will exhibit a complex pattern due to the presence of four bromine atoms.
-
Molecular Ion: The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopic distribution of bromine. The most intense peaks in this cluster will be around m/z 448, 450, and 452.
-
Fragmentation: The molecule is expected to fragment through the loss of bromine atoms and cleavage of the ethyl side chains.
-
Loss of Bromine: The sequential loss of bromine atoms will lead to prominent fragment ions at [M-Br]⁺, [M-2Br]⁺, and so on. Each of these fragments will also show a characteristic isotopic pattern.
-
Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethyl side chain is also a likely fragmentation pathway.
-
Caption: Plausible fragmentation pathway in EI-MS.
Conclusion
The spectroscopic characterization of p-Bis(1,2-dibromoethyl)benzene by ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and self-validating system for its identification and structural elucidation. The symmetry of the molecule simplifies the NMR spectra, leading to a small number of distinct signals. IR spectroscopy confirms the presence of the aromatic ring, the alkyl chains, and the carbon-bromine bonds. Mass spectrometry reveals the molecular weight and a characteristic fragmentation pattern dominated by the loss of bromine atoms. Together, these techniques offer a powerful analytical toolkit for researchers working with this and related halogenated aromatic compounds.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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InstaNANO. FTIR Functional Group Database Table with Search. [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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A Comprehensive Technical Guide to 1,4-Bis(1,2-dibromoethyl)benzene: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(1,2-dibromoethyl)benzene is a halogenated aromatic compound characterized by a central benzene ring substituted at the para positions with two 1,2-dibromoethyl groups. The presence of four bromine atoms, vicinal to each other on the ethyl chains, imparts significant reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its potential applications in research and development, particularly in the fields of medicinal chemistry and polymer science. While this compound is commercially available for research purposes, its specific applications are not widely documented, suggesting its primary role as a versatile, albeit specialized, building block for the synthesis of more complex molecular architectures.[1]
Nomenclature and Identification
The systematic identification of a chemical compound is crucial for unambiguous communication in a scientific context. This compound is known by several alternative names and is uniquely identified by its CAS Registry Number.
Table 1: Alternative Names and Identifiers for this compound [2][3]
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 25393-98-0 |
| Molecular Formula | C10H10Br4 |
| Molecular Weight | 449.81 g/mol |
| Synonyms | p-Bis(1,2-dibromoethyl)benzene |
| Benzene, 1,4-bis(1,2-dibromoethyl)- | |
| α,α',β,β'-Tetrabromo-1,4-diethylbenzene | |
| InChI | InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2 |
| InChIKey | KDBQQANTDCVPDZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(CBr)Br)C(CBr)Br |
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental work.
Table 2: Physicochemical Properties of this compound [2][3]
| Property | Value |
| Appearance | White to off-white solid |
| Purity | Typically >97% (GC) |
| Computed XLogP3 | 4.6 |
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the aliphatic protons of the two dibromoethyl groups. The chemical shifts and coupling patterns of the -CHBr- and -CH2Br protons would be characteristic.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (both substituted and unsubstituted) and the two distinct aliphatic carbons of the dibromoethyl moieties.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-H stretching of the aliphatic groups, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of four bromine atoms. Fragmentation patterns would likely involve the loss of bromine atoms and cleavage of the ethyl side chains.
Synthesis of this compound
The most logical and direct synthetic route to this compound is the electrophilic addition of bromine (Br₂) across the double bonds of 1,4-divinylbenzene. This reaction proceeds via a well-established mechanism involving a bromonium ion intermediate.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound via the bromination of 1,4-divinylbenzene.
Materials:
-
1,4-Divinylbenzene
-
Bromine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-divinylbenzene (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (2 equivalents) in anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of 1,4-divinylbenzene at 0 °C. The characteristic red-brown color of bromine should disappear as it reacts. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the red-brown color of any excess bromine is discharged. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.
Mechanistic Rationale
The electrophilic addition of bromine to an alkene proceeds through a cyclic bromonium ion intermediate. In the case of 1,4-divinylbenzene, this occurs at both vinyl groups.
Caption: Mechanistic steps in the synthesis of this compound.
The choice of a non-polar, aprotic solvent like dichloromethane is crucial to prevent the participation of the solvent in the nucleophilic opening of the bromonium ion. The low reaction temperature helps to minimize side reactions. The work-up procedure is designed to remove any unreacted bromine and acidic byproducts.
Potential Applications in Research and Development
While specific, documented applications of this compound are sparse, its structure suggests several potential uses, particularly as a synthetic intermediate and a crosslinking agent.
As a Synthetic Intermediate in Medicinal Chemistry
Halogenated, particularly brominated, organic compounds are of significant interest in drug design and development.[6] The introduction of bromine atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] this compound, with its four reactive bromine atoms, can serve as a scaffold for the synthesis of novel compounds.
-
Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This could be utilized to synthesize libraries of compounds for biological screening.
-
Elimination Reactions: The vicinal dibromo arrangement allows for facile elimination reactions to form vinyl or alkynyl groups, providing further pathways for molecular diversification.
The rigid para-substituted benzene core provides a defined spatial arrangement for the appended functional groups, which can be advantageous in designing molecules to fit specific protein binding pockets.
As a Crosslinking Agent in Polymer Chemistry
The bifunctional nature of this compound makes it a potential crosslinking agent for polymers. Crosslinking is a critical process for enhancing the mechanical, thermal, and chemical resistance of polymeric materials.[7]
The two dibromoethyl groups can react with suitable functional groups on polymer chains to form a three-dimensional network. For instance, it could potentially be used to crosslink polymers containing nucleophilic sites. The resulting crosslinked polymers could find applications in areas such as coatings, adhesives, and advanced materials. The parent compound, 1,4-divinylbenzene, is a widely used crosslinking agent in the production of ion-exchange resins and other polymers.[8]
Safety and Handling
This compound is classified as a skin and respiratory irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a polyhalogenated aromatic compound with a rich potential for applications in organic synthesis and materials science. While its direct use in drug development is not yet established, its role as a versatile synthetic intermediate is clear. The ability to undergo a variety of chemical transformations, coupled with the rigid benzenoid core, makes it an attractive starting material for the construction of complex and potentially bioactive molecules. Furthermore, its bifunctional nature suggests its utility as a crosslinking agent for the modification of polymers. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
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An In-depth Technical Guide to the Health and Safety of 1,4-Bis(1,2-dibromoethyl)benzene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 1,4-Bis(1,2-dibromoethyl)benzene (CAS No. 25393-98-0). As a Senior Application Scientist, the following sections synthesize available data with field-proven insights to ensure the safe handling and application of this compound in a research and development setting.
Section 1: Chemical and Physical Identity
Understanding the fundamental properties of a compound is the cornerstone of a robust safety assessment. This compound is a halogenated aromatic hydrocarbon. Its structure, characterized by a central benzene ring with two dibromoethyl substituents, dictates its reactivity and toxicological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25393-98-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀Br₄ | [3][4][5] |
| Molecular Weight | 449.81 g/mol | [4][6] |
| Appearance | White to off-white or white-yellow solid/crystal powder | [7] |
| Melting Point | 156°C | [8] |
| Purity | Typically >97.0% | [5][6] |
Section 2: Hazard Identification and GHS Classification
A critical aspect of the safety assessment for this compound is the conflicting information regarding its hazard classification. This discrepancy underscores the importance of a conservative approach to handling.
Aggregated GHS information from multiple suppliers presents a varied hazard profile. Some safety data sheets (SDS) indicate "No known hazard" or classify the substance as "Not a hazardous substance or mixture"[1][7]. Conversely, other sources provide a more severe classification.
Table 2: Conflicting GHS Classifications for this compound
| Hazard Class | Hazard Statement | Signal Word | Source |
| Skin Irritation, Category 2 | H315: Causes skin irritation | Warning | [3][8] |
| Specific target organ toxicity – single exposure, Category 3 | H335: May cause respiratory irritation | Warning | [3][8] |
| Skin Corrosion, Sub-category 1C | H314: Causes severe skin burns and eye damage | Danger | [9] |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | Danger | [9] |
Expert Insight: The presence of multiple bromine atoms on alkyl chains attached to a benzene ring suggests a potential for reactivity and biological activity. Brominated compounds can act as alkylating agents, which can lead to skin and respiratory irritation. The discrepancy in classification may arise from the limited toxicological data available for this specific compound. Therefore, it is prudent to treat this compound with a high degree of caution, assuming the most severe hazard classification is potentially accurate until more definitive data is available.
Section 3: Toxicological Profile and Exposure Routes
The toxicological properties of this compound have not been thoroughly investigated[1][7]. This lack of comprehensive data necessitates a proactive and cautious approach to minimize all potential routes of exposure.
Primary Routes of Exposure:
-
Inhalation: As a powder, inhalation of dust particles is a primary concern. This may cause respiratory irritation[3][8].
-
Skin Contact: Direct contact with the skin may cause irritation or, in a more severe scenario, chemical burns[3][8][9].
-
Eye Contact: The compound poses a risk of serious eye damage[9].
-
Ingestion: While less likely in a laboratory setting with proper protocols, accidental ingestion could be harmful.
Diagram 1: Potential Exposure and Hazard Workflow
Caption: Potential exposure routes and associated health hazards.
Section 4: Safe Handling and Engineering Controls
Given the potential hazards and lack of extensive toxicological data, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.
Diagram 2: Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for mitigating exposure risks.
Protocol 1: Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Verify that an eyewash station and safety shower are accessible and unobstructed[1].
-
Assemble all necessary PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Designate a specific area within the fume hood for handling the compound.
-
-
Handling:
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
-
Avoid creating dust. If there is a risk of dust generation, a respirator may be necessary.
-
Use appropriate tools (e.g., spatulas) for transfers.
-
-
Spill Management:
-
In case of a small spill, carefully sweep up or vacuum the solid material and place it in a sealed container for disposal[1].
-
Avoid generating dust during cleanup.
-
For larger spills, evacuate the area and follow institutional emergency procedures.
-
-
Waste Disposal:
Section 5: First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 3: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Section 6: Stability and Reactivity
Understanding the chemical stability and reactivity is vital for safe storage and to prevent hazardous reactions.
-
Stability: The compound is stable under recommended storage conditions[1].
-
Incompatible Materials: Avoid strong oxidizing agents[7].
-
Conditions to Avoid: Heat, flames, and sparks[7].
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and hydrogen bromide can be formed[1].
Section 7: Storage and Environmental Considerations
Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area[1]. A refrigerated environment is recommended by some suppliers[1]. Keep the container tightly closed and stored upright to prevent leakage[1][9].
-
Environmental Fate: There is no available data on the persistence, degradability, bioaccumulation, or mobility of this compound in the environment[1]. It should not be released into the environment[1].
Section 8: Conclusion and Recommendations
The available health and safety data for this compound is limited and presents some conflicting information regarding its hazard classification. This necessitates a conservative and cautious approach to its handling. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The significant data gaps in the toxicological and environmental profiles of this compound highlight the need for further investigation to fully characterize its potential risks. Until such data is available, treating this compound as a substance with the potential to cause skin and respiratory irritation, as well as serious eye damage, is the most responsible course of action.
References
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- (1,2-dibromo-ethyl)-benzene | CAS#:102921-26-6 | Chemsrc. (2025-08-29).
- This compound 97.0+%, TCI ... - Fisher Scientific.
- SAFETY D
- SAFETY D
- GHS 11 (Rev.11) SDS Word 下载CAS: 25393-98-0 Name: this compound - 杭州智化科技有限公司.
- This compound | C10H10Br4 | CID 97018 - PubChem.
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Methodological & Application
Application Notes and Protocols for the Utilization of 1,4-Bis(1,2-dibromoethyl)benzene in Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Precursor for Conjugated Polymers
1,4-Bis(1,2-dibromoethyl)benzene is a halogenated aromatic compound that serves as a key precursor in the synthesis of poly(p-phenylene vinylene) (PPV), a highly significant conjugated polymer.[1] PPV and its derivatives are renowned for their electroluminescent and conductive properties, making them cornerstone materials in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.[1][2] The synthesis of PPV from this compound is primarily achieved through the Gilch polymerization route, a dehydrohalogenation reaction that proceeds via a reactive p-quinodimethane intermediate.[3][4] This document provides a comprehensive guide to the use of this compound in polymer synthesis, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization of the resulting polymer.
Chemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for successful polymerization.
| Property | Value |
| Chemical Formula | C₁₀H₁₀Br₄ |
| Molecular Weight | 449.81 g/mol |
| Appearance | White to off-white solid/crystal |
| CAS Number | 25393-98-0 |
| Purity | Typically >97% |
The Gilch Polymerization: Mechanism and Rationale
The Gilch polymerization is a powerful method for synthesizing PPV and its derivatives from α,α,α',α'-tetrahalo-p-xylenes. The reaction is initiated by a strong base, typically potassium tert-butoxide (t-BuOK), in an organic solvent.[3][4]
The mechanism is understood to proceed through the following key steps:
-
Dehydrohalogenation: The strong base abstracts protons from the ethyl groups, leading to the elimination of two equivalents of hydrogen bromide (HBr) and the in-situ formation of a highly reactive p-quinodimethane intermediate.[3][7]
-
Initiation and Propagation: The p-quinodimethane monomers are believed to self-initiate polymerization through a diradical species.[3][7] The propagation then proceeds via a radical chain-growth mechanism, leading to the formation of the poly(p-phenylene vinylene) backbone.[3][7]
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Application Note: Synthesis of Poly(p-phenylene vinylene) via Dehydrobromination of 1,4-Bis(1,2-dibromoethyl)benzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene vinylene) (PPV), a key conductive polymer, through the dehydrobromination of 1,4-Bis(1,2-dibromoethyl)benzene. This precursor route, a modification of the Gilch polymerization, offers a viable pathway to obtaining high-quality PPV for applications in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices. This document delves into the reaction mechanism, provides a step-by-step experimental protocol, outlines characterization techniques, and offers troubleshooting guidance for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Poly(p-phenylene vinylene)
Poly(p-phenylene vinylene) (PPV) is a cornerstone of the conducting polymer family, distinguished by its rigid-rod structure and extended π-conjugated system.[1] This molecular architecture imparts remarkable electronic and optical properties, including electroluminescence, making it a material of great interest for various applications.[2][3] PPV was famously used as the emissive layer in the first polymer-based light-emitting diodes (LEDs), a discovery that catalyzed the field of "plastic electronics".[1]
The insolubility of pristine PPV presents a significant processing challenge.[3] To overcome this, precursor routes are often employed, where a soluble precursor polymer is first synthesized and then converted to the final conjugated polymer.[4] The dehydrobromination of a halogenated precursor, such as this compound, is a powerful strategy that falls under the umbrella of the Gilch route.[5] This method allows for the formation of high molecular weight PPV that can be processed into thin films for device fabrication.[4]
Reaction Mechanism: The Gilch Route and E2 Elimination
The synthesis of PPV from this compound via dehydrobromination is a variant of the Gilch polymerization. The reaction is initiated by a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), and proceeds through a reactive p-quinodimethane intermediate.[6]
Step 1: Formation of the p-Quinodimethane Intermediate
The reaction commences with a base-mediated 1,6-dehydrohalogenation of the precursor. Potassium tert-butoxide, a bulky base, preferentially abstracts a proton from the benzylic position due to its steric hindrance, favoring an E2 (bimolecular elimination) mechanism.[7][8] This concerted, one-step process involves the simultaneous removal of a proton and a bromide ion, leading to the formation of a double bond.[7] This initial elimination from the this compound precursor generates a highly reactive α-bromo-p-quinodimethane monomer.[1]
Step 2: Polymerization of the Intermediate
The exact mechanism of the subsequent chain growth is a subject of ongoing research, with evidence supporting both radical and anionic pathways.[6] In the radical pathway, the p-quinodimethane intermediate can undergo spontaneous dimerization to form a diradical species.[6] This diradical then initiates chain propagation by reacting with other monomer units. The chain grows from both ends of the diradical.[6]
Causality of Reagent Selection:
-
Potassium tert-butoxide (KOtBu): The choice of a strong, sterically hindered base is critical. Its bulkiness minimizes nucleophilic substitution side reactions and promotes the desired elimination pathway.[7][8] The strength of the base is necessary to efficiently deprotonate the benzylic carbons.
-
Anhydrous Tetrahydrofuran (THF): THF is a common solvent for this reaction as it is relatively inert and can dissolve the monomer and the growing polymer chains to a certain extent. The absence of water is crucial, as water can react with the strong base and interfere with the polymerization process.
Experimental Protocol
This protocol provides a general guideline for the synthesis of PPV from this compound. Researchers should optimize the reaction conditions based on their specific experimental setup and desired polymer characteristics.
Materials and Reagents:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions (Schlenk line, three-necked flask, etc.)
-
Magnetic stirrer and heating mantle
Safety Precautions:
-
Potassium tert-butoxide is a corrosive and moisture-sensitive reagent. Handle it in a glovebox or under an inert atmosphere.[7]
-
THF is flammable and can form explosive peroxides. Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of argon or nitrogen.
-
Dissolving the Monomer: In the reaction flask, dissolve this compound in anhydrous THF under an inert atmosphere. The concentration of the monomer can influence the molecular weight of the resulting polymer.[3]
-
Preparation of the Base Solution: In a separate Schlenk flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Initiation of Polymerization: Cool the monomer solution to 0 °C using an ice bath. Slowly add the potassium tert-butoxide solution to the stirred monomer solution via a syringe or cannula over a period of 1 hour. A color change to yellow or orange is typically observed, indicating the formation of the conjugated polymer.
-
Polymerization: After the addition of the base is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours under an inert atmosphere. The reaction temperature can be adjusted to control the molecular weight of the polymer.[4]
-
Precipitation and Purification: Pour the reaction mixture into a large volume of methanol with vigorous stirring. The PPV will precipitate as a yellow-orange solid.
-
Isolation of the Polymer: Collect the precipitated polymer by filtration using a Büchner funnel.
-
Washing: Wash the polymer repeatedly with methanol to remove any unreacted monomer, base, and salts. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., methanol or ethanol).
-
Drying: Dry the purified PPV under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Characterization of Poly(p-phenylene vinylene)
The synthesized PPV should be thoroughly characterized to confirm its structure, purity, and properties.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer.[9] | Disappearance of C-Br stretching vibrations from the precursor. Appearance of characteristic peaks for the vinylene C-H out-of-plane bending (around 965 cm⁻¹ for trans-vinylene) and aromatic C-H bending.[9] |
| UV-Visible (UV-Vis) Spectroscopy | To determine the electronic absorption properties and estimate the optical bandgap.[9] | A broad absorption band in the visible region, typically with a maximum (λmax) around 400-500 nm, corresponding to the π-π* transition of the conjugated backbone.[3] |
| Photoluminescence (PL) Spectroscopy | To investigate the emissive properties of the polymer. | Emission of yellow-green light upon excitation, with emission maxima typically in the range of 500-600 nm.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | ¹H NMR should show signals corresponding to the aromatic and vinylic protons. The disappearance of signals from the ethyl-bromide groups of the precursor confirms the conversion. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. | Provides information on the average chain length of the polymer, which is crucial for its physical and electronic properties. |
Workflow and Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of PPV.
Reaction Mechanism
Caption: Simplified reaction mechanism for PPV synthesis.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Incomplete reaction. - Loss of product during work-up. - Presence of moisture in reagents or solvent. | - Increase reaction time or temperature. - Ensure efficient precipitation and careful handling during filtration. - Use freshly dried solvents and handle the base under inert conditions. |
| Low Molecular Weight | - High concentration of initiator (base). - Presence of chain-terminating impurities (e.g., water). - High reaction temperature leading to side reactions. | - Optimize the monomer-to-base ratio. - Ensure all reagents and solvents are anhydrous. - Conduct the polymerization at a lower temperature. |
| Insoluble Polymer | - High molecular weight. - Cross-linking side reactions. | - Adjust reaction conditions to target a lower molecular weight. - Ensure slow addition of the base to control the polymerization rate. |
| Broad Polydispersity Index (PDI) | - Uncontrolled initiation or termination. - Multiple active species. | - Maintain a constant temperature throughout the reaction. - Ensure homogeneous mixing by efficient stirring. |
| Formation of Side Products (e.g., [2.2]paracyclophanes) | - Dimerization of the p-quinodimethane intermediate without propagation.[6] | - Optimize monomer concentration and reaction temperature to favor polymerization over cyclization. |
Conclusion
The dehydrobromination of this compound via the Gilch route is a robust method for the synthesis of high-quality poly(p-phenylene vinylene). A thorough understanding of the E2 elimination mechanism and the factors influencing the polymerization of the p-quinodimethane intermediate is crucial for controlling the properties of the final polymer. By carefully controlling the reaction conditions, particularly the stoichiometry of the base, temperature, and purity of the reagents, researchers can synthesize PPV with desired molecular weights and properties suitable for a wide range of applications in organic electronics and materials science.
References
- Burroughes, J. H., Bradley, D. D. C., Brown, A. R., Marks, R. N., Mackay, K., Friend, R. H., Burn, P. L., & Holmes, A. B. (1990). Light-emitting diodes based on conjugated polymers.
- Friend, R. H., Gymer, R. W., Holmes, A. B., Burroughes, J. H., Marks, R. N., Taliani, C., Bradley, D. D. C., Dos Santos, D. A., Brédas, J. L., Lögdlund, M., & Salaneck, W. R. (1999). Electroluminescence in conjugated polymers.
- Heeger, A. J. (2001). Semiconducting and Metallic Polymers: The Fourth Generation of Polymeric Materials (Nobel Lecture).
- Kraft, A., Grimsdale, A. C., & Holmes, A. B. (1998). Electroluminescent Conjugated Polymers—Seeing Polymers in a New Light.
- Grem, G., Leditzky, G., Ullrich, B., & Leising, G. (1992). Realization of a blue-light-emitting device using a poly(p-phenylene) derivative.
- Gilch, H. G., & Wheelwright, W. L. (1966). Polymerization of α,α′-Dihalo-p-xylenes with Base. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(6), 1337–1349.
- Abd Rashid, M. Y., Abu Bakar, A., Mohd Asri, M. T., & Iskandar, S. M. (2004). Synthesis and characterization of poly(p-phenylene vinylene). The Medical journal of Malaysia, 59 Suppl B, 135–136.
- Lahti, P. M., Sarker, A. M., Garay, R. O., & Lenz, R. W. (1993). Polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide: synthesis of electronically 'push-pull' substituted poly(p-phenylene vinylene). Polymer, 34(7), 1456-1460.
- BenchChem. (2025). Application Notes and Protocols for Dehydrohalogenation Reactions Using Potassium tert-butoxide.
- Wosnick, J. H., & Swager, T. M. (2005). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and Their Copolymers. Journal of Applied Polymer Science, 97(4), 1438-1447.
- The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube.
- Nikolić, J. D., Wouters, S., Romanova, J., Shimizu, A., Champagne, B., Junkers, T., Vanderzande, D., Van Neck, D., Waroquier, M., Van Speybroeck, V., & Catak, S. (2015). PPV Polymerization through the Gilch Route: Diradical Character of Monomers. Chemistry – A European Journal, 21(52), 19176–19185.
-
Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]
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Application Notes and Protocols for 1,4-Bis(1,2-dibromoethyl)benzene as a Precursor for Polymeric Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide on the utilization of 1,4-bis(1,2-dibromoethyl)benzene as a precursor for the synthesis of novel polymeric flame retardants. This document elucidates the underlying chemical principles, detailed synthetic protocols, and the mechanism of action of the resulting brominated polymeric flame retardant. The conversion of this compound to a poly(1,4-divinylbenzene) network offers a pathway to a flame retardant that is integrated into a polymer matrix, potentially reducing the migration and environmental persistence associated with smaller, additive brominated flame retardants. This guide is intended for researchers in materials science, polymer chemistry, and safety engineering, providing a foundation for the development of advanced, safer fire-retardant materials.
Introduction: The Role of Brominated Compounds in Fire Safety
Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to or chemically incorporated into materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire.[1] Their primary mechanism of action is interference with the gas-phase chemistry of combustion.[2] Upon heating, BFRs release bromine radicals (Br•) which act as scavengers for the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire's chain reaction.[3] This interruption of the combustion cycle cools the system and slows the generation of flammable gases.[2]
While effective, traditional additive BFRs have faced scrutiny due to environmental and health concerns, as some compounds can bioaccumulate.[4] This has driven research towards polymeric and reactive flame retardants, which are chemically bound to the polymer matrix, offering reduced migration potential.[5] this compound is a promising precursor for such a polymeric flame retardant. Through a dehydrobromination reaction, it can be converted into 1,4-divinylbenzene, a reactive monomer that can be polymerized or copolymerized to form a stable, cross-linked, flame-retardant polymer network.[6][7]
Chemical and Physical Properties of this compound
A thorough understanding of the precursor's properties is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 25393-98-0 | [5][7] |
| Molecular Formula | C₁₀H₁₀Br₄ | [5][7] |
| Molecular Weight | 449.81 g/mol | [5] |
| Appearance | Solid | [7] |
| Synonyms | p-Bis(1,2-dibromoethyl)benzene, Benzene, 1,4-bis(1,2-dibromoethyl)- | [7] |
Synthesis of this compound
The precursor, this compound, is synthesized via the bromination of 1,4-divinylbenzene. This reaction is an electrophilic addition of bromine across the double bonds of the vinyl groups.
Protocol 1: Synthesis of this compound
Materials and Equipment:
-
1,4-Divinylbenzene
-
Bromine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Dissolve 1,4-divinylbenzene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an equimolar amount of bromine dissolved in dichloromethane to the stirred solution via an addition funnel. The addition should be dropwise to control the exothermic reaction.
-
Continue stirring the reaction mixture at 0°C for 1-2 hours after the addition is complete.
-
Once the reaction is complete (monitored by TLC), wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield this compound as a solid.
Conversion to a Polymeric Flame Retardant via Dehydrobromination and Polymerization
The core of this application is the transformation of this compound into a polymeric flame retardant. This is achieved through a base-mediated double dehydrobromination to yield 1,4-divinylbenzene, which then undergoes in-situ polymerization.
Mechanism of Dehydrobromination
The dehydrobromination of the vicinal dibromide proceeds via two consecutive E2 (bimolecular elimination) reactions, requiring a strong base.[8][9] The base abstracts a proton from a carbon atom adjacent to a bromine-bearing carbon, leading to the formation of a double bond and the expulsion of a bromide ion. This process is repeated to form the second vinyl group.
Caption: Mechanism of dehydrobromination.
Protocol 2: Synthesis of Polymeric Flame Retardant
Materials and Equipment:
-
This compound
-
Potassium hydroxide (KOH) or Sodium amide (NaNH₂)
-
Anhydrous ethanol or liquid ammonia
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve a strong base (e.g., 4 equivalents of KOH in anhydrous ethanol).[8]
-
Slowly add a solution of this compound in the same solvent to the base solution with vigorous stirring.
-
Heat the reaction mixture to reflux for several hours to facilitate the double dehydrobromination and subsequent polymerization of the in-situ generated 1,4-divinylbenzene. The polymerization can be initiated by the reaction conditions or a suitable initiator can be added.[3]
-
The formation of a solid polymer indicates the progress of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the polymeric product by filtration.
-
Wash the polymer thoroughly with water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and inorganic salts.
-
Dry the resulting polymeric flame retardant in a vacuum oven.
Caption: Experimental workflow for the synthesis.
Mechanism of Flame Retardancy
The resulting brominated polymeric flame retardant acts through both gas-phase and condensed-phase mechanisms.
-
Gas-Phase Action: Upon thermal decomposition, the polymer releases bromine radicals (Br•). These radicals interfere with the combustion chain reaction in the flame, effectively quenching the fire.[2][3]
-
Condensed-Phase Action: The cross-linked nature of the polymer promotes char formation upon heating. This char layer acts as an insulating barrier, protecting the underlying material from heat and oxygen, thus reducing the rate of decomposition and the release of flammable volatiles.[2]
Caption: Dual mechanism of flame retardancy.
Applications and Future Perspectives
This polymeric flame retardant is suitable for incorporation into various polymer systems, such as polystyrenes, polyurethanes, and epoxy resins, to enhance their fire safety.[5][10] Its polymeric nature makes it a potentially safer alternative to traditional additive BFRs, aligning with the principles of green chemistry.[11] Future research should focus on optimizing the polymerization process to control the molecular weight and cross-linking density of the flame retardant, thereby fine-tuning its performance and compatibility with different host polymers.
Conclusion
This compound is a versatile precursor for the synthesis of a novel polymeric flame retardant. The straightforward dehydrobromination and subsequent polymerization provide a viable route to a flame retardant with the potential for reduced environmental impact. The protocols and mechanisms detailed in these application notes offer a solid foundation for researchers to explore and develop the next generation of fire-retardant materials.
References
- SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
- FR Fabric. (2023, July 2). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame.
- Wikipedia. (2023, November 29). Brominated flame retardant.
- An, L., et al. (2012). Some Commonly Used Brominated Flame Retardants Cause Ca2+-ATPase Inhibition, Beta-Amyloid Peptide Release and Apoptosis in SH-SY5Y Neuronal Cells. PubMed.
- Okay, O., & Funke, W. (1990). Anionic Dispersion Polymerization of 1,4-Divinylbenzene. Macromolecules, 23(10), 2623–2628.
- BenchChem. (2025). Application Note: Synthesis of Alkynes via Dehydrohalogenation of 2,2-Dibromobutane.
- CymitQuimica. (n.d.). This compound.
- OpenOChem Learn. (n.d.). Preparation of Alkynes.
- Walton, T. R. (2002). Development and testing of flame retardant additives and polymers.
- UniVOOK. (2025, January 17). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis.
-
BSEF. (n.d.). Polymeric Flame Retardants. Retrieved from [Link]
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BSEF. (n.d.). A novel brominated polymeric flame retardant for use in polystyrene foams. Retrieved from [Link]
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Application Note: A Detailed Protocol for the Synthesis of 1,4-Bis(1,2-dibromoethyl)benzene
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene. This procedure is designed for researchers and scientists in the fields of organic chemistry, materials science, and drug development. The synthesis is achieved through the electrophilic addition of bromine to 1,4-divinylbenzene. This document elucidates the underlying reaction mechanism, provides detailed safety precautions for handling hazardous reagents, and outlines the necessary materials and equipment. Furthermore, it includes a visual representation of the reaction workflow and a summary of the key quantitative data.
Introduction
This compound is a halogenated organic compound with the chemical formula C₁₀H₁₀Br₄.[1][2][3] It serves as a valuable precursor and building block in the synthesis of various organic materials, including polymers such as poly(p-phenylene vinylene)s (PPVs), which are of significant interest for their applications in organic electronics. The synthesis of this compound relies on the fundamental principles of electrophilic addition, a cornerstone of organic chemistry. This protocol details a reliable method for the bromination of 1,4-divinylbenzene, yielding the desired tetrabromide product.
Reaction Mechanism: Electrophilic Addition of Bromine
The synthesis of this compound from 1,4-divinylbenzene proceeds via a well-established electrophilic addition mechanism.[4][5] The electron-rich pi bonds of the vinyl groups in 1,4-divinylbenzene act as nucleophiles, attacking the bromine molecule. Although bromine (Br₂) is a non-polar molecule, the proximity of the alkene's electron cloud induces a temporary dipole in the Br-Br bond, making one bromine atom electrophilic.[6][7][8]
The reaction can be conceptualized in the following steps for each vinyl group:
-
Polarization of Bromine: As the bromine molecule approaches a vinyl group, the pi electrons of the double bond repel the electron cloud of the bromine molecule, inducing a dipole.
-
Formation of a Bromonium Ion: The nucleophilic double bond attacks the partially positive bromine atom, leading to the heterolytic cleavage of the Br-Br bond and the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻).[4][5]
-
Nucleophilic Attack by Bromide: The bromide ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion from the anti-face (the side opposite the bromine bridge). This backside attack opens the three-membered ring to form the vicinal dibromide.
This process occurs at both vinyl groups of the 1,4-divinylbenzene molecule to yield the final product, this compound.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the synthesis of this compound.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| 1,4-Divinylbenzene | 1.0 eq. |
| Bromine | 2.0 eq. |
| Carbon Tetrachloride | ~10 mL per gram of 1,4-divinylbenzene |
| Product: this compound | |
| Molecular Formula | C₁₀H₁₀Br₄ |
| Molecular Weight | 449.81 g/mol [2][3] |
| CAS Number | 25393-98-0[1] |
| Appearance | White to off-white solid/crystal[2] |
| Melting Point | 163 °C (from benzene for a similar compound)[9] |
Detailed Experimental Protocol
Materials and Equipment
-
Reagents:
-
1,4-Divinylbenzene (≥98%)
-
Bromine (≥99.5%)
-
Carbon tetrachloride (CCl₄), anhydrous (or a safer alternative like dichloromethane)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Recrystallization solvent (e.g., benzene, chloroform, or ethanol)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemically resistant gloves (e.g., nitrile), lab coat.[10]
-
!!! SAFETY PRECAUTIONS !!!
-
Bromine is highly toxic, corrosive, and can cause severe skin burns and respiratory damage.[11][12] Always handle liquid bromine and its solutions in a well-ventilated fume hood.[10] Wear appropriate PPE, including heavy-duty, chemically resistant gloves, a face shield, and a lab coat.[10][13] Have a neutralizing agent, such as a sodium thiosulfate solution, readily available in case of a spill.[10][13]
-
Carbon tetrachloride is a toxic and carcinogenic solvent. Handle with care in a fume hood. Dichloromethane is a common, less hazardous substitute.
-
The reaction is exothermic and should be controlled by slow addition of the bromine solution and cooling.
Step-by-Step Procedure
-
Reaction Setup:
-
In a fume hood, equip a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube or connected to a nitrogen/argon line to maintain a dry atmosphere.
-
Dissolve 1,4-divinylbenzene (1.0 eq.) in anhydrous carbon tetrachloride (approx. 10 mL per gram of divinylbenzene) in the round-bottom flask.
-
In the dropping funnel, prepare a solution of bromine (2.0 eq.) in a small amount of carbon tetrachloride.
-
-
Bromination Reaction:
-
Cool the stirred solution of 1,4-divinylbenzene in the flask to 0 °C using an ice bath.
-
Slowly add the bromine solution from the dropping funnel to the flask dropwise over a period of 1-2 hours.[9] Maintain the temperature of the reaction mixture between 0-5 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[4][5]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended). A persistent bromine color may indicate the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The red-brown color should dissipate completely.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent such as chloroform or benzene to yield a white to off-white crystalline solid.[9][14]
-
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess the purity of the final product.
Troubleshooting
-
Incomplete Reaction: If the bromine color disappears rapidly and starting material is still present (as indicated by TLC), more bromine solution may need to be added. Ensure the initial stoichiometry was correct.
-
Low Yield: This could be due to incomplete reaction or loss of product during work-up and purification. Ensure efficient extraction and careful recrystallization.
-
Product is an Oil or Impure Solid: The crude product may require further purification. Column chromatography could be an alternative to recrystallization.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of this compound. By following the outlined procedure and adhering to the stringent safety precautions, researchers can effectively produce this valuable chemical intermediate for further applications in materials science and organic synthesis.
References
- Vertex AI Search. Mechanism for the electrophilic addition reactions between bromine and alkenes.
- Slideshare. Bromine handling and safety.
- Save My Exams. Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note.
- Doc Brown's Chemistry. Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes.
- ChemistryStudent. Alkenes - Electrophilic Addition (A-Level).
- Chemistry LibreTexts. Reactions of Alkenes with Bromine.
- RSC Education.
- Centers for Disease Control and Prevention (CDC). Bromine | Chemical Emergencies.
- Carl ROTH.
- Sontara. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- CymitQuimica. This compound.
- CymitQuimica. This compound (TCI).
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- Santa Cruz Biotechnology. This compound | CAS 25393-98-0.
- Future4200. Copolymerization of styrene and p-divinylbenzene.
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"application of 1,4-Bis(1,2-dibromoethyl)benzene in organic electronics"
Application Notes & Protocols
Topic: Application of 1,4-Bis(1,2-dibromoethyl)benzene in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of Poly(p-phenylene vinylene) (PPV) from this compound for Organic Electronic Applications
Introduction
Poly(p-phenylene vinylene) (PPV) stands as a cornerstone material in the field of organic electronics, celebrated for its electroluminescent and semiconducting properties.[1] Its discovery as the emissive layer in the first polymer-based light-emitting diodes (LEDs) catalyzed decades of research into plastic electronics.[2] However, a significant challenge in working with PPV is its intractability; it is typically insoluble and infusible, which complicates its processing into the high-quality thin films required for device fabrication.[3]
A common strategy to overcome this is the "precursor route," where a soluble, processable precursor polymer is first synthesized, formed into a film, and then converted to the final conjugated PPV, often through thermal treatment.[2][4] While effective, this multi-step approach can introduce impurities or defects.
This guide details an alternative, direct synthesis of PPV via the dehydrobromination of this compound. This method, a variation of the Gilch polymerization, offers a direct route to the conjugated polymer.[3] We will provide a detailed protocol for this synthesis, discuss the critical challenge of processing the resulting insoluble polymer, and outline methods for characterization and subsequent thin-film fabrication.
Section 1: The Dehydrobromination Route to PPV
1.1. Principle & Rationale
The synthesis of PPV from this compound relies on a base-induced elimination reaction (dehydrobromination). The four bromine atoms on the monomer are excellent leaving groups. In the presence of a strong, non-nucleophilic base, four equivalents of hydrogen bromide (HBr) are eliminated to form vinylene double bonds, creating the conjugated backbone of the PPV polymer.
The reaction is believed to proceed through a p-quinodimethane intermediate, which is highly reactive and polymerizes rapidly.[5] The choice of a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), is critical. It efficiently promotes the elimination reaction while minimizing unwanted nucleophilic substitution side reactions.[6]
1.2. Workflow Overview
The overall process involves the polymerization of the monomer in an anhydrous organic solvent, followed by precipitation, purification, and characterization of the resulting PPV powder. Due to the insoluble nature of the final product, subsequent processing into a thin film requires specialized techniques.
Section 2: Protocol 1: Synthesis of PPV Powder
This protocol describes the direct synthesis of PPV from this compound. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the strong base.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (C₁₀H₁₀Br₄) | ≥97% | Sigma-Aldrich | The monomer/precursor. |
| Potassium tert-butoxide (KOtBu) | ≥98%, sublimation-purified | Any major supplier | Extremely sensitive to moisture. Handle strictly in a glovebox. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Any major supplier | Use freshly distilled or from a solvent purification system. |
| Methanol (MeOH) | ACS Grade | Any major supplier | For washing and precipitating the polymer. |
| Schlenk Flasks / Three-neck round-bottom flasks | - | - | For conducting the reaction under inert atmosphere. |
| Syringes and Cannulas | - | - | For anaerobic transfer of solvents and reagents. |
| Glovebox | - | - | Highly recommended for handling potassium tert-butoxide. |
2.2. Step-by-Step Procedure
-
Preparation: Set up a 250 mL three-neck flask equipped with a magnetic stirrer, a gas inlet/outlet, and a rubber septum. Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry argon or nitrogen.
-
Monomer Solution: In the flask, dissolve 1.00 g (2.22 mmol) of this compound in 100 mL of anhydrous THF. Stir the solution under a positive pressure of argon until the monomer is fully dissolved.
-
Base Preparation: In a glovebox, prepare a 1.0 M solution of potassium tert-butoxide in anhydrous THF. This is highly exothermic. A common method is to slowly add 1.00 g (8.91 mmol) of KOtBu to 8.9 mL of cold (0 °C) anhydrous THF with stirring. Note: A slight excess of base (4 eq.) is used to drive the elimination.
-
Polymerization: Using a gas-tight syringe, slowly add the KOtBu solution dropwise to the stirring monomer solution over a period of 30-60 minutes at room temperature.
-
Causality Insight: A slow, dropwise addition is crucial. It helps to control the exothermic reaction and promotes the formation of higher molecular weight polymer by maintaining a low concentration of the reactive p-quinodimethane intermediate, which can otherwise undergo side reactions.[5]
-
-
Reaction: Upon addition of the base, a yellow-green precipitate of PPV should begin to form almost immediately. Allow the reaction to stir at room temperature for 24 hours under argon to ensure complete polymerization.
-
Quenching & Precipitation: After 24 hours, quench the reaction by slowly adding 50 mL of methanol. This will neutralize any remaining base and fully precipitate the polymer.
-
Purification:
-
Isolate the solid product by vacuum filtration.
-
Wash the bright yellow-green powder extensively with methanol (3 x 50 mL) to remove unreacted monomer and salts (KBr, t-BuOH).
-
Further wash with deionized water (2 x 50 mL) and again with methanol (2 x 50 mL).
-
-
Drying: Dry the purified PPV powder in a vacuum oven at 60 °C overnight. The final product will be an insoluble, yellow-green fluorescent powder.
Section 3: Characterization and Validation
Validating the successful synthesis of PPV is essential. The insoluble nature of the product precludes standard solution-state NMR for molecular weight determination, but solid-state analysis is highly effective.
3.1. Spectroscopic Analysis
-
FTIR Spectroscopy: This is a primary tool for confirming the dehydrobromination. The spectrum of the product should show the disappearance of the C-Br stretching vibrations (typically 500-650 cm⁻¹) from the starting material and the appearance of new peaks corresponding to the vinylene C-H bonds.
-
UV-Visible Spectroscopy (Solid State): A thin film or a dispersion of the powder can be analyzed. PPV exhibits a broad absorption peak with a maximum (λ_max) typically between 400-420 nm, corresponding to the π-π* transition of the conjugated backbone.[3]
-
Photoluminescence (PL) Spectroscopy: When excited with UV or blue light (e.g., 420 nm), PPV shows bright yellow-green fluorescence, with emission peaks typically around 520 nm and 551 nm.[3]
3.2. Expected Characterization Data
| Technique | Expected Result for PPV Product | Rationale for Validation |
| Appearance | Bright yellow-green, fluorescent solid powder. | Visual confirmation of a conjugated, fluorescent polymer. |
| Solubility | Insoluble in common organic solvents (THF, Chloroform, Toluene).[2] | Confirms the formation of the intractable parent PPV, as expected from this direct synthesis route. |
| FTIR (KBr Pellet) | - Disappearance of C-Br stretch (~600 cm⁻¹)- Appearance of trans-vinylene C-H out-of-plane wag (~965 cm⁻¹) | Direct evidence of the elimination of HBr and formation of the vinylene double bonds, confirming the chemical conversion. |
| UV-Vis (Solid Film) | Broad absorption with λ_max ≈ 400-420 nm. | Indicates the presence of an extended π-conjugated system, characteristic of PPV.[3] |
| PL Emission (Solid Film) | Emission maxima at ~520 nm and ~551 nm. | Confirms the material is optically active and has the expected electronic structure for electroluminescent applications.[3] |
Section 4: Protocol 2: Thin Film Fabrication from Insoluble PPV Powder
Since the synthesized PPV is insoluble, standard solution-based techniques like spin-coating are not viable. This is a critical limitation of the direct synthesis route. Advanced deposition methods are required. Below is a protocol for the Friction Transfer technique, a method suitable for creating oriented thin films from intractable polymer powders.[7]
4.1. Principle of Friction Transfer
In this solvent-free method, a solid block or pellet of the polymer powder is compressed and drawn across a heated substrate. The combination of pressure and shear force at an elevated temperature induces the transfer of a thin, often highly oriented, layer of the polymer onto the substrate surface.
4.2. Step-by-Step Procedure
-
Pellet Formation: Place ~100 mg of the synthesized PPV powder into a pellet press die. Apply high pressure (several tons) to form a dense, solid pellet of the polymer.
-
Substrate Preparation: Thoroughly clean the desired substrate (e.g., glass, quartz, or silicon wafer) by sonication in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.
-
Friction Transfer Setup:
-
Place the cleaned substrate on a hot plate capable of reaching at least 250 °C.
-
Securely mount the PPV pellet in a holder that allows for the application of controlled pressure and motion.
-
-
Deposition:
-
Heat the substrate to a temperature above the glass transition of PPV (typically >200 °C, e.g., 250 °C).[7]
-
Bring the PPV pellet into contact with the hot substrate.
-
Apply a constant, moderate pressure (e.g., ~20 kgf/cm²) while slowly drawing the pellet across the substrate at a steady speed (e.g., 1-5 mm/min).[7]
-
Causality Insight: The high temperature provides the polymer chains with enough thermal energy to gain mobility, while the shear force applied during drawing aligns them in the direction of transfer, resulting in a uniform and oriented film.
-
-
Film Finalization: After the transfer, carefully lift the pellet and allow the substrate to cool slowly to room temperature to prevent cracking due to thermal shock. The result is a thin, transparent yellow-green film of PPV on the substrate.
Section 5: Application in Organic Electronics
The fabricated PPV thin film serves as the active semiconductor layer in various electronic devices. The quality and orientation of this film are paramount to device performance.
5.1. Device Architectures
-
Organic Light-Emitting Diodes (OLEDs): In an OLED, the PPV film acts as the emissive layer. When charge carriers (electrons and holes) are injected from the electrodes and recombine within the PPV layer, they form excitons that decay radiatively, producing the characteristic yellow-green light.
-
Organic Field-Effect Transistors (OFETs): In an OFET, the PPV film forms the semiconductor channel between the source and drain electrodes. Applying a voltage to the gate electrode modulates the conductivity of the PPV channel, allowing the device to function as a switch.
Sources
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- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. Teaching Organic Electronics: The Synthesis of the Conjugated Polymer MEH-PPV in a Hands-on Experiment for Undergraduate Students [pubs.sciepub.com]
- 7. Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Novel Polymer Architectures: A Technical Guide to Cross-Linking with 1,4-Bis(1,2-dibromoethyl)benzene
For the attention of Researchers, Scientists, and Drug Development Professionals, this document serves as a comprehensive application note and technical guide on the potential use of 1,4-Bis(1,2-dibromoethyl)benzene as a cross-linking agent for the synthesis of advanced polymer networks. This guide provides a theoretical framework, hypothetical protocols, and analytical methodologies to explore and characterize the cross-linking capabilities of this reagent.
Introduction: The Quest for Advanced Polymer Networks
The cross-linking of polymers is a fundamental process in materials science, transforming linear polymer chains into three-dimensional networks with enhanced mechanical, thermal, and chemical properties.[1] The choice of cross-linking agent is paramount in dictating the final properties of the polymer network. While a variety of cross-linking agents are commercially available, the exploration of novel agents with unique reactivity profiles remains a vibrant area of research. This guide focuses on the potential of this compound, a polyhalogenated aromatic compound, as a versatile cross-linker.
This compound possesses four bromine atoms, two on each ethyl side chain, offering multiple reactive sites for cross-linking reactions. The presence of benzylic bromides suggests a high reactivity towards nucleophilic substitution and radical-mediated reactions, making it a promising candidate for cross-linking a variety of polymer backbones.[2] This guide will delve into the theoretical underpinnings of its reactivity, propose experimental designs for its application, and outline the necessary analytical techniques to validate the formation of cross-linked networks.
The Cross-Linking Agent: this compound
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₀Br₄ |
| Molecular Weight | 449.80 g/mol |
| Appearance | Solid |
| CAS Number | 25393-98-0 |
This data is compiled from publicly available information and should be confirmed with a certificate of analysis from the supplier.
Structural Features and Reactivity
The key to the cross-linking potential of this compound lies in its structure. The molecule features a central benzene ring with two 1,2-dibromoethyl substituents at the para positions.
Figure 1: Chemical Structure of this compound.
The bromine atoms are situated on both benzylic and adjacent primary carbons. Benzylic halides are known to be particularly reactive in both nucleophilic substitution (SN1 and SN2) and radical reactions due to the resonance stabilization of the resulting benzylic carbocation or radical intermediate.[2] This enhanced reactivity is the foundation for its potential as a cross-linking agent.
Proposed Cross-Linking Mechanisms
The versatile reactivity of the bromine substituents in this compound allows for several potential cross-linking mechanisms, depending on the nature of the polymer and the reaction conditions.
Nucleophilic Substitution-Based Cross-Linking
Polymers containing nucleophilic functional groups, such as amines (-NH₂), thiols (-SH), or carboxylates (-COO⁻), can readily react with the benzylic bromides of the cross-linker via nucleophilic substitution.
Figure 2: Nucleophilic Substitution Cross-Linking Workflow.
This mechanism is particularly relevant for polymers such as polyamines, polythiols, and certain modified polysaccharides. The reaction can be facilitated by the presence of a base to deprotonate the nucleophile, enhancing its reactivity.
Friedel-Crafts Alkylation
For aromatic polymers, the benzylic bromides can act as alkylating agents in a Friedel-Crafts type reaction. This would involve the electrophilic substitution of a hydrogen atom on the aromatic rings of the polymer chains by the cross-linker, catalyzed by a Lewis acid.
Radical-Mediated Cross-Linking
Under thermal or photochemical initiation, the carbon-bromine bonds can undergo homolytic cleavage to generate radicals. These radicals can then participate in cross-linking reactions.
Two primary radical pathways are plausible:
-
Hydrogen Abstraction: The generated radicals on the cross-linker can abstract hydrogen atoms from the polymer backbone, creating macroradicals. The subsequent combination of these macroradicals leads to the formation of cross-links.
-
Radical Combination: The radicals on the cross-linker can directly combine with macroradicals on the polymer chains.
Sources
Reactions of 1,4-Bis(1,2-dibromoethyl)benzene with Nucleophiles: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide on the reactivity of 1,4-Bis(1,2-dibromoethyl)benzene with various nucleophiles. The primary focus is on the strategic application of elimination and substitution reactions to synthesize valuable chemical intermediates, most notably 1,4-divinylbenzene (DVB), a critical cross-linking agent in polymer science. This guide offers field-proven insights into reaction mechanisms, provides validated, step-by-step protocols, and explains the causality behind experimental choices to empower researchers in drug development and materials science.
Introduction: Understanding the Substrate
This compound is a tetrabrominated aromatic compound with the chemical formula C₁₀H₁₀Br₄.[1][2][3] Its structure, characterized by a central benzene ring with two 1,2-dibromoethyl side chains in the para position, is key to its reactivity.
Key Structural Features & Reactivity:
-
Aliphatic Halogens: The four bromine atoms are attached to sp³-hybridized carbons on the ethyl side chains, not directly to the aromatic ring. This is a critical distinction, as the primary reaction pathways will involve these aliphatic C-Br bonds rather than nucleophilic aromatic substitution.[4][5][6]
-
Benzylic and Vicinal Bromides: For each side chain, one bromine atom is in a benzylic position (Cα), and the other is on the adjacent terminal carbon (Cβ). The Cα-Br bond is susceptible to cleavage to form a resonance-stabilized benzylic carbocation, suggesting potential Sₙ1 pathways. Both bromides are susceptible to Sₙ2 attack, and the overall structure is highly prone to base-induced elimination reactions (E2).
The principal utility of this substrate lies in its role as a precursor to 1,4-divinylbenzene (DVB), a monomer of immense industrial importance.[7] Consequently, dehydrobromination is the most extensively applied reaction for this molecule.
Core Application: Dehydrobromination to 1,4-Divinylbenzene (DVB)
The double elimination of four equivalents of hydrogen bromide (HBr) from this compound yields 1,4-divinylbenzene. This transformation is fundamental for producing the monomer used in the synthesis of cross-linked polymers and ion-exchange resins.[7]
Mechanism: A Concerted E2 Pathway
The reaction proceeds via a concerted E2 (bimolecular elimination) mechanism. A strong base abstracts a proton from the β-carbon, while simultaneously, the C-Br bond at the α-carbon breaks, and a π-bond is formed. This process occurs twice on each side chain to generate the two vinyl groups.
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// Nodes for products product [label=<
1,4-Divinylbenzene (DVB)
]; side_products [label="4 HB + 4 B⁻", fontcolor="#34A853"];
// Edges substrate -> product [label="E2 Elimination"]; base -> substrate [style=invis]; product -> side_products [style=invis];
// Invisible nodes for layout {rank=same; base; substrate;} {rank=same; product; side_products;} } DOT Caption: E2 Dehydrobromination Pathway.
Causality Behind Experimental Design
The success of DVB synthesis hinges on carefully controlling reaction conditions to maximize the yield of the desired monomer while minimizing side reactions, particularly polymerization of the highly reactive DVB product.
| Parameter | Choice & Rationale |
| Base | Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt) in Ethanol. A strong, sterically hindered base like KOtBu is often preferred as it favors proton abstraction (elimination) over nucleophilic attack (substitution). Using a solution of a strong base in an alcoholic solvent is common. |
| Solvent | Ethanol, tert-Butanol, or Tetrahydrofuran (THF). The solvent must be capable of dissolving the reactants and should be relatively inert under the basic conditions. Polar aprotic solvents can also favor E2 pathways. |
| Temperature | Elevated temperatures (e.g., 50-80 °C). Elimination reactions are entropically favored and are typically accelerated by heat. However, excessive heat can promote the premature polymerization of DVB. |
| Inhibitor | 4-tert-Butylcatechol or Hydroquinone. The DVB product is extremely prone to radical polymerization.[7] The inclusion of a radical inhibitor in the reaction mixture and during workup/distillation is mandatory for isolating the monomer. |
Protocol: Synthesis of 1,4-Divinylbenzene (DVB)
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (4.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
4-tert-Butylcatechol (0.1% w/w relative to theoretical product)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle.
Procedure:
-
Setup: Assemble the reaction apparatus under a nitrogen or argon atmosphere. Ensure all glassware is dry.
-
Reagent Preparation: In the flask, dissolve this compound in anhydrous THF. Add the polymerization inhibitor.
-
Base Addition: Prepare a solution of potassium tert-butoxide in THF in the addition funnel.
-
Reaction: Heat the substrate solution to 60 °C. Add the KOtBu solution dropwise over 1-2 hours, maintaining the internal temperature below 65 °C. An exothermic reaction may be observed.
-
Monitoring: After the addition is complete, allow the mixture to stir at 60 °C for an additional 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Cool the reaction to room temperature. Quench carefully by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and add a fresh portion of inhibitor.
-
Isolation: Carefully remove the solvent under reduced pressure. The crude DVB should be purified by vacuum distillation. Crucially, ensure the distillation apparatus contains an inhibitor to prevent polymerization in the condenser and receiving flask.
-
Storage: Store the purified DVB at low temperature (0-4 °C) in the presence of an inhibitor.
Alternative Pathway: Nucleophilic Substitution Reactions
While elimination is dominant with strong bases, other nucleophiles, particularly amines, can react via nucleophilic substitution (Sₙ2) to yield novel poly-functionalized molecules.
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// Edges start -> elim [label="Strong, Bulky Base\n(e.g., KOtBu)", color="#EA4335"]; start -> subst [label="Good Nucleophile\n(e.g., R₂NH)", color="#4285F4"]; elim -> dvb [color="#EA4335"]; subst -> amines [color="#4285F4"]; dvb -> polymers [label="Polymerization", style=dashed, color="#34A853"]; amines -> materials [label="Applications", style=dashed, color="#34A853"]; } DOT Caption: Competing Reaction Pathways and Applications.
Reaction with Amines
The reaction of alkyl halides with ammonia or amines is a standard method for synthesizing substituted amines.[8] In this case, each of the four C-Br bonds is a potential reaction site.
Mechanism & Causality:
-
Sₙ2 Pathway: Primary or secondary amines, acting as nucleophiles, will attack the less sterically hindered Cβ (the -CH₂Br carbon) in an Sₙ2 fashion.
-
Over-alkylation: The newly formed secondary or tertiary amine products can themselves act as nucleophiles, leading to a complex mixture of products and potentially quaternary ammonium salts.[8]
-
Controlling the Reaction: To favor the formation of a single, tetra-substituted product, a large excess of the amine nucleophile is required. This ensures that the halogenated substrate is more likely to encounter an external amine molecule rather than one of the already-substituted product molecules. Lower temperatures generally favor substitution over competing elimination.
Protocol: Synthesis of a Tetra-amine Derivative
Example Nucleophile: Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (10 eq, large excess)
-
Acetonitrile (solvent)
-
Potassium carbonate (K₂CO₃) (5.0 eq, as an acid scavenger)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle.
Procedure:
-
Setup: In the round-bottom flask, combine this compound, the large excess of morpholine, potassium carbonate, and acetonitrile.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and stir for 12-24 hours. The K₂CO₃ will neutralize the HBr formed during the reaction.
-
Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).
-
Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile and excess morpholine.
-
Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure tetra-morpholino substituted product.
Safety and Handling
-
Substrate: this compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Assume it is an irritant to the skin, eyes, and respiratory tract.
-
Reagents: Strong bases like KOtBu are corrosive and moisture-sensitive. Amines can be corrosive and have strong odors. Handle all flammable organic solvents with appropriate precautions.
-
Product (DVB): 1,4-Divinylbenzene is highly reactive and can polymerize violently, especially when heated or exposed to initiators.[9] Always handle and store DVB with an appropriate polymerization inhibitor.
References
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
UniVOOK. Synthesis, Properties, and Applications of 1,4-Divinylbenzene. [Link]
-
ResearchGate. Reaction of 1,2-dibromoethane with primary amines. [Link]
-
Journal of the American Chemical Society. (1960). The Preparation of 1,4-Divinyl-2,3,5,6-tetrachlorobenzene and its Copolymerization with Styrene. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. YouTube. [Link]
- Google Patents. (1995). Process for preparing divinylbenzene.
-
MDPI. (2022). Regioselective One-Pot Synthesis of Novel Functionalized Organoselenium Compound by Bis-Alkoxyselenenylation of Alkenes with Selenium Dibromide and Alcohols. [Link]
-
PubChem. (1,2-Dibromoethyl)benzene. National Institutes of Health. [Link]
-
Chemguide. Making amines from halogenoalkanes. [Link]
-
Macromolecules. (1995). Anionic Dispersion Polymerization of 1,4-Divinylbenzene. [Link]
-
ResearchGate. Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. [Link]
Sources
- 1. This compound | C10H10Br4 | CID 97018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. datapdf.com [datapdf.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. US5401895A - Process for preparing divinylbenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 1,4-Bis(1,2-dibromoethyl)benzene as a Monomer
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Conjugated Polymers with 1,4-Bis(1,2-dibromoethyl)benzene
Poly(p-phenylene vinylene) (PPV) and its derivatives stand as a cornerstone class of conducting polymers, renowned for their applications in optoelectronic devices such as light-emitting diodes (LEDs) and photovoltaics.[1][2] The synthesis of these materials is often achieved through precursor routes, with the Gilch polymerization being a prominent and versatile method.[3] This reaction utilizes substituted 1,4-bis(halomethyl)benzene monomers, which undergo dehydrohalogenation in the presence of a strong base to yield the desired conjugated polymer.[3]
This guide provides a comprehensive overview and detailed protocols for the use of this compound as a monomer for the synthesis of poly(p-phenylene vinylene). While many studies focus on soluble PPV derivatives, the synthesis of the parent, unsubstituted PPV from this monomer presents unique challenges and opportunities. This document aims to provide researchers with the foundational knowledge and practical guidance to successfully polymerize this compound, characterize the resulting polymer, and troubleshoot potential issues.
Monomer Overview: this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₀Br₄ |
| Molecular Weight | 449.81 g/mol |
| CAS Number | 25393-98-0 |
| Appearance | Solid |
Safety and Handling of this compound
Warning: this compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.[2]
General Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.
-
For handling larger quantities or when generating dust, a respirator may be necessary.
-
-
Handling: Avoid contact with skin and eyes. Prevent dust formation.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocol: Synthesis of Poly(p-phenylene vinylene) via Gilch Polymerization
This protocol details the synthesis of poly(p-phenylene vinylene) from this compound via the Gilch reaction. The insolubility of the resulting PPV is a key consideration in this procedure.
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Sintered glass funnel
Workflow Diagram:
Sources
Application Notes & Protocols: Synthesis of Functionalized Materials from 1,4-Bis(1,2-dibromoethyl)benzene
Introduction: The Versatility of a Tetrabrominated Precursor
1,4-Bis(1,2-dibromoethyl)benzene is a halogenated organic compound characterized by a central benzene ring substituted at the para positions with 1,2-dibromoethyl groups.[1][2][3] Its structure, possessing four reactive bromine atoms, makes it an exceptionally valuable and versatile precursor in organic synthesis and materials science. The presence of vicinal dibromides on both ethyl side chains provides a direct pathway to the formation of unsaturated vinyl groups through dehydrobromination reactions. This strategic reactivity allows for its use as a key building block for a variety of functionalized materials, most notably as a monomer for cross-linked polymers and as a precursor to highly conjugated systems with significant applications in optoelectronics.
This guide provides detailed protocols and technical insights into the synthesis of two primary classes of materials from this precursor: 1,4-divinylbenzene (DVB), a crucial cross-linking agent, and poly(p-phenylene vinylene) (PPV), a benchmark conducting polymer.
Core Synthetic Transformation: Base-Induced Double Dehydrobromination
The foundational reaction enabling the conversion of this compound into valuable unsaturated compounds is a base-induced double elimination. Each 1,2-dibromoethyl group can undergo a twofold dehydrobromination (E2 elimination) to form a carbon-carbon double bond. The overall transformation converts the saturated aliphatic side chains into conjugated vinyl groups, fundamentally altering the molecule's electronic and physical properties.
Caption: Core dehydrobromination pathway from precursor to product.
Application Protocol 1: Synthesis of 1,4-Divinylbenzene (DVB)
Scientific Context & Application
1,4-Divinylbenzene (DVB) is an organic compound of significant industrial importance, primarily utilized as a cross-linking agent in the production of polymers like polystyrene.[4] The incorporation of DVB creates a robust three-dimensional network within the polymer matrix, enhancing its mechanical strength, thermal stability, and chemical resistance.[5][6] While commonly produced via the dehydrogenation of diethylbenzene, synthesis from this compound offers a valuable laboratory-scale route from a stable solid precursor.
The choice of a strong, non-nucleophilic base is critical to favor the elimination pathway over competing substitution reactions. Potassium tert-butoxide in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) is an excellent choice for this transformation, as it efficiently promotes the E2 mechanism.
Experimental Protocol
Objective: To synthesize 1,4-divinylbenzene via dehydrobromination.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Purpose |
| This compound | 449.81 | 4.50 g (10 mmol) | Starting Material |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 4.94 g (44 mmol) | Base for Elimination |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | Reaction Solvent |
| Diethyl Ether | 74.12 | ~150 mL | Extraction Solvent |
| Saturated Ammonium Chloride (NH₄Cl) Solution | - | ~50 mL | Aqueous Quench |
| Brine (Saturated NaCl Solution) | - | ~50 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add this compound (4.50 g, 10 mmol) and anhydrous THF (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Initiation of Elimination: In a separate flask, weigh potassium tert-butoxide (4.94 g, 44 mmol) and add it portion-wise to the reaction mixture over 20-30 minutes at room temperature. Causality Note: A slight excess of base (4.4 equivalents) ensures complete elimination of all four HBr molecules.
-
Reaction Progression: Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase, observing the disappearance of the starting material spot.
-
Work-up & Quenching: After completion, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 1,4-divinylbenzene. Note: DVB is prone to polymerization; store cold and consider adding a radical inhibitor like 4-tert-butylcatechol if not used immediately.[5]
Expected Outcome & Characterization:
-
Yield: 60-75%
-
Appearance: Colorless liquid.
-
¹H NMR (CDCl₃): δ 7.40 (s, 4H, Ar-H), 6.70 (dd, 2H, -CH=), 5.75 (d, 2H, =CH₂ trans), 5.25 (d, 2H, =CH₂ cis).
-
IR (neat): ~3090 cm⁻¹ (=C-H stretch), ~1630 cm⁻¹ (C=C stretch), 990, 905 cm⁻¹ (vinyl C-H bend).
Application Protocol 2: Synthesis of Poly(p-phenylene vinylene) (PPV)
Scientific Context & Application
Poly(p-phenylene vinylene) (PPV) is a cornerstone material in the field of organic electronics.[7] Its conjugated backbone of alternating phenylene and vinylene units facilitates π-electron delocalization, imparting it with semiconducting and electroluminescent properties.[8] This has led to its application in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[8][9][10]
The synthesis of PPV from this compound is a modification of the Gilch polymerization route. This method involves the in-situ formation of reactive intermediates via base-induced dehydrobromination, which then polymerize. The choice of solvent, base concentration, and temperature are critical parameters that influence the polymer's molecular weight and final properties. Functionalized PPV derivatives, which often exhibit improved solubility and tunable electronic properties, can be synthesized by using appropriately substituted precursors.[10][11]
Experimental Protocol
Objective: To synthesize PPV via a Gilch-type polymerization.
Caption: Experimental workflow for the synthesis of PPV.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Purpose |
| This compound | 449.81 | 2.25 g (5 mmol) | Monomer Precursor |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 2.47 g (22 mmol) | Base for Polymerization |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | Reaction Solvent |
| Methanol | 32.04 | ~500 mL | Non-solvent for Precipitation |
Step-by-Step Procedure:
-
Monomer Solution: In a flame-dried 250 mL Schlenk flask under nitrogen, dissolve this compound (2.25 g, 5 mmol) in 100 mL of anhydrous THF.
-
Base Solution: In a separate 100 mL Schlenk flask, dissolve potassium tert-butoxide (2.47 g, 22 mmol) in 50 mL of anhydrous THF.
-
Initiation of Polymerization: Cool the monomer solution to 0 °C using an ice bath. Add the t-BuOK solution to the stirred monomer solution dropwise via a cannula or dropping funnel over 1 hour. A yellow-orange precipitate should begin to form. Causality Note: Slow addition of the base at a low temperature helps to control the polymerization rate, leading to higher molecular weight polymers.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours under nitrogen. The mixture will become a thick, deeply colored slurry.
-
Isolation: Pour the reaction slurry into 500 mL of vigorously stirring methanol. This will cause the PPV polymer to fully precipitate.
-
Purification: Collect the solid polymer by vacuum filtration. Wash the polymer extensively with methanol, followed by acetone, to remove unreacted monomer, oligomers, and salts.
-
Drying: Dry the bright yellow-orange polymer in a vacuum oven at 40-50 °C overnight.
Expected Outcome & Characterization:
-
Yield: 70-85%
-
Appearance: Bright yellow-orange powder, generally insoluble in common organic solvents.[7][8]
-
UV-Vis (thin film): Absorption maximum (λ_max) around 400-420 nm.
-
Photoluminescence (thin film): Emission maximum around 520-550 nm (yellow-green light).[7]
-
FT-IR (KBr pellet): Characteristic peak for trans-vinylene C-H out-of-plane bending at ~965 cm⁻¹.
References
- Grokipedia. Poly(p-phenylene vinylene).
- Wikipedia. Poly(p-phenylene vinylene).
- ResearchGate. A short overview on the synthesis, properties and major applications of poly(p-phenylene vinylene).
- University of Houston Institutional Repository. Poly(Phenylene vinylene) And Poly(Naphthalene vinylene) Derivatives for Use in Organic Light-Emitting Diodes (OLEDs).
- Royal Society of Chemistry. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry.
- UniVOOK. Synthesis, Properties, and Applications of 1,4-Divinylbenzene.
- Journal of the American Chemical Society. The Preparation of 1,4-Divinyl3,3,5,6-tetrachlorobenzene and its Copolymerization with Styrene.
- UniVOOK. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis.
- ScienceDirect. Polymerization of 1,4-bis(tetrahydrothiopheniomethyl)-2-cyano-5-methoxybenzene dibromide: synthesis of electronically.
- Wikipedia. Divinylbenzene.
- CymitQuimica. This compound.
- PubChem. This compound.
- CymitQuimica. This compound.
Sources
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- 2. This compound | C10H10Br4 | CID 97018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Divinylbenzene - Wikipedia [en.wikipedia.org]
- 5. datapdf.com [datapdf.com]
- 6. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis [univook.com]
- 7. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,4-Bis(1,2-dibromoethyl)benzene
Welcome to the technical support center for the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity.
The synthesis of this compound is primarily achieved through the electrophilic addition of elemental bromine to 1,4-divinylbenzene. While seemingly straightforward, this reaction is fraught with challenges, most notably the high propensity of the divinyl starting material to undergo polymerization. This guide provides in-depth, experience-based solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of my reaction mixture turning into an insoluble solid mass?
This is almost certainly due to the polymerization of the 1,4-divinylbenzene starting material.[1] 1,4-Divinylbenzene is highly susceptible to both radical and anionic polymerization, which can be initiated by heat, light, or impurities.[2][3] The cross-linking reaction creates an insoluble gel, leading to a total loss of product.[1]
Q2: My reaction is proceeding very slowly, and the characteristic red-brown color of bromine is not disappearing. What's wrong?
Slow or stalled reactions are typically caused by suboptimal temperature control. The electrophilic addition of bromine is an exothermic process, but very low temperatures (< 0 °C) can significantly decrease the reaction rate. Conversely, if the bromine is added too quickly without adequate cooling, localized high temperatures can promote side reactions. A sluggish reaction may also indicate impure or wet reagents.
Q3: After work-up, my crude product is an oil or a low-melting solid, not the expected crystalline solid. Why?
The target compound, this compound, is a solid.[4] An oily or semi-solid crude product suggests the presence of impurities, which could include mono-brominated intermediates, constitutional isomers, or oligomeric byproducts. Inefficient purification is the most likely reason.
Q4: What is the expected stereochemistry of the product?
The bromination of an alkene proceeds through a cyclic bromonium ion intermediate.[5][6][7] The subsequent backside attack by the bromide ion results in anti-addition of the two bromine atoms across the double bond.[7][8] This stereoselectivity is a key mechanistic feature of this reaction.[5]
In-Depth Troubleshooting Guide
This section addresses the most critical challenges in synthesizing this compound, providing causal explanations and actionable protocols.
Problem 1: Catastrophic Polymerization of Starting Material
The single greatest challenge in this synthesis is preventing the polymerization of 1,4-divinylbenzene, a highly reactive monomer used in the production of cross-linked polymers and resins.[9][10]
Causality: The vinyl groups of 1,4-divinylbenzene are readily susceptible to polymerization, which can be initiated by trace impurities, oxygen, light, or elevated temperatures. Once initiated, the polymerization can proceed rapidly, leading to the formation of an insoluble, cross-linked polymer gel, which makes product isolation impossible.[1]
Solutions & Protocols:
-
Inhibitor Management: Commercial 1,4-divinylbenzene is typically supplied with an inhibitor like 4-tert-butylcatechol (TBC) to prevent polymerization during storage.[1] For this synthesis, it is often recommended to remove the inhibitor (e.g., by washing with aqueous NaOH or passing through an alumina column) immediately before use to prevent interference with the desired reaction. However, if polymerization is rampant, performing the reaction with the inhibitor present may be a viable trade-off, though it may slow the desired bromination.
-
Strict Temperature Control: Maintain the reaction temperature at or below 0-5 °C, especially during the bromine addition. This is the most critical parameter. Use an ice-salt or dry ice/acetone bath for consistent cooling.
-
Exclusion of Light and Air: Perform the reaction in a flask wrapped in aluminum foil to exclude light, which can initiate radical polymerization. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process to prevent oxygen from initiating polymerization pathways.[11]
-
Solvent Choice: Use a dry, inert solvent. Dichloromethane or carbon tetrachloride are common choices as they are unreactive towards bromine and help dissipate heat.[8][12] Ensure solvents are anhydrous, as water can lead to the formation of bromohydrin byproducts.[5]
Troubleshooting Workflow for Polymerization
Sources
- 1. US3527822A - Divinylbenzene polymerization inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis [univook.com]
- 10. Synthesis, Properties, and Applications of 1,4-Divinylbenzene [univook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
"troubleshooting the bromination of 1,4-diethylbenzene side chains"
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the side-chain bromination of 1,4-diethylbenzene. Here, we address common experimental challenges with in-depth, field-proven insights and validated protocols.
Troubleshooting Guide: Side-Chain Bromination
This section addresses specific issues you may encounter during the Wohl-Ziegler bromination of 1,4-diethylbenzene. The reaction aims to selectively introduce a bromine atom at the benzylic position of one of the ethyl groups.
Question 1: My reaction shows low or no conversion of 1,4-diethylbenzene. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is typically traced back to a failure in radical chain initiation or propagation. The key is to ensure a steady, low concentration of bromine radicals.[1]
Potential Causes & Solutions:
-
Inactive Radical Initiator: The most common culprit is a degraded radical initiator.
-
Causality: Initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) generate the initial radicals needed to start the chain reaction.[2][3] AIBN, for example, decomposes upon heating (typically between 65-72°C) to form two carbon radicals and nitrogen gas.[3][4] If the initiator is old or has been stored improperly, it may have already decomposed and will not effectively initiate the reaction.
-
Solution: Use a fresh bottle of the radical initiator. If unsure of its quality, perform a test reaction on a well-behaved substrate like toluene. Always store initiators according to the manufacturer's recommendations, typically in a refrigerator and away from light.[3]
-
-
Insufficient Initiation Energy: Radical initiation requires an energy input, either thermal (heat) or photochemical (light).
-
Causality: The homolytic cleavage of the initiator or the N-Br bond in N-Bromosuccinimide (NBS) requires energy.[1] For AIBN, the thermal decomposition is inefficient below 65°C.[4][5] For photochemical initiation, the wavelength and intensity of the light source are critical.[6][7]
-
Solution:
-
Thermal Initiation: Ensure your reaction mixture is refluxing at a temperature sufficient for the initiator's decomposition. For a solvent like cyclohexane, the reflux temperature (~81°C) is ideal for AIBN.
-
Photochemical Initiation: Use a sun lamp, a medium-pressure mercury lamp, or even strong visible light, positioned close to the reaction flask.[6][7] Ensure the flask is made of a material (like Pyrex) that is transparent to the required wavelengths.
-
-
-
Presence of Radical Inhibitors: Contaminants can quench the radical chain reaction.
-
Causality: Oxygen from the air is a well-known radical inhibitor. Other impurities, such as phenols or anilines, can also terminate the radical chain.
-
Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. Run the reaction under an inert atmosphere (e.g., a nitrogen balloon). Ensure all reagents and glassware are clean and free of potential contaminants.
-
Question 2: I'm observing significant amounts of dibrominated product and other impurities. How can I improve the selectivity for the desired mono-brominated product?
Answer:
The formation of 1,4-bis(1-bromoethyl)benzene and other over-brominated species is a classic challenge of this reaction, often referred to as a "feeding frenzy" by radicals.[8] Selectivity is controlled by managing the concentration of the brominating agent and the reaction stoichiometry.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using an excess of the brominating agent is the most direct cause of over-bromination.
-
Causality: The mono-brominated product still has a reactive benzylic site on the second ethyl group. If sufficient NBS is present after the initial product is formed, a second bromination will occur.
-
Solution: Use the 1,4-diethylbenzene as the limiting reagent. Start with a stoichiometric equivalent of NBS (1.0 to 1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
-
-
High Local Concentration of Bromine: The key advantage of NBS is that it provides a constant, low concentration of molecular bromine (Br₂).[9][10][11] If this equilibrium is disrupted, side reactions increase.
-
Causality: NBS reacts with HBr (a byproduct of the propagation step) to generate Br₂.[12][13] If the reaction is run too concentrated or at an excessively high temperature, the rate of Br₂ generation can outpace its consumption by the benzylic radical, leading to a higher steady-state concentration of Br₂ and promoting further bromination.
-
Solution:
-
Maintain a gentle reflux; avoid vigorous, uncontrolled heating.
-
Ensure adequate solvent volume to keep the reagents properly diluted.
-
Consider adding the NBS portion-wise over the course of the reaction to maintain a low concentration.
-
-
-
Selective Reduction of Byproduct: In some industrial settings where over-bromination is unavoidable, a downstream chemical reduction can convert the dibromide back to the desired mono-bromide.
-
Advanced Technique: A described method involves treating the crude mixture of mono- and di-brominated products with a reducing agent like diethyl phosphite in the presence of a base.[8] This selectively reduces the dibromide, increasing the overall yield of the target molecule. This is an advanced technique best suited for process chemistry.
-
Question 3: My main product is brominated on the aromatic ring, not the side chain. Why is this happening?
Answer:
Aromatic ring bromination indicates that an electrophilic aromatic substitution reaction is competing with the desired free-radical pathway.[9] This is almost always due to impurities in the NBS or improper reaction conditions.
Potential Causes & Solutions:
-
Impure NBS: Commercial NBS can contain residual Br₂ or HBr, which can catalyze electrophilic bromination.[8] The presence of succinimide (the de-brominated form) can also contribute.
-
Causality: Br₂ itself is an electrophile, and its reactivity is enhanced by Lewis or Brønsted acids (like HBr). Electron-rich aromatic rings, like 1,4-diethylbenzene, can be susceptible to this competing pathway, especially if the free-radical reaction is slow to initiate.[7]
-
Solution: Purify the NBS. A highly effective method is to recrystallize the NBS from hot water.[14] This process removes ionic impurities and residual bromine, ensuring the reagent is clean and white.
Experimental Protocol: Recrystallization of NBS
-
In a fume hood, dissolve the impure (yellowish) NBS in preheated water (90-95 °C) at a ratio of approximately 10 g NBS per 100 mL water.[14]
-
Stir to dissolve completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified NBS under vacuum. Store in a desiccator, protected from light.
-
-
Polar or Protic Solvents: Using solvents like acetonitrile, acetic acid, or alcohols can favor ionic pathways.
-
Causality: Free-radical halogenation works best in non-polar, aprotic solvents that can support the radical chain mechanism without interfering. Carbon tetrachloride (CCl₄) was traditionally used but is now avoided due to its toxicity and environmental impact.[2][15]
-
Solution: Use a suitable non-polar solvent. Cyclohexane is an excellent and safer alternative to CCl₄.[15][16] Benzene can also be used.[15]
-
Workflow & Decision Making
This diagram outlines a logical troubleshooting workflow for the benzylic bromination of 1,4-diethylbenzene.
Caption: Troubleshooting Decision Tree for Benzylic Bromination.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the side-chain bromination of 1,4-diethylbenzene with NBS?
The reaction proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond of NBS to form initial radicals.[1] These radicals then abstract a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).
-
Propagation: This is a two-step cycle.
-
Step 2a: A bromine radical abstracts a hydrogen atom from the benzylic position of an ethyl group. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring, making the benzylic C-H bond weaker than other alkyl C-H bonds.[10][17]
-
Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated from NBS + HBr) to form the desired 1-(1-bromoethyl)-4-ethylbenzene and a new bromine radical, which continues the chain.[13]
-
-
Termination: The reaction stops when two radicals combine. This can involve two bromine radicals forming Br₂, or other combinations that remove radicals from the cycle.
Caption: Free-Radical Mechanism for Benzylic Bromination.
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
NBS is preferred for two main reasons: selectivity and safety.
-
Selectivity: NBS serves as a source for a constant, low concentration of Br₂.[11][12] This is crucial for selectivity. Using a high concentration of Br₂ directly would favor competing reactions, such as electrophilic addition to the aromatic ring or over-bromination.[10][11]
-
Safety and Handling: Molecular bromine is a highly volatile, corrosive, and toxic liquid that is difficult to handle.[11] NBS is a white crystalline solid that is much safer and easier to weigh and dispense.[11][18]
Q3: How can I monitor the reaction's progress effectively?
Monitoring the reaction is key to achieving high yields and preventing over-bromination.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. Spot the reaction mixture alongside the 1,4-diethylbenzene starting material. The product, being more polar and heavier, will have a lower Rf value. The reaction can be stopped when the starting material spot has disappeared.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, GC-MS is ideal.[19] It can separate the starting material, mono-brominated product, and di-brominated product, allowing you to quantify the composition of the reaction mixture over time.
| Compound | Typical Analytical Behavior |
| 1,4-Diethylbenzene | Earlier retention time on GC; Lower Rf on TLC. |
| 1-(1-Bromoethyl)-4-ethylbenzene | Intermediate retention time; Intermediate Rf. |
| 1,4-Bis(1-bromoethyl)benzene | Later retention time; Lowest Rf. |
Table 1. Comparative analytical behavior of reaction components.
Q4: What are the critical safety precautions for this reaction?
-
Reagents: NBS is an irritant.[14] Radical initiators like BPO can be explosive with shock or heat; AIBN is safer but is still considered an explosive compound that decomposes above 65°C.[3]
-
Solvents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance; its use should be avoided.[15] Safer alternatives like cyclohexane or acetonitrile should be used.[15] All solvents are flammable.
-
Procedure: Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use a heating mantle with a temperature controller and a reflux condenser to prevent solvent evaporation and pressure buildup.
References
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Wikipedia. (2023). N-Bromosuccinimide.
- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
- Wikipedia. (2023). Azobisisobutyronitrile.
- HPMC Manufacturer. (2025). AIBN initiator.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Khan Academy. (n.d.). Reactions at the benzylic position.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds.
- Zhang, S., & Pan, Y. (2014). Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. Asian Journal of Chemistry.
- Journal of Chemical Education. (2020). A Safe and Green Benzylic Radical Bromination Experiment.
- University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes.
- Royal Society of Chemistry. (2019). Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection.
- Organic Letters. (2020). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
- ResearchGate. (n.d.). The AIBN decomposition mechanism.
- Study on Thermal Decomposition Characteristics of AIBN. (n.d.).
- Chemistry LibreTexts. (2025). 2.9: Reactions at the Benzylic Position.
- Chemistry LibreTexts. (2019). 16.4: Halogenation of Alkyl Benzenes.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- YouTube. (2014). NBS Benzylic Bromination of Alkylbenzene Compounds.
- The Essential Guide to NBS: Mastering Allylic and Benzylic Bromination. (n.d.).
- Li, S. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds.
- Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
- Physical Chemistry Chemical Physics. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions.
- Chemistry LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives.
- YouTube. (2018). Benzene Side Chain Reactions.
- ChemicalBook. (2024). How does NBS work in organic chemistry?.
- YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry.
- Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
- PubMed. (1998). An Alternative Method for the Selective Bromination of Alkylbenzenes Using NaBrO(3)/NaHSO(3) Reagent.
- Chemia. (2022). Allylic position and benzylic position bromination.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- CECRI, Karaikudi. (n.d.). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis.
- PubChem. (n.d.). 1,4-Diethylbenzene.
- LookChem. (n.d.). 1,4-DIETHYLBENZENE 105-05-5 wiki.
- NIST. (n.d.). Benzene, 1,4-diethyl-.
Sources
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]
- 8. scientificupdate.com [scientificupdate.com]
- 9. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 16. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
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- 18. nbinno.com [nbinno.com]
- 19. pubs.rsc.org [pubs.rsc.org]
"common side products in the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene"
Welcome to the technical support center for the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. The primary route for this synthesis is the bromination of 1,4-divinylbenzene.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer:
Low yields in this synthesis are a common issue and can often be attributed to several factors, primarily the inherent reactivity of the starting material, 1,4-divinylbenzene, which is highly susceptible to polymerization.
-
Polymerization of the Starting Material: 1,4-divinylbenzene can readily polymerize, especially in the presence of trace impurities, light, or heat. This polymerization competes with the desired bromination reaction, consuming the starting material and reducing the yield of the target molecule. To mitigate this, ensure your 1,4-divinylbenzene is freshly purified and free of inhibitors. It is also advisable to store it in a cool, dark place.[1][2]
-
Suboptimal Reaction Temperature: The temperature at which the bromination is carried out is critical. While the reaction needs to proceed at a reasonable rate, elevated temperatures can favor side reactions, including polymerization and the formation of elimination byproducts. It is generally recommended to perform the bromination at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side product formation.
-
Incomplete Reaction: The addition of bromine to the vinyl groups may be incomplete. This can be due to insufficient bromine, a short reaction time, or poor mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
Question 2: My final product is a sticky, intractable solid. What is causing this, and how can I purify it?
Answer:
The formation of a sticky or gummy product is a strong indication of the presence of oligomeric or polymeric side products. As mentioned, 1,4-divinylbenzene is prone to polymerization, and these polymeric materials can be difficult to separate from the desired product.
-
Identification of Polymeric Impurities: These polymeric side products will typically appear as a broad, unresolved baseline hump in your ¹H NMR spectrum, and they will not have a sharp melting point.
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the solid this compound from polymeric impurities. A suitable solvent system must be chosen where the desired product has good solubility at elevated temperatures and poor solubility at lower temperatures, while the polymeric impurities remain soluble or are insoluble. Common solvents for recrystallization of similar brominated compounds include ethanol, methanol, or mixtures of hexane and ethyl acetate.[1][3]
-
Column Chromatography: If recrystallization is not effective, column chromatography can be employed. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can separate the non-polar desired product from the more polar or much larger polymeric impurities.[3]
-
Question 3: My NMR spectrum shows unexpected peaks. What are the likely side products?
Answer:
Beyond polymerization, several other side products can form during the synthesis. Their presence will be indicated by extra signals in your NMR spectrum. Below is a summary of potential side products and their expected NMR characteristics.
| Side Product | Formation Mechanism | Expected ¹H NMR Signals |
| Partially Brominated Intermediates | Incomplete reaction or insufficient bromine. | Signals corresponding to remaining vinyl protons (typically in the 5-7 ppm region). |
| 1-(1,2-dibromoethyl)-4-vinylbenzene | Incomplete bromination of one of the two vinyl groups. | A complex spectrum showing signals for both the dibromoethyl group and the remaining vinyl group. |
| Benzylic Bromination Products | If the reaction is carried out under radical conditions (e.g., with NBS or exposure to UV light), bromination can occur at the benzylic position.[4] | Signals for methine protons adjacent to a bromine atom on the ethyl side chain. |
To confirm the identity of these side products, it is recommended to use a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an electrophilic addition of bromine (Br₂) across the double bonds of the two vinyl groups of 1,4-divinylbenzene. The electron-rich π-bonds of the vinyl groups attack the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to give the vicinal dibromide. This process occurs on both vinyl substituents.
Q2: How can I minimize the risk of polymerization during the reaction?
A2: To minimize polymerization, consider the following precautions:
-
Use freshly distilled 1,4-divinylbenzene to remove any polymerization inhibitors and impurities.
-
Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent light-induced polymerization.
-
Maintain a low reaction temperature.
-
Ensure your glassware is scrupulously clean and dry.
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Bromine: Bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: The organic solvents used in the reaction and purification are typically flammable. Avoid open flames and work in a well-ventilated area.
-
General Handling: As with all chemical syntheses, it is crucial to be aware of the potential hazards of all reagents and products. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the bromination of 1,4-divinylbenzene. Optimization may be necessary based on your specific laboratory conditions and the purity of your starting materials.
Materials:
-
1,4-Divinylbenzene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-divinylbenzene in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of 1,4-divinylbenzene over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine's reddish-brown color indicates its consumption.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a white to off-white solid.
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the primary reaction pathway and the major side reaction of polymerization.
Sources
Technical Support Center: Purification of 1,4-Bis(1,2-dibromoethyl)benzene
Welcome to the technical support resource for the purification of 1,4-Bis(1,2-dibromoethyl)benzene. This guide is designed for researchers and chemists to address common challenges encountered during the post-synthesis work-up and purification of this compound. Derived from the bromination of 1,4-divinylbenzene, the crude product often contains a mixture of impurities that necessitate robust purification strategies to achieve high purity for subsequent applications.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process, offering explanations for the underlying causes and providing actionable solutions.
Q1: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
A1: A persistent yellow to reddish-brown color in your crude product is almost always due to the presence of residual elemental bromine (Br₂).[1] Bromine is highly colored and can remain trapped within the crystal lattice of your solid product.
Causality: This issue arises from using an excess of the brominating agent to drive the reaction to completion or from incomplete quenching during the initial work-up.
Troubleshooting Steps:
-
Aqueous Wash: Before crystallization, ensure your work-up is thorough. Washing the organic solution of your crude product with an aqueous solution of a mild reducing agent will quench excess bromine. A saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is highly effective.[1] The disappearance of the color in the organic layer is a good indicator of complete bromine removal.
-
Activated Carbon Treatment: If the color persists after the initial work-up, it can be removed by treating a solution of the crude product with activated carbon.[1] Dissolve the product in a suitable solvent for recrystallization, add a small amount of activated carbon (typically 1-2% by weight), heat the mixture gently for a few minutes, and then filter the hot solution through a pad of Celite to remove the carbon before allowing it to cool and crystallize.[2] Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the overall yield.
Q2: I'm experiencing significant product loss during recrystallization. How can I improve my recovery?
A2: Significant product loss during recrystallization is a common issue that can often be mitigated by optimizing the procedure.[1]
Causality: The primary causes for low recovery are:
-
Using an excessive volume of recrystallization solvent.
-
The chosen solvent being too good at dissolving the compound, even at low temperatures.
-
Cooling the solution too rapidly, which traps impurities and prevents the formation of pure, well-defined crystals.[3]
-
Premature crystallization during hot filtration.
Troubleshooting Steps:
-
Minimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to your crude solid until it just dissolves.[3] Using the minimum amount of solvent is critical for maximizing recovery upon cooling.
-
Optimize Solvent System: If your product is too soluble in a single solvent, a two-solvent (or "solvent-pair") system may be necessary.[4] Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.[2][4]
-
Employ Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Rapid cooling in an ice bath can cause the compound to precipitate as a fine powder, which is often less pure and harder to filter. Once the solution has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize the recovery of the remaining dissolved product.[1]
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely, which would result in product loss on the filter paper.[2]
Q3: My product "oiled out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is so high that it significantly depresses the melting point of your product.
Causality: The product is coming out of the solution at a temperature above its melting point.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature of the solution. This may allow the solution to cool to a temperature below the compound's melting point before crystallization begins.
-
Induce Crystallization: If the solution is supersaturated and reluctant to crystallize, you can try scratching the inside of the flask with a glass rod at the surface of the liquid.[3] This creates microscopic scratches that can serve as nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure product can initiate crystallization.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.
-
Purify by Chromatography: If the crude product is highly impure, recrystallization may not be effective. In this case, column chromatography is a better alternative for initial purification.
Q4: I suspect my compound is degrading during column chromatography on silica gel. How can I prevent this?
A4: Brominated compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[1]
Causality: The slightly acidic silanol groups (Si-OH) on the surface of silica gel can catalyze elimination reactions (dehydrobromination) or other decomposition pathways.
Troubleshooting Steps:
-
Neutralize the Silica: You can deactivate the silica gel by preparing the slurry with your mobile phase containing a small amount of a neutralizer, such as triethylamine (~0.5-1%). This will neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.
-
Minimize Residence Time: Do not let your compound sit on the column for an extended period. A faster elution, provided it still gives adequate separation, will reduce the contact time between your compound and the stationary phase.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The crude product from the bromination of 1,4-divinylbenzene typically contains several impurities:
-
Unreacted Starting Material: 1,4-divinylbenzene.[3]
-
Partially Brominated Intermediate: 1-(1,2-dibromoethyl)-4-vinylbenzene. This is a common byproduct if the reaction does not go to completion.
-
Isomeric Byproducts: While the 1,2-addition is expected, other addition patterns or rearrangement products are possible, though typically minor.[5]
-
Residual Brominating Agent: Excess Br₂ or reagents like N-bromosuccinimide (NBS).[1]
-
Acidic Byproducts: Hydrogen bromide (HBr) is a common byproduct in many bromination reactions.[1]
-
Solvent Residues: The reaction solvent can be trapped in the crude solid.[1]
Q2: How do I choose the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but has low solubility at room temperature or below.[3] Impurities, on the other hand, should either be completely insoluble in the hot solvent (so they can be filtered off) or highly soluble at all temperatures (so they remain in the solution, or "mother liquor," after cooling). A quick way to screen for solvents is to place a small amount of your crude product in several test tubes and add a few drops of different solvents to each. A good solvent will not dissolve the product at room temperature but will dissolve it upon heating.
Q3: What is a standard aqueous work-up procedure for a bromination reaction mixture before purification?
A3: A typical work-up involves transferring the reaction mixture to a separatory funnel and diluting it with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer should then be washed sequentially with:
-
An aqueous solution of sodium thiosulfate or sodium bisulfite to remove excess bromine.[1]
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr.[1]
-
Water or brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Finally, the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q4: How can I monitor the purity of my product during the purification process?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring purity.[3] By spotting the crude mixture, the purified solid, and the mother liquor on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from impurities. A pure compound should ideally show a single spot. Melting point analysis is also a valuable tool; a pure crystalline solid will have a sharp, well-defined melting point, whereas an impure sample will melt over a broader and lower temperature range.[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a step-by-step method for purifying the crude solid product.
-
Solvent Selection: Based on solubility tests, select an appropriate solvent. Chloroform, ethyl acetate, or a mixture of solvents like ethanol/water can be effective.[2][7]
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a boiling chip or a magnetic stir bar.
-
Add Hot Solvent: On a hot plate in a fume hood, bring the selected solvent to a boil in a separate flask. Add the hot solvent to the flask containing the crude solid in small portions, swirling to dissolve the solid. Continue adding just enough hot solvent until the solid completely dissolves.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated carbon present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[2]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Data Summary
The following table summarizes key physical and spectroscopic data for pure this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₄[8] |
| Molecular Weight | ~449.81 g/mol [8] |
| Physical Appearance | Solid[9] |
| CAS Number | 25393-98-0[10] |
Note: Spectroscopic data (NMR, IR) can vary slightly based on the solvent and instrument used. Characterization is crucial to confirm identity and purity.
Purification Workflow Diagram
The following diagram illustrates the general workflow for the work-up and purification of this compound from the reaction mixture.
Caption: General workflow for the purification of this compound.
References
- EP0913381B1 - Method for purifying a bromine compound - Google Patents.
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. Available at: [Link]
-
1,4-Bis(1-bromoethyl)benzene | C10H12Br2 | CID 583543 - PubChem. Available at: [Link]
-
Experiment: Recrystallization – Part II: Purification of Solids - Science Learning Center. Available at: [Link]
-
Reactions of Dienes: 1,2 and 1,4 Addition - Master Organic Chemistry. Available at: [Link]
-
(1,2-Dibromoethyl)benzene | C8H8Br2 | CID 7145 - PubChem. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
54 questions with answers in BROMINATION | Science topic - ResearchGate. Available at: [Link]
-
Anionic Dispersion Polymerization of 1,4-Divinylbenzene. Available at: [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. How To [chem.rochester.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. 1,4-BIS-(1,2-DIBROMOETHYL)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Separation of 1,4-Bis(1,2-dibromoethyl)benzene Diastereomers
Welcome to the technical support center for the resolution of 1,4-Bis(1,2-dibromoethyl)benzene stereoisomers. This guide is designed for researchers, chemists, and materials scientists who are working with this compound and facing challenges in isolating its distinct diastereomeric forms. Here, we address common issues through a series of FAQs and troubleshooting guides, grounded in established chemical principles and field-tested insights.
Foundational Concepts: Understanding Your Mixture
Before troubleshooting separation, it's critical to understand the material you are working with. The synthesis of this compound, typically via the bromination of 1,4-divinylbenzene, results in a mixture of stereoisomers due to the formation of two chiral centers.
Frequently Asked Questions (FAQs)
Q: What are the specific diastereomers present in a typical synthesis of this compound?
A: The structure of this compound features two stereocenters, located at the benzylic carbons. This gives rise to three distinct stereoisomers:
-
A meso compound: (1R, 1'S)-1,4-Bis(1,2-dibromoethyl)benzene. This molecule has a plane of symmetry and is achiral.
-
A racemic mixture of two enantiomers: (1R, 1'R)- and (1S, 1'S)-1,4-Bis(1,2-dibromoethyl)benzene. These molecules are non-superimposable mirror images of each other and are chiral.
Your primary separation challenge is to isolate the meso compound from the racemic pair, as these are diastereomers and thus have different physical properties.
Q: How does the geometry of the starting material (1,4-divinylbenzene) influence the diastereomeric ratio of the product?
A: The stereochemical outcome is dictated by the mechanism of bromine addition to the double bonds. Bromination typically proceeds via an anti-addition.
-
If you start with (E,E)-1,4-divinylbenzene , the anti-addition of bromine to both double bonds will predominantly yield the meso diastereomer.
-
If you start with (Z,Z)-1,4-divinylbenzene , the anti-addition will favor the formation of the racemic (R,R/S,S) pair.
-
A mixture of E/Z starting materials will result in a mixture of all three stereoisomers.
Understanding your starting material provides insight into the expected major and minor components of your product mixture.
Q: Why is the separation of these diastereomers important?
A: Diastereomers possess distinct three-dimensional structures, which leads to different physical, chemical, and biological properties.[1] For applications in polymer science, liquid crystal development, or as pharmaceutical intermediates, the stereochemical purity of the monomer or building block is often critical to control the properties and performance of the final product.
Troubleshooting Guide: Separation by Fractional Crystallization
Fractional crystallization is the most common and cost-effective method for separating diastereomers on a preparative scale. It exploits the differences in their solubility in a given solvent.[1]
Q: My fractional crystallization attempts are not improving the purity of my target diastereomer. What are the likely causes?
A: Inefficient crystallization is often traced back to a few key parameters.
-
Improper Solvent Choice: The ideal solvent should exhibit a large solubility difference between the meso and racemic forms. One diastereomer should be sparingly soluble while the other remains in solution.
-
Cooling Rate is Too Fast: Rapid cooling promotes kinetic trapping, where impurities (the other diastereomer) are incorporated into the crystal lattice. A slow, controlled cooling process is essential for achieving thermodynamic equilibrium, which favors the formation of purer crystals.[1]
-
Supersaturation Issues: If the solution is too concentrated, both diastereomers may precipitate simultaneously. You may need to use more solvent to ensure only the least soluble compound crystallizes.
-
Lack of Seeding: Introducing a seed crystal of the desired pure diastereomer can guide the crystallization process and prevent the formation of an amorphous solid or the co-precipitation of both forms.
Q: How do I select an optimal solvent for fractional crystallization?
A: There is no universal solvent; selection is often empirical. The goal is to find a solvent where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature.
Recommended Solvent Screening Protocol:
-
Place a small amount (~20 mg) of your diastereomeric mixture into several different test tubes.
-
Add a small volume (~0.5 mL) of a test solvent to each tube. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane, toluene).
-
Observe solubility at room temperature. A good candidate will show poor solubility.
-
Gently heat the tubes that showed poor solubility. If the solid dissolves completely upon heating, it is a promising candidate.
-
Allow the promising solutions to cool slowly to room temperature. The solvent that yields well-formed crystals of a single morphology is likely a good choice.
| Solvent Class | Examples to Try | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Can often differentiate between diastereomers through hydrogen bonding potential and polarity. |
| Esters | Ethyl Acetate | Medium polarity, good solvating power. |
| Halogenated | Dichloromethane, Chloroform | Good for dissolving nonpolar compounds, but separation relies on subtle polarity differences. |
| Hydrocarbons | Hexane, Heptane, Toluene | Used for nonpolar compounds; often used as an anti-solvent in combination with a more polar solvent. |
Q: How can I effectively monitor the success of each crystallization step?
A: Simple, rapid analysis is key.
-
Melting Point Analysis: Diastereomers have distinct melting points. A sharpening of the melting range and a shift towards a literature or expected value indicates an increase in purity.
-
¹H NMR Spectroscopy: This is a powerful tool for determining the diastereomeric ratio. Integrate characteristic, well-resolved peaks corresponding to each diastereomer to quantify the enrichment.[2]
Troubleshooting Guide: Separation by Column Chromatography
When crystallization is ineffective or for smaller scale separations, column chromatography is the preferred method. However, separating diastereomers with similar polarities can be challenging.[3]
Q: I am not achieving baseline separation on my silica gel column. The diastereomers are co-eluting. What should I do?
A: This is a common issue. Since diastereomers can have very similar polarities, a standard setup may not be sufficient.[4]
Workflow for Optimizing Chromatographic Separation
Caption: Troubleshooting workflow for chromatographic separation.
Q: Are there any specialized columns that are better for diastereomer separations?
A: Yes. If standard silica or alumina fails, consider stationary phases that offer different separation mechanisms:
-
Pentafluorophenyl (PFP) or Cyano (CN) Columns: These phases provide different electronic and steric interactions (π-π, dipole-dipole) compared to silica, which can significantly enhance the selectivity between diastereomers.[4]
-
Chiral Columns: While primarily used for enantiomers, some chiral stationary phases (CSPs) show excellent selectivity for diastereomers as well. This can be a powerful, albeit more expensive, option.
Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol assumes you have identified a suitable solvent where one diastereomer is significantly less soluble.
-
Dissolution: In a suitable flask, dissolve the crude diastereomeric mixture (e.g., 5.0 g) in the minimum amount of the chosen hot solvent (e.g., ethanol). Ensure all solid material has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool).
-
Crystal Formation: Allow the solution to stand undisturbed for several hours to overnight. Crystal formation should occur gradually.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by ¹H NMR and melting point.
-
Repeat: If necessary, repeat the crystallization process on the enriched crystal fraction to achieve higher purity. The mother liquor can also be concentrated and re-crystallized to recover more of the less soluble diastereomer or to isolate the more soluble one.
Protocol 2: Preparative Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) that provides a good separation between the two diastereomer spots and gives an Rf value of ~0.2-0.4 for the lower spot.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure desired diastereomer and remove the solvent using a rotary evaporator.
-
Purity Confirmation: Confirm the purity of the isolated product using ¹H NMR and melting point analysis.
Characterization of Diastereomers
Q: How can ¹H NMR spectroscopy definitively distinguish between the meso and racemic diastereomers?
A: The key lies in molecular symmetry.
-
Meso Isomer: The meso compound possesses a C_s point group (a plane of symmetry). This symmetry makes the protons on one side of the molecule chemically equivalent to the protons on the other side. You would expect a simpler spectrum. The two benzylic protons (H_a) will be equivalent, as will the four methylene protons (H_b).
-
Racemic (R,R/S,S) Isomers: These chiral molecules belong to the C_1 point group (no symmetry). While the two (1,2-dibromoethyl) groups are chemically equivalent, the methylene protons within each group (H_b and H_b') are diastereotopic. This means they are in different chemical environments and will have different chemical shifts and will couple to each other, leading to a more complex splitting pattern (an ABX system) compared to the meso form.
Summary of Expected Spectroscopic Differences:
| Feature | Meso Diastereomer | Racemic Diastereomer |
| Symmetry | Achiral (has plane of symmetry) | Chiral (no plane of symmetry) |
| ¹H NMR | Simpler spectrum. Methylene protons may appear as a simple doublet. | More complex spectrum. Diastereotopic methylene protons will lead to more complex splitting (e.g., doublet of doublets). |
| ¹³C NMR | Fewer signals due to higher symmetry. | May show the same number of signals, but chemical shifts can differ slightly. |
| Melting Point | Distinct melting point. | Different melting point from the meso form. |
| Optical Activity | Optically inactive. | Optically inactive (as a 50:50 mixture). |
References
This guide was synthesized from foundational principles of organic chemistry and data from analogous systems.
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Reddit. (2024). Help with separation of diastereomers. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Wikipedia. (n.d.). meso-Stilbene dibromide. [Link]
Sources
Technical Support Center: Controlled Bromination of 1,4-Diethylbenzene
Welcome to the technical support guide for the selective bromination of 1,4-diethylbenzene. This document is designed for researchers, scientists, and drug development professionals who require precise control over this electrophilic aromatic substitution reaction. Here, we address common challenges, particularly the prevention of over-bromination, through a combination of mechanistic understanding, troubleshooting guides, and detailed experimental protocols.
Introduction: The Challenge of Selectivity
1,4-Diethylbenzene is an activated aromatic ring. The two ethyl groups are electron-donating, making the aromatic ring highly nucleophilic and susceptible to electrophilic attack.[1][2] This high reactivity, while beneficial for initiating the reaction, presents a significant challenge: the mono-brominated product is also activated, and in some cases, even more reactive than the starting material, leading to the formation of di- and poly-brominated side products. This guide provides strategies to favor the formation of the desired mono-brominated product, 2-bromo-1,4-diethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a mixture of mono- and di-brominated products?
A1: This is the most common issue and stems from the high reactivity of the 1,4-diethylbenzene ring. The two ethyl groups are ortho-, para- directing and activating. Since the para position is blocked, they direct the incoming electrophile (Br+) to the ortho positions (2, 3, 5, and 6). Once the first bromine atom is attached (e.g., at position 2), the resulting 2-bromo-1,4-diethylbenzene is still an activated ring and can undergo a second bromination. Controlling stoichiometry, temperature, and the choice of brominating agent are critical to stop the reaction at the mono-substituted stage.
Q2: I used Br₂ and FeBr₃ and got a dark, intractable mixture. What happened?
A2: The combination of molecular bromine (Br₂) and a strong Lewis acid catalyst like ferric bromide (FeBr₃) is a very potent electrophilic system.[3] For a highly activated substrate like 1,4-diethylbenzene, this reagent combination is often too reactive, leading to rapid, exothermic, and uncontrollable polybromination and potential side-chain reactions or decomposition, resulting in the dark mixture you observed. Milder brominating agents and stricter temperature control are recommended.
Q3: What is the difference between ring bromination and benzylic bromination?
A3: This is a crucial distinction based on reaction conditions.
-
Ring Bromination (Electrophilic Aromatic Substitution): Occurs on the aromatic ring itself, replacing a hydrogen atom. This reaction is promoted by Lewis acids (e.g., FeBr₃) or polar conditions.
-
Benzylic Bromination (Radical Substitution): Occurs on the carbon atom of the ethyl group attached to the ring (the benzylic position). This reaction proceeds via a radical mechanism and is initiated by UV light or a radical initiator (like AIBN) in a non-polar solvent, typically using N-Bromosuccinimide (NBS).[4][5]
Ensure your reaction conditions are appropriate for the desired outcome. This guide focuses on achieving selective ring bromination.
Q4: How does steric hindrance from the ethyl groups affect the reaction?
A4: The ethyl groups, while not as bulky as a tert-butyl group, do exert some steric hindrance at the ortho positions.[1][6] This can slightly slow the rate of the first bromination. More importantly, in the mono-brominated product, the existing bromine and ethyl groups will sterically encumber the remaining adjacent positions, influencing the regioselectivity of any potential second bromination. However, this steric hindrance is often insufficient on its own to prevent over-bromination without careful control of other reaction parameters.
Troubleshooting Guide: Isolating the Mono-Brominated Product
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inactive brominating agent or catalyst. | 1. Slowly increase the temperature in 5 °C increments. 2. Monitor the reaction by TLC or GC-MS and extend the reaction time. 3. Use fresh N-Bromosuccinimide (recrystallize if necessary) and an appropriate catalyst. |
| Significant Di-bromination | 1. Reaction temperature is too high. 2. Brominating agent added too quickly. 3. Stoichiometry is incorrect (excess brominating agent). 4. Overly reactive brominating system (e.g., Br₂/FeBr₃). | 1. Maintain a low temperature (e.g., 0 °C to -10 °C).[7] 2. Add the brominating agent dropwise or in small portions over an extended period. 3. Use a strict 1:1 or slightly less than 1:1 molar ratio of brominating agent to 1,4-diethylbenzene. 4. Switch to a milder reagent system, such as NBS in a suitable solvent. |
| Formation of Benzylic Bromination Products | 1. Presence of UV light. 2. Use of a radical initiator. 3. High temperatures promoting radical pathways. | 1. Conduct the reaction in the dark or in a flask wrapped in aluminum foil. 2. Ensure no radical initiators (e.g., AIBN, peroxides) are present. 3. Maintain low to moderate reaction temperatures. |
| Difficulty Purifying the Product | 1. Boiling points of mono- and di-brominated products are close. 2. Co-elution during column chromatography. | 1. Use fractional distillation under reduced pressure for separation. 2. Optimize the solvent system for column chromatography (e.g., using a low-polarity eluent like hexanes). 3. Consider crystallization as a purification method.[8] |
Visualizing the Reaction Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism for the mono-bromination of 1,4-diethylbenzene and the subsequent competing reaction that leads to the undesired di-brominated product.
Caption: Reaction scheme for the formation of mono- and di-brominated products.
Recommended Experimental Protocol: Controlled Mono-bromination using NBS
This protocol is designed to favor mono-bromination by using a milder brominating agent (NBS) and controlled temperature. It should be considered a starting point for optimization in your specific laboratory setting.
Materials:
-
1,4-Diethylbenzene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq) [Recrystallized if necessary]
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN) as solvent
-
Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry three-neck flask under an inert atmosphere. Equip it with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution: In the flask, dissolve 1,4-diethylbenzene (1.0 eq) in the chosen anhydrous solvent (e.g., CH₂Cl₂). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in the same anhydrous solvent. Note: If solubility is an issue, a slurry can be prepared, and the solvent volume adjusted.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred solution of 1,4-diethylbenzene over 1-2 hours. Crucially, maintain the internal reaction temperature at or below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed (or an optimal ratio of product to starting material is reached), quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted bromine species.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude oil will likely be a mixture of the desired product, unreacted starting material, and a small amount of di-brominated product. Purify via flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) or by fractional vacuum distillation.[8]
Troubleshooting Flowchart
Caption: A logical guide for troubleshooting common issues.
References
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Ahmad, S., et al. (1994). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Journal of the Chemical Society of Pakistan, 16(4), 272-275. Retrieved from [Link]
-
OChem Tutor. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
Wang, Z., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(7), 12939-12966. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,4-Dibromo-2,5-diethylbenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
MACS-G Solutions. (2023, September 13). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. Retrieved from [Link]
-
ResearchGate. (2011). ChemInform Abstract: Microwave-Assisted Benzyl Mono- and Dibromination in Diethyl Carbonate as Environmentally Friendly Alternative to Radical Bromination in Carbon Tetrachloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
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- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccesspub.org [openaccesspub.org]
Technical Support Center: Improving the Regioselectivity of Benzylic Bromination
Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize one of the most fundamental transformations in organic synthesis: the selective functionalization of the benzylic position. Achieving high regioselectivity in this reaction is critical for the efficient synthesis of valuable intermediates. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and master this essential reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during your experiments. The causality behind each recommendation is explained to empower you to make informed decisions for your unique system.
Question 1: My reaction is producing a significant amount of aromatic ring bromination as a side product. How can I suppress this?
Answer: This is the most common challenge in benzylic bromination and it points to a competition between two distinct mechanisms: free-radical substitution at the benzylic position and electrophilic aromatic substitution (EAS) on the ring.[1] To favor the desired benzylic product, you must create conditions that promote the radical pathway while suppressing the electrophilic pathway.
-
Core Issue: The presence of molecular bromine (Br₂) in high concentrations promotes electrophilic attack on the aromatic ring.[1][2][3]
-
Primary Solution: Use N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination precisely because it maintains a very low, steady-state concentration of Br₂.[1][2][3][4] The reaction mechanism, often called the Wohl-Ziegler reaction, relies on NBS reacting with HBr (a byproduct of the radical cycle) to slowly generate the Br₂ needed for the propagation step.[5][6][7] This prevents a buildup of Br₂ that would otherwise lead to aromatic bromination.[1][4]
-
Causality & Key Parameters:
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[5][8] Polar solvents can facilitate ionic pathways, increasing the electrophilicity of bromine and promoting EAS.[9] While historically used, CCl₄ is toxic and ozone-depleting; safer alternatives like trifluorotoluene or 1,2-dichlorobenzene have been successfully employed.[4][5][10] Acetonitrile can also be a suitable solvent.[6][11]
-
Initiation: The reaction requires a radical initiator. This can be photochemical (UV light) or thermal (using initiators like AIBN or benzoyl peroxide).[12][13] Initiation ensures the radical chain process begins efficiently, outcompeting the slower electrophilic pathway.
-
Purity of NBS: Use freshly recrystallized NBS if possible. Old NBS can sometimes contain excess Br₂ or HBr, which can kick-start unwanted side reactions.[12]
-
Question 2: I'm observing significant amounts of dibrominated product (Ar-CHBr₂) instead of my desired mono-brominated benzyl bromide. How can I improve selectivity?
Answer: Over-bromination is typically a result of the product (benzyl bromide) being as reactive, or sometimes more reactive, than the starting material. Controlling stoichiometry and reaction time is key.
-
Core Issue: The newly formed benzyl bromide still possesses a benzylic hydrogen, which can be abstracted by a bromine radical to form a new radical, leading to a second bromination. This is a classic problem of competitive rates.[14]
-
Primary Solution: Control Stoichiometry and Monitoring:
-
NBS Stoichiometry: Use a slight excess of the starting material relative to NBS, or at most, 1.0 to 1.1 equivalents of NBS. Using a large excess of NBS will inevitably drive the reaction toward di- and tri-bromination.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, GC, or ¹H NMR. The goal is to stop the reaction as soon as the starting material is consumed to an acceptable level, before significant amounts of the dibrominated product can form.
-
Controlled Addition: In some cases, slow addition of the radical initiator can help maintain a controlled reaction rate, preventing a rapid buildup of reactive species that can lead to over-reaction.
-
Question 3: My reaction is very sluggish or fails to go to completion. What factors can I adjust to improve the conversion rate?
Answer: A stalled or sluggish reaction points to an inefficient radical chain process. This can be due to poor initiation, radical quenching, or inappropriate reaction conditions.
-
Core Issue: The concentration of radicals is too low to sustain the propagation cycle.
-
Troubleshooting Steps:
-
Check the Initiator: Radical initiators have specific decomposition temperatures (half-lives). Ensure your reaction temperature is appropriate for the initiator you've chosen. For example, AIBN decomposes effectively around 80°C, while benzoyl peroxide decomposes at a slightly higher temperature range.[13][15] If using light, ensure the lamp's wavelength is appropriate and the reaction vessel is transparent to it.
-
Increase Initiator Concentration: A small increase in the amount of initiator (e.g., from 1 mol% to 5 mol%) can sometimes be enough to sustain the chain reaction.
-
Solvent Purity: Ensure your solvent is anhydrous and free of radical scavengers (like dissolved oxygen or certain stabilizers). Degassing the solvent by bubbling nitrogen or argon through it before the reaction can be beneficial.
-
Temperature: While higher temperatures can increase the rate, they can also decrease selectivity. A modest increase in temperature may be necessary to achieve a reasonable reaction rate, but this should be balanced against the risk of side reactions.
-
Question 4: How do the electronics of my aromatic ring (electron-donating vs. electron-withdrawing groups) affect regioselectivity and what should I change?
Answer: The electronic nature of the aromatic ring has a profound impact on the stability of the key intermediate—the benzyl radical—and can also influence the propensity for side reactions.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃):
-
Effect: EDGs stabilize the benzyl radical through resonance and induction, accelerating the rate of benzylic hydrogen abstraction. This generally leads to faster and cleaner reactions.
-
Risk: Highly activating EDGs (like -OH, -NH₂) make the aromatic ring extremely susceptible to electrophilic bromination, even with NBS.[13][16]
-
Solution: For highly activated systems, ensure rigorous exclusion of polar solvents and light, and use highly pure NBS. It may be necessary to protect highly activating groups (e.g., converting an aniline to an acetanilide) before bromination.[16]
-
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R):
-
Effect: EWGs destabilize the benzyl radical, making the benzylic C-H bond stronger and slowing down the rate of hydrogen abstraction.[17]
-
Risk: The reaction may be very sluggish or require more forcing conditions (higher temperature, more initiator).[18] These harsher conditions can sometimes lead to decomposition or other side reactions.
-
Solution: Be prepared for longer reaction times. A higher reaction temperature and a slightly higher concentration of the radical initiator may be necessary. Patience and careful monitoring are crucial. For extremely deactivated systems, alternative synthetic routes might be more efficient.
-
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of benzylic bromination with NBS?
A: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[12]
-
Initiation: A radical initiator (heat, UV light, or a chemical initiator like AIBN) causes homolytic cleavage of a weak bond. In the presence of a trace amount of Br₂, the Br-Br bond cleaves to form two bromine radicals (Br•).[3][6]
-
Propagation (Chain Reaction):
-
Step 1: A bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr).[2][7] This step is highly selective for the weak benzylic C-H bond.[4]
-
Step 2: The benzyl radical reacts with a molecule of Br₂ to form the desired benzyl bromide product and a new bromine radical, which continues the chain.[7]
-
-
Regeneration of Br₂: The HBr produced in the first propagation step reacts with NBS to generate molecular bromine (Br₂) and succinimide. This crucial step keeps the concentration of Br₂ low and constant, preventing electrophilic addition to the aromatic ring.[1][7]
-
Termination: The reaction stops when radicals combine with each other (e.g., Br• + Br• → Br₂).
Q: How do I choose the right radical initiator?
A: The choice depends primarily on the desired reaction temperature and the solvent. The initiator's half-life (t₁/₂) at a given temperature is the most critical parameter. You want an initiator that provides a slow, steady stream of radicals at your reaction temperature.
| Initiator | Typical Solvent | Decomposition Temp (t₁/₂ ≈ 1h) | Comments |
| AIBN (Azobisisobutyronitrile) | Toluene, CCl₄, Benzene | ~80 °C | Commonly used, cleaner decomposition products (N₂ gas). Safer than peroxides.[15] |
| Benzoyl Peroxide (BPO) | CCl₄, Cyclohexane | ~95 °C | Also very common, but can be explosive if not handled properly. |
| UV Light (Photochemical) | CCl₄, CH₂Cl₂ | Ambient to Reflux | Useful for heat-sensitive substrates. Requires a quartz or borosilicate (Pyrex) reaction vessel. |
Experimental Protocols
Protocol: Standard Benzylic Bromination of Toluene using NBS and AIBN
This protocol provides a general procedure for the selective mono-bromination of a simple alkylbenzene.
Materials:
-
Toluene (substrate)
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and anhydrous carbon tetrachloride (to make a ~0.5 M solution).
-
Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.
-
Initiator Addition: Add the radical initiator, AIBN (0.02 - 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS solid at the bottom and the appearance of the less dense succinimide floating on top.[6] Monitor the reaction progress by TLC or GC.
-
Workup:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude benzyl bromide can be purified by vacuum distillation or column chromatography if necessary.
Visualizations & Diagrams
Diagram 1: Radical Mechanism of Benzylic Bromination This diagram illustrates the key initiation and propagation steps of the Wohl-Ziegler reaction, highlighting the role of NBS in maintaining a low Br₂ concentration.
Caption: The radical chain mechanism for benzylic bromination using NBS.
Diagram 2: Troubleshooting Poor Regioselectivity This workflow provides a logical decision tree for diagnosing and solving issues with unwanted aromatic bromination.
Caption: A troubleshooting guide for unwanted aromatic ring bromination.
References
Sources
- 1. chadsprep.com [chadsprep.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. researchgate.net [researchgate.net]
- 16. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 17. Directive effects in benzylic hydrogen atom abstraction. Part IV. Halogenation of 2-arylethyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying 1,4-Bis(1,2-dibromoethyl)benzene by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,4-Bis(1,2-dibromoethyl)benzene via recrystallization. It is designed to offer practical, field-proven insights and troubleshooting strategies to overcome common challenges encountered during this purification technique.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The underlying principle is the differential solubility of a compound in a hot versus a cold solvent. For this compound, a polyhalogenated aromatic compound, selecting the appropriate solvent system is critical for achieving high purity. This compound's non-polar nature and potential for multiple crystalline forms (polymorphism) can present unique challenges.[4] This guide will walk you through recommended procedures and provide solutions to potential issues.
Core Principles of Solvent Selection
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution as crystals.
-
Favorable impurity solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
Due to the non-polar nature of this compound, non-polar or moderately polar solvents are generally the most suitable.
Recommended Recrystallization Protocols
Based on the purification of structurally similar compounds, two primary methods are recommended.
Method 1: Single Solvent Recrystallization
For compounds analogous to this compound, such as 1,4-bis(dibromomethyl)benzene, chlorinated solvents have proven effective.[5]
Recommended Solvent: Chloroform or Dichloromethane
Experimental Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen chlorinated solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent premature crystallization in the filter funnel.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Mixed Solvent Recrystallization
A mixed solvent system can be employed when a single solvent does not provide the ideal solubility characteristics. For non-polar compounds, a combination of a "good" solvent (in which the compound is highly soluble) and a "bad" solvent (in which the compound is poorly soluble) is often effective.[7][8] A system analogous to that used for 1,4-dibromobenzene, ethanol-water, can be adapted.[5][9] Given the non-polar nature of the target compound, a hydrocarbon/alcohol or ether system is a logical choice.
Recommended Solvent System: Dichloromethane/Hexane or Toluene/Hexane
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., dichloromethane or toluene) at room temperature.
-
Heating: Gently heat the solution to boiling.
-
Addition of Anti-Solvent: While the solution is boiling, slowly add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent back to the boiling solution until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture (in the same ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Data Summary
| Parameter | This compound |
| Molecular Formula | C₁₀H₁₀Br₄ |
| Molecular Weight | 449.81 g/mol |
| Physical Appearance | Solid |
| CAS Number | 25393-98-0 |
Visualizing the Workflow
Caption: Recrystallization workflows for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
-
A: You may not have added enough solvent. Continue adding the hot solvent in small increments until the compound dissolves. Be patient, as dissolution can sometimes be slow. If a large amount of solvent has been added with no effect, the chosen solvent may be unsuitable. Refer to the solvent selection principles and consider an alternative.
Q2: My compound "oiled out" instead of forming crystals.
-
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool more slowly.
-
Solution 2: If using a mixed solvent system, add more of the "good" solvent to the hot solution to ensure complete dissolution before cooling.
-
Solution 3: Consider a different solvent or solvent system with a lower boiling point.
-
Q3: No crystals are forming upon cooling.
-
A: This is likely due to either using too much solvent or supersaturation.
-
Solution 1 (Too much solvent): Gently boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Solution 2 (Supersaturation): Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. The small scratches provide nucleation sites for crystal growth. Alternatively, if you have a small amount of pure product, you can "seed" the solution by adding a tiny crystal.
-
Q4: The crystal yield is very low.
-
A: Several factors can contribute to low yield:
-
Too much solvent: As mentioned above, excess solvent will retain more of your compound in the solution.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete cooling: Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.
-
Excessive washing: Washing the crystals with too much solvent will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Q5: The purified compound is still colored.
-
A: If the starting material has colored impurities, they may co-crystallize with your product.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Experiment: Recrystallization – Part II: Purification of Solids. Science Learning Center. [Link]
-
Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. Lab - Edubirdie. [Link]
-
Preparation of 1,4-bis(dibromomethyl)benzene. PrepChem.com. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Why would mixed solvents be used for recrystallization?. Homework.Study.com. [Link]
-
Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs. [Link]
-
Crystallization. University of Toronto. [Link]
-
Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. University of Massachusetts Boston. [Link]
- Purification of halogenated aromatic sulfones or ketones.
-
Recrystallization. Chemistry LibreTexts. [Link]
-
SOP: CRYSTALLIZATION. University of California, Santa Cruz. [Link]
-
CRYSTALLIZATION. Ankara University. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
How To: Purify by Crystallization. University of Rochester Department of Chemistry. [Link]
-
STILBENE BROMINATION. Centre College. [Link]
- Production process for synthesizing p-dibromobenzene.
-
Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [Link]
-
Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00438E [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. [PDF] Revisiting Hansen Solubility Parameters by Including Thermodynamics | Semantic Scholar [semanticscholar.org]
- 8. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
"effect of temperature on the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene"
Welcome to the technical support center for the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the critical role of temperature in this synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the electrophilic addition of bromine (Br₂) to 1,4-divinylbenzene. This reaction, while seemingly straightforward, is highly sensitive to temperature, which dictates the product distribution, yield, and purity. Understanding the underlying principles of kinetic versus thermodynamic control is paramount to successfully obtaining the desired product.
This guide will walk you through the nuances of temperature control, potential side reactions, and how to troubleshoot common issues encountered during this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related causes and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Suboptimal Temperature: The reaction may be running under conditions that favor side reactions or incomplete conversion. - Incorrect Reaction Time: Insufficient or excessive reaction time can lead to incomplete reaction or product degradation. - Reagent Purity: Impurities in 1,4-divinylbenzene or bromine can interfere with the reaction. | - Optimize Temperature: Carefully control the reaction temperature based on the desired outcome (see FAQ section on kinetic vs. thermodynamic control). Start with a low temperature (e.g., 0 °C) for kinetic control. - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. - Ensure High Purity Reagents: Use freshly distilled or high-purity 1,4-divinylbenzene and bromine. |
| Formation of Polymeric Byproducts | - High Reaction Temperature: Elevated temperatures can promote the polymerization of 1,4-divinylbenzene, a known cross-linking agent.[1][2][3] - Presence of Radical Initiators: Light, especially UV light, can initiate radical polymerization.[4] - High Concentration of Reactants: Increased proximity of divinylbenzene molecules can favor polymerization. | - Maintain Low Temperature: Conduct the reaction at or below room temperature to minimize polymerization. - Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light.[4] - Slow Addition of Bromine: Add the bromine solution dropwise to maintain a low concentration of the electrophile and minimize localized heating. |
| Presence of Multiple Isomers | - Thermodynamic vs. Kinetic Control: The reaction can yield a mixture of 1,2- and 1,4-addition products. The ratio is highly dependent on the reaction temperature.[5][6] | - For 1,2-Addition (Kinetic Product): Maintain a low reaction temperature (e.g., below 0 °C). This favors the faster-forming product.[5] - For 1,4-Addition (Thermodynamic Product): A higher reaction temperature may favor the more stable 1,4-adduct, but this also increases the risk of polymerization.[5] Careful optimization is required. |
| Reaction Does Not Go to Completion | - Insufficient Bromine: The stoichiometry of the reaction requires two equivalents of bromine per equivalent of 1,4-divinylbenzene. - Low Temperature and Short Reaction Time: At very low temperatures, the reaction rate may be significantly reduced. | - Verify Stoichiometry: Ensure the correct molar ratio of reactants is used. - Allow Sufficient Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. If necessary, allow the reaction to slowly warm to room temperature. |
| Discoloration of the Product | - Residual Bromine: The product may retain a yellow or brown color due to unreacted bromine. - Formation of Colored Impurities: Side reactions can lead to the formation of colored byproducts. | - Quench Excess Bromine: After the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate solution until the color disappears. - Purify the Product: Recrystallization or column chromatography can be used to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the synthesis of this compound?
Temperature is the most critical parameter in this synthesis as it governs the principles of kinetic versus thermodynamic control.[5]
-
Kinetic Control (Low Temperature): At lower temperatures (typically below 0 °C), the reaction is under kinetic control. This means the product that is formed fastest is the major product. In the bromination of conjugated dienes, the 1,2-addition product is generally the kinetically favored product due to a lower activation energy.[5]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, allowing the initially formed products to revert to the intermediate carbocation. The system then equilibrates to favor the most thermodynamically stable product.[5] For conjugated systems, the 1,4-addition product is often more stable. However, for the synthesis of this compound, the primary goal is the addition across both vinyl groups, which is a 1,2-addition for each. Elevated temperatures significantly increase the risk of polymerization of the divinylbenzene starting material.
Q2: What is the ideal temperature range for this synthesis?
For the synthesis of this compound, a low temperature is generally preferred to minimize side reactions, particularly polymerization. A temperature range of 0 °C to 5 °C is a good starting point. This is typically achieved using an ice-water bath.
Q3: How can I minimize the formation of polymeric byproducts?
Polymerization is a significant side reaction due to the nature of 1,4-divinylbenzene.[1][2] To minimize this:
-
Maintain a low temperature: As discussed, lower temperatures disfavor polymerization.
-
Work in the dark: Wrap the reaction flask with aluminum foil to prevent light-induced radical polymerization.[4]
-
Slow, controlled addition of bromine: Adding the bromine solution dropwise ensures that the concentration of the electrophile is kept low, reducing the likelihood of initiating polymerization.
-
Use of an appropriate solvent: A solvent that can effectively dissipate heat and keep the reactants diluted is beneficial. Dichloromethane or carbon tetrachloride are commonly used.
Q4: What are the potential side products other than polymers?
Besides polymerization, other potential side products can include:
-
Monobrominated species: If an insufficient amount of bromine is used.
-
Products of aromatic substitution: Although less likely under these conditions, substitution on the benzene ring is a possibility, especially if a Lewis acid catalyst is inadvertently present.
-
Rearrangement products: Carbocation intermediates can potentially undergo rearrangements, though this is less common for this specific reaction.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, product, and any non-polar byproducts. The disappearance of the 1,4-divinylbenzene spot and the appearance of a new, lower Rf spot corresponding to the product indicate the progress of the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and desired scale.
Materials:
-
1,4-Divinylbenzene
-
Bromine
-
Dichloromethane (or Carbon Tetrachloride)
-
Sodium thiosulfate (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate (for drying)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Dissolve Starting Material: Dissolve 1,4-divinylbenzene in dichloromethane and add it to the round-bottom flask. Allow the solution to cool to 0-5 °C.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of bromine in dichloromethane.
-
Slow Addition of Bromine: Add the bromine solution dropwise to the stirred solution of 1,4-divinylbenzene over a period of 1-2 hours. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition. The disappearance of the bromine color should be observed as it reacts.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional hour at 0-5 °C. Monitor the reaction progress by TLC.
-
Workup:
-
Slowly add a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Visualizing the Process
Reaction Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for low yield or impure product.
References
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- ResearchGate. (n.d.). Mechanism of the Formation and Growth of the Cross-Linked Poly(Divinylbenzene) Spheres Using Poly(Styrene-Block-4-Vinylpyridine).
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Technical Support Center: Catalyst Selection for Radical Bromination of Alkylbenzenes
Welcome to the technical support center for the radical bromination of alkylbenzenes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst and initiator selection for this critical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in achieving selective benzylic bromination.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter regarding catalyst selection for the radical bromination of alkylbenzenes:
Q1: Why is N-Bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂) for benzylic bromination?
A1: While molecular bromine (Br₂) is the fundamental source of bromine, its use in the radical bromination of alkylbenzenes can lead to undesirable side reactions.[1] Specifically, Br₂ can participate in electrophilic aromatic substitution on the benzene ring, especially in the presence of trace amounts of Lewis acids, leading to a mixture of products.[1] N-Bromosuccinimide (NBS) is the reagent of choice because it provides a constant, low concentration of bromine radicals (Br•) and molecular bromine (Br₂) throughout the reaction.[2][3][4] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the reaction.[2][4] This low and steady concentration of the active brominating species favors the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring.[1][3]
Q2: What is the role of a "catalyst" or "initiator" in this reaction? Is it a true catalyst?
A2: In the context of radical bromination, the term "catalyst" is often used interchangeably with "initiator." These substances are not true catalysts in the strictest sense because they are consumed during the reaction. Their primary role is to initiate the radical chain reaction by generating the initial bromine radicals.[5] This is typically achieved through homolytic cleavage of a weak bond within the initiator molecule upon exposure to heat or light. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide.[6][7] Light (UV or visible) can also serve as an initiator by directly causing the homolytic cleavage of the Br-Br bond in the small amount of Br₂ present.[5][8]
Q3: How do I choose between AIBN and benzoyl peroxide as a radical initiator?
A3: The choice between AIBN and benzoyl peroxide largely depends on the reaction temperature and the solvent used.
-
AIBN (Azobisisobutyronitrile) is generally preferred because it decomposes at a lower temperature (around 65-85 °C) and produces nitrogen gas, a benign byproduct.[9][10] The radicals generated from AIBN are also less prone to inducing side reactions compared to those from benzoyl peroxide.
-
Benzoyl Peroxide decomposes at a higher temperature (around 80-100 °C).[10] While effective, the benzoate radicals it produces can sometimes lead to undesired side products.
For most standard benzylic brominations, AIBN is a safer and more reliable choice.[9]
Q4: Can light be used as the sole initiator?
A4: Yes, light, particularly UV light, can be used as the sole initiator for the radical bromination of alkylbenzenes.[5][8] The energy from the light is sufficient to cause the homolytic cleavage of the bromine-bromine bond, generating the necessary bromine radicals to start the chain reaction.[5] In a laboratory setting, this can be achieved using a sunlamp or a UV lamp. However, for reproducibility and scalability, chemical initiators like AIBN are often preferred as they allow for more precise control over the initiation rate through temperature regulation.
Q5: What is the underlying principle that makes benzylic bromination so selective?
A5: The high selectivity of benzylic bromination stems from the stability of the intermediate benzylic radical.[2][4][11][12] The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds in the alkyl chain.[2][12] This is because the radical formed upon homolytic cleavage of a benzylic C-H bond is stabilized by resonance, with the unpaired electron being delocalized over the adjacent aromatic ring.[4][11][13] This resonance stabilization lowers the activation energy for the formation of the benzylic radical, making it the preferred site of hydrogen abstraction by the bromine radical.[11][14]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section addresses specific issues you might face during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Insufficient Initiation: The radical chain reaction is not starting effectively. 2. Radical Inhibitors: Trace impurities (like oxygen) are quenching the radical chain.[15] 3. Low Reaction Temperature: The temperature is not high enough to decompose the chemical initiator. | 1. Increase Initiator Concentration: Add a small, fresh portion of the radical initiator (e.g., AIBN). 2. Ensure Inert Atmosphere: Degas the solvent and reaction mixture by bubbling with an inert gas (N₂ or Ar) before heating. 3. Verify Temperature: Check the reaction temperature and ensure it is appropriate for the chosen initiator (e.g., >65 °C for AIBN).[10] |
| Formation of Di- or Polybrominated Products | 1. High Concentration of Bromine: Using too much NBS or allowing HBr to build up can increase the Br₂ concentration, leading to over-bromination.[16] 2. Prolonged Reaction Time: Leaving the reaction for too long can lead to further bromination of the desired product. | 1. Use Stoichiometric NBS: Use no more than 1.0-1.1 equivalents of NBS. 2. Monitor Reaction Progress: Follow the reaction by TLC or GC-MS and stop it once the starting material is consumed. 3. Consider a Scavenger: In some cases, adding a non-nucleophilic base can scavenge the HBr byproduct. |
| Bromination on the Aromatic Ring | 1. Presence of Lewis Acids: Trace amounts of acid can catalyze electrophilic aromatic substitution. 2. High Bromine Concentration: Using Br₂ directly or having a high concentration of it can favor electrophilic attack on the ring.[1] | 1. Use Clean Glassware: Ensure all glassware is thoroughly cleaned and dried to remove any acidic residues. 2. Stick to NBS: Avoid using Br₂ as the brominating agent for benzylic bromination.[3] 3. Work in the Dark: For electrophilic aromatic bromination, light is generally excluded to avoid radical pathways.[17] However, for radical reactions, the presence of light is often a requirement. The key is the choice of brominating agent. |
| Formation of 1,2-diphenylethane (from toluene) | Radical Coupling: The benzyl radicals are coupling with each other instead of reacting with bromine.[18][19] | This is a known termination step in the radical chain reaction and is usually a minor byproduct.[19] If it becomes a significant product, it may indicate that the concentration of the bromine source is too low for the rate of radical generation. Consider slightly increasing the amount of NBS. |
Experimental Protocols
General Protocol for Radical Bromination of an Alkylbenzene (e.g., Toluene)
Materials:
-
Alkylbenzene (e.g., Toluene)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Solvent (e.g., Carbon Tetrachloride, Acetonitrile, or Benzene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the alkylbenzene (1.0 eq.), N-bromosuccinimide (1.05 eq.), and the radical initiator (0.02-0.1 eq. of AIBN or benzoyl peroxide).[6][7]
-
Solvent: Add the anhydrous solvent. The choice of solvent can be critical; while carbon tetrachloride was traditionally used, safer alternatives like acetonitrile are now more common.[20][21]
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature should be sufficient to induce the decomposition of the initiator.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. A common visual cue is the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats on top of many organic solvents.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of the solvent.
-
Purification: The filtrate can then be washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure. The crude product is then purified by distillation or column chromatography.
Visualizing the Process
The Radical Chain Mechanism
The radical bromination of an alkylbenzene proceeds via a well-established chain mechanism consisting of initiation, propagation, and termination steps.[5]
Caption: The three stages of radical bromination.
Decision-Making Workflow for Catalyst/Initiator Selection
This workflow provides a logical path for selecting the appropriate conditions for your reaction.
Caption: A guide to selecting the right reagents.
References
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142–3146. [Link]
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Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]
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Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. [Link]
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Chegg. (2021, March 15). Free-Radical Bromination of Alkyl Benzenes. [Link]
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BYJU'S. (n.d.). Mechanism of Free Radical Bromination. [Link]
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Oregon State University. (2020, June 22). Chapter 3 Worked Problem 1. [Link]
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Homework.Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that.... [Link]
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Brainly. (2020, April 28). [FREE] When toluene is used in free radical bromination, a very small amount of product is formed that contains. [Link]
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Li, S., et al. (2021). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 23(15), 5862–5866. [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
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Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
University of Calgary. (n.d.). Ch 11 : Halogenation of alkyl benzenes. [Link]
-
Chemistry LibreTexts. (2019, June 5). 16.4: Halogenation of Alkyl Benzenes. [Link]
-
Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society. [Link]
-
Li, S., et al. (2021). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.13 Halogenation of Alkyl Benzenes. [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]
-
Wikipedia. (n.d.). Azobisisobutyronitrile. [Link]
-
Catalyst University. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]
-
Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. [Link]
-
Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Reddit. (2015, October 22). What is the difference between peroxides and AIBN as free radical initiators?. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. [Link]
-
NIH. (2021, June 25). Bromine radical as a visible-light-mediated polarity-reversal catalyst. [Link]
-
YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. [Link]
-
Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. [Link]
-
Stack Exchange. (2012, June 20). Are there any general chemical rules for choosing initiators for a polymerization reaction?. [Link]
-
ResearchGate. (n.d.). Radical Bromination by the Use of Various Solvents. [Link]
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NIH. (n.d.). Bromine Radical Catalysis by Energy Transfer Photosensitization. [Link]
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Chemical Education Xchange. (n.d.). Bromination of Alkyl Benzenes. [Link]
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YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]
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Wikipedia. (n.d.). Free-radical halogenation. [Link]
-
Master Organic Chemistry. (2013, September 6). Initiation, Propagation, Termination. [Link]
-
RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]
-
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. [Link]
-
University of California, Irvine. (n.d.). Radicals. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Validation of 1,4-Bis(1,2-dibromoethyl)benzene: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The precise arrangement of atoms dictates a compound's reactivity, its potential as a synthetic intermediate, and its interaction with biological systems. This guide provides an in-depth technical comparison of methodologies for the structural validation of 1,4-bis(1,2-dibromoethyl)benzene, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide invaluable data on molecular connectivity and environment in solution, X-ray crystallography offers an unparalleled, high-resolution snapshot of the molecule's solid-state conformation. This guide will not only detail a robust, validated protocol for the crystallographic analysis of this compound but also provide a comparative framework against alternative analytical techniques, empowering researchers to make informed decisions for their specific applications.
The Imperative for Unambiguous Structural Elucidation
This compound is a heavily brominated aromatic compound with potential applications as a brominating agent, a flame retardant, or a synthetic precursor for more complex molecules. The presence of multiple stereocenters necessitates a definitive analytical method to confirm its precise stereochemistry and solid-state packing, which can influence its material properties and reactivity.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for structural validation is contingent on the specific information required, the nature of the sample, and the available instrumentation. While each method offers unique advantages, they also possess inherent limitations.
| Technique | Principle | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice | - Provides unambiguous 3D molecular structure.[1] - Determines precise bond lengths, bond angles, and stereochemistry.[1] - Elucidates intermolecular interactions and crystal packing. | - Requires a single, well-ordered crystal of sufficient size and quality, which can be challenging to obtain.[2][3] - Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | - Provides detailed information about the molecular structure and connectivity in solution.[4] - A non-destructive technique.[3] - Can provide insights into molecular dynamics.[4] | - Structure determination for complex molecules can be challenging and may not provide absolute stereochemistry without extensive analysis. - Provides an average structure in solution, which can be influenced by solvent effects. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio | - Determines the molecular weight and elemental composition with high accuracy. - Provides information about molecular fragmentation patterns, aiding in structure elucidation. | - Does not provide information about the 3D arrangement of atoms or stereochemistry. |
For this compound, with its multiple chiral centers, X-ray crystallography is the most definitive method for establishing the relative stereochemistry of the bromine atoms.
Experimental Workflow for the X-ray Crystallographic Validation of this compound
The following section outlines a comprehensive, self-validating protocol for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.
Part 1: Synthesis and Purification
The synthesis of this compound can be achieved through the electrophilic addition of bromine to 1,4-divinylbenzene. A representative procedure is detailed below, adapted from the synthesis of similar brominated compounds.[5][6]
Materials:
-
1,4-Divinylbenzene
-
Bromine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-divinylbenzene in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane from the dropping funnel. The reaction is monitored by the disappearance of the bromine color.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the crystalline product.
Part 2: Single Crystal Growth
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[2] Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface.
Part 3: X-ray Data Collection and Structure Refinement
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated.[1]
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson synthesis.
-
Structure Refinement: The atomic positions and other parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using established crystallographic checks and a Crystallographic Information File (CIF) is generated.
Interpreting the Crystallographic Data of this compound
The final crystal structure will provide a wealth of information:
-
Molecular Confirmation: Unambiguous confirmation of the connectivity of the atoms in this compound.
-
Stereochemistry: The relative configuration of the four stereocenters will be definitively established.
-
Conformational Analysis: The dihedral angles and the overall conformation of the molecule in the solid state will be determined.
-
Intermolecular Interactions: Analysis of the crystal packing will reveal any significant intermolecular interactions, such as halogen bonding (Br···Br interactions) or C-H···Br hydrogen bonds, which are common in brominated organic compounds.[7][8]
Conclusion
While a suite of analytical techniques is available for molecular characterization, single-crystal X-ray crystallography remains the definitive method for the unambiguous structural elucidation of complex small molecules like this compound. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently approach the structural validation of this and other novel chemical entities, ensuring the scientific integrity of their work and accelerating the pace of discovery.
References
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
- Jones, P. G., & Ahrens, B. (2012). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions.
-
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Structure-based rational design, synthesis, crystal structure, DFT and molecular docking of 1,4-benzene dicarboxamide isomers with application as hardeners. Retrieved from [Link]
-
Brunger, A. T. (n.d.). X-Ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Retrieved from [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2006). Crystal structure of 1,4-di-1-pyrrolylmethyl-benzene 10. Retrieved from [Link]
-
SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Retrieved from [Link]
-
ACS Publications. (2017). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A 250-mL, three-necked, round-bottomed flask open to air is equipped with a magnetic stir bar (15 x 31 mm, egg-shaped, Teflon-coated), glass stopper, and thermometer. Retrieved from [Link]
-
PDF Free Download. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
-
ACS Publications. (2024). Unsymmetric Diazaborepin Framework with Fused 6/5/7 Ring and π-Extension to Two Bis-Diazaborepin-Embedded Isomers. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure. Retrieved from [Link]
-
SlidePlayer. (n.d.). Structure of benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Dibromo-3-pentanone. Retrieved from [Link]
-
RSC Publishing. (2009). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. Retrieved from [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Chapter 15 – Benzene and Aromaticity Solutions to Problems. Retrieved from [Link]
-
IUCr Journals. (n.d.). Synthesis and crystal structures of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione. Retrieved from [Link]
-
ResearchGate. (2023). Crystal structure of 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol, C12H16Br2O4. Retrieved from [Link]
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A Comparative Guide to Brominating Agents in Organic Synthesis: A Case Study on the Preparation of 1,4-Bis(1,2-dibromoethyl)benzene
In the landscape of organic synthesis, the strategic introduction of bromine atoms into a molecular framework is a pivotal transformation, opening avenues for a multitude of further functionalizations. The choice of a brominating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and safety. This guide provides an in-depth, objective comparison of several common brominating agents, using the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene from 1,4-divinylbenzene as a practical case study. This approach allows for a direct evaluation of reagent performance in the context of electrophilic addition to a conjugated diene system, a common challenge in synthetic chemistry.
Introduction to this compound
Initially, it is crucial to clarify the role of this compound. Contrary to potential misconceptions, this compound is not a brominating agent but rather the product of a bromination reaction. Specifically, it is synthesized through the addition of bromine across the two vinyl groups of 1,4-divinylbenzene. Its primary application lies in its properties as a flame retardant, where the high bromine content contributes to its efficacy. The synthesis of this molecule serves as an excellent platform to compare the performance of various brominating agents.
The Synthetic Challenge: Bromination of a Conjugated Diene
The bromination of 1,4-divinylbenzene presents a classic challenge in organic synthesis: the selective addition to a conjugated diene. This reaction can proceed via two main pathways: 1,2-addition and 1,4-addition. The distribution of these products is often dependent on the reaction conditions and the nature of the brominating agent, a concept known as kinetic versus thermodynamic control.[1][2][3]
-
1,2-Addition: Bromine adds across one of the vinyl groups.
-
1,4-Addition: Bromine adds to the terminal carbons of the conjugated system, with the remaining double bond shifting to the center.
The choice of brominating agent can significantly influence the ratio of these adducts and the overall yield of the desired tetrabrominated product, this compound.
Comparative Analysis of Brominating Agents
This section will compare the performance of four common brominating agents in the context of alkene and diene bromination: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), Dibromoisocyanuric acid (DBI), and Pyridinium Tribromide (PHT).
Molecular Bromine (Br₂)
Molecular bromine is the archetypal brominating agent, known for its high reactivity. However, its use is accompanied by significant safety concerns.
Performance and Reactivity: Br₂ readily reacts with alkenes via an electrophilic addition mechanism.[4] The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion.[5] In the case of conjugated dienes like 1,4-divinylbenzene, Br₂ can lead to a mixture of 1,2- and 1,4-addition products.[6][7] The product ratio is highly dependent on temperature, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the more stable, thermodynamically controlled 1,4-adduct.[1][2]
Advantages:
-
High reactivity.
-
Relatively low cost.
Disadvantages:
-
Highly toxic, corrosive, and volatile, requiring specialized handling procedures.[8]
-
Can lead to a mixture of products with conjugated dienes, requiring careful control of reaction conditions.
-
Can participate in radical substitution reactions, especially in the presence of light.
Experimental Protocol: Bromination of 1,4-Divinylbenzene with Br₂
-
Materials: 1,4-divinylbenzene, molecular bromine, carbon tetrachloride (CCl₄), sodium thiosulfate solution.
-
Procedure:
-
Dissolve 1,4-divinylbenzene (1 equivalent) in CCl₄ in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of molecular bromine (2 equivalents) in CCl₄ dropwise to the stirred solution.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0-5 °C.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Causality: The use of a non-polar solvent like CCl₄ and low temperatures is crucial to favor the electrophilic addition pathway and minimize side reactions. The slow, dropwise addition of bromine helps to control the exothermicity of the reaction.
N-Bromosuccinimide (NBS)
NBS is a versatile reagent that can act as a source of electrophilic bromine or as a radical brominating agent, depending on the reaction conditions.[4]
Performance and Reactivity: For the bromination of alkenes, NBS is often used in the presence of a nucleophilic solvent (like water or an alcohol) to generate bromohydrins or bromoethers, respectively, via a bromonium ion intermediate.[9][10] In the context of producing vicinal dibromides, NBS can be used in anhydrous polar aprotic solvents like DMSO. For conjugated dienes, the reaction can be complex. While primarily known for allylic bromination via a radical pathway in non-polar solvents with a radical initiator, under different conditions, it can also serve as an electrophilic bromine source.[11][12] The key advantage of NBS is that it provides a low, constant concentration of Br₂, which can help to control the reaction and minimize side products.[9]
Advantages:
-
Solid, crystalline reagent that is easier and safer to handle than liquid bromine.[9]
-
Provides a low concentration of Br₂, allowing for more controlled reactions.
-
Can be used for selective allylic bromination under radical conditions.
Disadvantages:
-
Can be less reactive than Br₂ for some substrates.
-
The succinimide byproduct can sometimes complicate purification.
-
Reaction pathway (radical vs. electrophilic) is highly dependent on conditions.
Experimental Protocol: Bromination of an Alkene with NBS
-
Materials: Alkene, N-Bromosuccinimide (NBS), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the alkene (1 equivalent) in DMSO in a round-bottom flask.
-
Add NBS (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Causality: The use of a polar aprotic solvent like DMSO facilitates the formation of the bromonium ion and subsequent nucleophilic attack by the bromide ion generated in situ.
Dibromoisocyanuric acid (DBI)
DBI is a powerful brominating agent, often exhibiting higher reactivity than NBS.[12][13]
Performance and Reactivity: DBI is particularly effective for the bromination of a wide range of substrates, including alkenes and even deactivated aromatic rings. In the context of alkene bromination, it acts as an excellent source of electrophilic bromine, readily forming the bromonium ion intermediate.[14] Its high reactivity allows for rapid and efficient bromination, often under mild conditions.
Advantages:
-
Highly reactive, often more so than NBS.
-
Solid and relatively stable.
-
Can brominate less reactive substrates.
Disadvantages:
-
The isocyanuric acid byproduct can be challenging to remove.
-
Less commonly used than NBS, and potentially more expensive.
Experimental Protocol: Bromination of an Alkene with DBI
-
Materials: Alkene, Dibromoisocyanuric acid (DBI), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the alkene (1 equivalent) in DCM in a round-bottom flask.
-
Add DBI (0.55 equivalents, as it contains two bromine atoms) in one portion.
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the isocyanuric acid byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.
-
Causality: The high electrophilicity of the bromine atoms in DBI allows for a rapid reaction with the alkene's pi bond.
Pyridinium Tribromide (PHT)
PHT is a stable, crystalline solid that serves as a convenient and safe source of bromine.[15]
Performance and Reactivity: PHT exists in equilibrium with pyridinium bromide and molecular bromine in solution, providing a controlled release of the brominating agent.[15][16] It is commonly used for the bromination of ketones, phenols, and alkenes.[17] For alkene bromination, it offers a safer alternative to liquid bromine, proceeding through the same bromonium ion mechanism to give anti-addition products.[5]
Advantages:
-
Solid, non-volatile, and easy to handle.[18]
-
Provides a controlled release of bromine.
-
Generally gives clean reactions with easy workup.
Disadvantages:
-
Can be less reactive than molecular bromine.[17]
-
The pyridinium hydrobromide byproduct is water-soluble, but its removal must be ensured.
Experimental Protocol: Bromination of an Alkene with Pyridinium Tribromide [5]
-
Materials: Alkene, Pyridinium Tribromide, Glacial acetic acid.
-
Procedure:
-
Dissolve the alkene (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add pyridinium tribromide (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature until the red-brown color of the tribromide disappears.
-
Pour the reaction mixture into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.
-
Dry the organic layer and remove the solvent to obtain the product.
-
Causality: Acetic acid is a common solvent for this reaction as it readily dissolves both the alkene and the pyridinium tribromide.
Data Summary and Comparison
| Brominating Agent | Formula | Form | Key Advantages | Key Disadvantages |
| Molecular Bromine (Br₂) | Br₂ | Fuming red-brown liquid | High reactivity, low cost | Highly toxic, corrosive, and difficult to handle; can lead to side reactions[8][17] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | White crystalline solid | Easy and safe to handle; provides a low, controlled concentration of Br₂[9][17] | Can be less reactive; byproduct can complicate purification; reaction pathway is condition-dependent[17] |
| Dibromoisocyanuric acid (DBI) | C₃HBr₂N₃O₃ | Solid | Highly reactive, even with deactivated substrates; mild reaction conditions[13] | Byproduct can be difficult to remove; less common and potentially more expensive than NBS[17] |
| Pyridinium Tribromide (PHT) | C₅H₅N·HBr₃ | Red crystalline solid | Solid, stable, and safer alternative to liquid bromine; easy to handle and measure[15][17] | Can be less reactive than Br₂[17] |
Mechanistic Pathways and Visualizations
The electrophilic addition of bromine to an alkene, such as one of the vinyl groups in 1,4-divinylbenzene, generally proceeds through a cyclic bromonium ion intermediate. This mechanism accounts for the observed anti-stereoselectivity of the addition.
Caption: General mechanism of electrophilic addition of bromine to an alkene.
For a conjugated diene like 1,4-divinylbenzene, the initial electrophilic attack leads to a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by the bromide ion can occur at two different positions, leading to the 1,2- and 1,4-addition products.
Caption: Pathways for 1,2- and 1,4-addition in the bromination of a conjugated diene.
Conclusion and Recommendations
The selection of a brominating agent is a nuanced decision that requires careful consideration of reactivity, selectivity, safety, and practicality.
-
Molecular Bromine remains a viable option for large-scale syntheses where its high reactivity and low cost are paramount, provided that appropriate safety infrastructure is in place.
-
N-Bromosuccinimide offers a significant improvement in safety and handling, making it a workhorse reagent in many academic and industrial laboratories. Its ability to provide a low concentration of bromine allows for more controlled reactions.
-
Dibromoisocyanuric Acid is a powerful alternative for substrates that are unreactive towards other brominating agents, offering high yields under mild conditions.
-
Pyridinium Tribromide provides an excellent balance of reactivity, safety, and ease of handling, making it a highly recommended alternative to liquid bromine for a variety of applications.
For the synthesis of this compound, where control over the addition to a conjugated system is important, Pyridinium Tribromide or N-Bromosuccinimide would be preferable starting points in a research setting to minimize the hazards associated with molecular bromine and to potentially achieve greater control over the reaction. The choice between them may depend on the desired reaction conditions and the ease of purification.
References
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OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light. Retrieved from [Link][11]
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Ashenhurst, J. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Retrieved from [Link]
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Pearson Education. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-bromosuccinimide (NBS) gives two products. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. Retrieved from [Link][1]
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Jeske, R. (2017, December 19). Thermodynamic vs kinetic control in additions to dienes [Video]. YouTube. Retrieved from [Link][2]
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Wigal, C. T. (n.d.). Bromination of Alkenes. ResearchGate. Retrieved from [Link][5]
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Chemazon. (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 [Video]. YouTube. Retrieved from [Link][16]
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Chegg. (2023, November 7). Solved In this experiment, students will brominate an alkene. Retrieved from [Link][15]
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Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link][19]
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Reddit. (2023, December 4). Mechanism of alkene addition with halogen ions. r/OrganicChemistry. Retrieved from [Link][20]
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Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link][3]
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Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link][9]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link][4][10]
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Scribd. (n.d.). 14.03 - Kinetic - vs. - Thermodynamic - Control - of - Reactions. Retrieved from [Link]
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ChemTube3D. (n.d.). Electrophilic addition to butadiene. Retrieved from [Link][6]
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Hernandez-Torres, G. (2016). A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Western Michigan University. Retrieved from [Link][21]
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Van Kersavond, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2145. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link][4][14]
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Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. International Journal of Advances in Engineering and Pure Sciences, 33, 30-34. [Link][14]
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Pearson+. (n.d.). Bromination of buta-1,3-diene with a single equivalent of Br2 can.... Retrieved from [Link]
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Suru Chemical. (2025, July 8). Mastering Bromination: Understanding NBS Applications in Chemical Synthesis. Retrieved from [Link][12]
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Homework.Study.com. (n.d.). Molecular bromine gives slightly better yields compared to pyridinium tribromide. However, using.... Retrieved from [Link][18]
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
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Ashenhurst, J. (2017, April 11). More On 1,2 and 1,4 Additions To Dienes. Master Organic Chemistry. Retrieved from [Link]
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Mattos, M. C. S. (2024, May). Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. Current Organic Chemistry, 28(7), 546-563. [Link]
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Orango. (2024, October 17). Analytical Methods and Chemical Reactions of Conjugated Dienes. Retrieved from [Link][7]
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Heasley, G. E., et al. (1972). Stereochemistry of polar 1,4-addition of bromine to dienes. Structure assignments for dibromocyclohexenes and dibromohexenes. The Journal of Organic Chemistry, 37(14), 2277–2281. [Link]
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Taşkesenlioğlu, S. (2021). The Synthesis and Applications of Dibromoisocyanuric Acid (DBI) in Chemical Reactions. Dergipark. Retrieved from [Link]
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TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
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MDPI. (2023, July 19). Synthesis and Applications of Supramolecular Flame Retardants: A Review. Retrieved from [Link]
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PubMed Central. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Anionic Dispersion Polymerization of 1,4-Divinylbenzene. Retrieved from [Link]
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PubChem. (n.d.). (1,2-Dibromoethyl)benzene. Retrieved from [Link]
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ResearchGate. (n.d.). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination, Elimination, and Polymerization: A 3Step Sequence for the Preparation of Polystyrene from Ethylbenzene. Retrieved from [Link]
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A Comparative Guide to the Performance of 1,4-Bis(1,2-dibromoethyl)benzene-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the flame retardant 1,4-Bis(1,2-dibromoethyl)benzene against other common alternatives. As researchers and professionals in materials science and drug development, the selection of appropriate flame retardants is paramount, balancing efficacy with safety and environmental impact. This document is structured to provide a comprehensive overview, from synthesis and mechanism of action to a comparative analysis of performance metrics, supported by detailed experimental protocols.
Introduction to Brominated Flame Retardants and the Role of this compound
Brominated flame retardants (BFRs) are a class of organobromine compounds that are highly effective at reducing the flammability of combustible materials.[1] Their primary mechanism of action involves interrupting the combustion cycle in the gas phase.[2] Upon heating, BFRs release bromine radicals that scavenge other highly reactive radicals (e.g., H•, •OH) in the flame, thereby inhibiting the fire's propagation.[3]
This compound is a member of this family, characterized by a benzene ring substituted with two 1,2-dibromoethyl groups. Its structure suggests a high bromine content, a key factor in its potential flame retardant efficiency. This guide will explore its performance in comparison to established BFRs like Decabromodiphenyl ether (DecaBDE) and Tetrabromobisphenol A (TBBPA), as well as a prominent halogen-free alternative, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published, a reliable synthesis can be extrapolated from the established bromination of similar aromatic compounds, such as the preparation of 1,4-bis(dibromomethyl)benzene from p-xylene.[4] The proposed synthesis involves the radical-initiated addition of bromine across the double bonds of 1,4-divinylbenzene.
Proposed Synthesis Protocol:
Materials:
-
1,4-Divinylbenzene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
A radical initiator (e.g., AIBN - Azobisisobutyronitrile)
-
500-watt photolamp (for photo-initiation)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve 1,4-divinylbenzene in a five-fold amount of dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiate the reaction by either adding a catalytic amount of AIBN to the mixture and heating to reflux, or by irradiating the flask with a 500-watt photolamp.
-
Slowly add a stoichiometric amount of bromine (2 moles of Br₂ per mole of 1,4-divinylbenzene), dissolved in carbon tetrachloride, to the reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain a steady reaction and avoid excessive bromine accumulation.
-
Continue the reaction under reflux or irradiation until the characteristic red-brown color of bromine disappears, indicating its consumption.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Wash the solution with ice-water, followed by an ice-cold aqueous sodium bicarbonate solution to neutralize any remaining HBr, and then again with ice-water.
-
Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or chloroform) to yield a solid product.[4]
Causality of Experimental Choices: The use of a radical initiator or photolamp is crucial for promoting the anti-Markovnikov addition of bromine across the vinyl groups, leading to the desired 1,2-dibromoethyl structure. The slow addition of bromine and careful temperature control are necessary to manage the exothermic nature of the reaction and prevent unwanted side reactions.
Mechanism of Action
As a brominated flame retardant, this compound is expected to function primarily in the gas phase of a fire.
Caption: Gas phase mechanism of brominated flame retardants.
Upon heating, the C-Br bonds in this compound will cleave, releasing bromine radicals (Br•) into the gaseous phase. These bromine radicals are highly effective at trapping the high-energy radicals (H• and OH•) that propagate the combustion process, forming less reactive species like HBr. This interruption of the radical chain reaction cools the flame and slows down the burning process.
Comparative Performance Analysis
A direct comparison of flame retardant performance requires standardized testing under controlled conditions. The following sections outline the key performance indicators and present a comparative overview based on available data for alternative flame retardants. Due to the limited availability of specific experimental data for this compound in the public domain, the data for this compound is presented as "Not Available" (N/A). The provided experimental protocols serve as a guide for its evaluation.
Physicochemical Properties
The physical and chemical properties of a flame retardant influence its processing, compatibility with the polymer matrix, and its environmental fate.
| Property | This compound | Decabromodiphenyl ether (DecaBDE) | Tetrabromobisphenol A (TBBPA) | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |
| CAS Number | 25393-98-0[5] | 1163-19-5 | 79-94-7[6] | 35948-25-5[7] |
| Molecular Formula | C₁₀H₁₀Br₄[8] | C₁₂Br₁₀O[9] | C₁₅H₁₂Br₄O₂[6] | C₁₂H₉O₂P[7] |
| Molecular Weight | 449.81 g/mol [5] | 959.17 g/mol | 543.87 g/mol [6] | 216.16 g/mol [7] |
| Appearance | Solid[8] | White to off-white powder[9] | White powder | White flakes[7] |
| Melting Point | N/A | 294-296 °C[10] | 178-180 °C[2] | 116-121 °C[7] |
| Boiling Point | N/A | 425 °C (decomposes)[10] | ~316 °C (decomposes)[6] | 305 °C (decomposes)[7] |
| Solubility in Water | N/A | 20-30 µg/L[10] | Insoluble | N/A |
Flame Retardancy Performance
The efficacy of a flame retardant is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support flaming combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL 94: A vertical burn test that classifies materials based on their burning behavior after the application of a flame. The ratings, from least to most flame retardant, are HB, V-2, V-1, and V-0.[11]
| Flame Retardant | Polymer Matrix | Loading (%) | LOI (%) | UL 94 Rating | Reference |
| This compound | Polypropylene | N/A | N/A | N/A | |
| Decabromodiphenyl ether (DecaBDE) | Polypropylene | 30 (with Sb₂O₃) | N/A | V-0 | [12] |
| Tetrabromobisphenol A (TBBPA) | Polypropylene | N/A | N/A | N/A | |
| DOPO | Polypropylene | 30 (with APP) | 35.0 | V-0 |
Note: The performance of flame retardants is highly dependent on the polymer matrix, the presence of synergists (like antimony trioxide for BFRs), and the specific formulation.
Thermal Stability
Thermogravimetric Analysis (TGA) is used to assess the thermal stability of flame retardants and their effect on the polymer matrix. It measures the weight loss of a material as a function of temperature.
| Flame Retardant | Onset of Decomposition (Tonset) | Temperature at Max. Decomposition Rate (Tmax) | Char Yield at 700°C (%) (in N₂) | Reference |
| This compound | N/A | N/A | N/A | |
| Decabromodiphenyl ether (DecaBDE) | ~413 °C | ~428 °C | ~0.4 (in ABS) | [5] |
| Tetrabromobisphenol A (TBBPA) | 200-330 °C | N/A | N/A | |
| DOPO | ~220 °C | N/A | Low |
Experimental Protocols
To enable a direct and reliable comparison of this compound with other flame retardants, the following standardized experimental protocols are recommended.
Sample Preparation: Melt Compounding
Objective: To prepare a homogeneous blend of the flame retardant within a polymer matrix (e.g., polypropylene).
Apparatus:
-
Twin-screw extruder
-
Injection molding machine or compression molder
Procedure:
-
Dry the polymer pellets and the flame retardant powder to remove any moisture.
-
Pre-mix the polymer and the flame retardant at the desired weight percentage.
-
Feed the mixture into the twin-screw extruder.
-
Set the temperature profile of the extruder appropriate for the polymer (e.g., for polypropylene, a profile from 180°C to 220°C is typical).
-
Extrude the molten blend into strands, cool in a water bath, and pelletize.
-
Use the pellets to produce test specimens of the required dimensions for UL 94 and LOI testing via injection molding or compression molding.
Flame Retardancy Testing
Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion.
Apparatus:
-
LOI apparatus
Procedure:
-
Mount a standard test specimen vertically in the glass chimney of the LOI apparatus.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.
-
Ignite the top of the specimen with a pilot flame.
-
Observe the burning behavior.
-
Adjust the oxygen concentration and repeat the test until the minimum concentration that supports combustion for a specified time or length is determined.
Objective: To classify the flammability of a plastic material.[13]
Apparatus:
-
UL 94 test chamber
-
Bunsen burner with a specified flame height
-
Timer
-
Cotton patch
Procedure:
-
Condition the test specimens at a specified temperature and humidity.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Re-apply the flame for another 10 seconds and record the afterflame and afterglow times.
-
Observe if any flaming drips ignite the cotton patch placed below the specimen.
-
Classify the material as V-0, V-1, or V-2 based on the specified criteria for afterflame time, afterglow time, and dripping behavior.[11]
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal decomposition behavior of the flame-retarded polymer.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the flame-retarded polymer into the TGA sample pan.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.
Caption: Workflow for evaluating flame retardant performance.
Conclusion
This compound holds promise as a flame retardant due to its high bromine content and its structural similarity to other effective BFRs. Its primary mode of action is expected to be in the gas phase, where it can efficiently interrupt the radical chain reactions of combustion. However, a comprehensive evaluation of its performance requires direct comparative data against established and alternative flame retardants.
This guide has provided a framework for such an evaluation, including a proposed synthesis, a description of the mechanism of action, and detailed experimental protocols for performance testing. While data for this compound is currently limited, the methodologies outlined here will enable researchers to generate the necessary data to make informed decisions about its suitability for various applications. The comparison with DecaBDE, TBBPA, and DOPO highlights the trade-offs between halogenated and halogen-free systems in terms of efficiency, thermal stability, and potential environmental impact. Further research into novel BFRs like this compound is crucial for the development of safer and more effective fire-retardant materials.
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Covaci, A., et al. (2011). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. Environment international, 37(2), 532-556. (URL: [Link])
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Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem. (URL: [Link])
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Decabromodiphenyl ether | C12Br10O | CID 14410 - PubChem. (URL: [Link])
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Composition, LOI values and UL-94 classification. | Download Table - ResearchGate. (URL: [Link])
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A Comparative Guide to the Thermal Stability Analysis of 1,4-Bis(1,2-dibromoethyl)benzene and its Alternatives
Introduction: The Critical Role of Thermal Stability in Flame Retardant Efficacy
For researchers, scientists, and professionals in drug development and material science, ensuring the fire safety of products is paramount. Brominated flame retardants (BFRs) have long been a cornerstone of fire safety strategies due to their high efficiency and cost-effectiveness.[1][2] Among these is 1,4-Bis(1,2-dibromoethyl)benzene, a molecule designed to confer flame retardancy to various polymers. The efficacy of any flame retardant is intrinsically linked to its thermal stability; it must remain intact during polymer processing but decompose at a temperature that allows it to effectively interrupt the combustion cycle of the host material.
This guide provides a comprehensive framework for the thermal stability analysis of this compound. In the absence of extensive publicly available thermal analysis data for this specific compound, we will establish a robust analytical protocol and use comparative data from well-characterized BFRs, such as Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD), as benchmarks. Furthermore, we will objectively compare the performance of this class of BFRs with prominent halogen-free alternatives, providing the supporting experimental context for making informed material science decisions.
The Science of Thermal Analysis: Understanding Decomposition for Fire Safety
Thermal analysis techniques are indispensable for characterizing the thermal stability of flame retardants. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is crucial for determining the onset of decomposition, the rate of degradation, and the amount of residual char.[5] For a flame retardant, the TGA curve provides a "fingerprint" of its thermal decomposition profile.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[8][9] Understanding the melting behavior of a flame retardant is critical, as it can influence its dispersion in a polymer matrix and its decomposition pathway.[10]
Causality in Experimental Design: Why the Details Matter
The choice of experimental parameters in TGA and DSC is not arbitrary; it is dictated by the need to obtain meaningful and reproducible data. For instance, the heating rate can affect the observed decomposition temperature; a faster heating rate may shift the decomposition to a higher temperature.[3] The atmosphere (inert or oxidative) is also a critical parameter, as it simulates different stages of a fire. An inert atmosphere (e.g., nitrogen) allows for the study of pyrolysis, the initial thermal decomposition of the material, while an oxidative atmosphere (e.g., air) simulates the combustion process.[5]
Comparative Thermal Performance: Brominated vs. Phosphorus-Based Flame Retardants
While BFRs are highly effective, concerns about their environmental persistence and potential toxicity have driven the development of alternatives, most notably organophosphorus flame retardants (OPFRs).[11][12]
| Feature | Brominated Flame Retardants (BFRs) | Organophosphorus Flame Retardants (OPFRs) |
| Primary Mechanism | Gas-phase radical quenching | Primarily condensed-phase char formation; some gas-phase inhibition |
| Decomposition Products | Release of HBr and bromine radicals | Formation of phosphoric and polyphosphoric acids |
| Efficacy | High, often requiring lower loading levels | Can be highly effective, sometimes with synergistic effects with other retardants |
| Thermal Stability | Varies widely with chemical structure (aliphatic vs. aromatic) | Generally, aromatic OPFRs are more thermally stable than aliphatic ones |
| Environmental Profile | Concerns over persistence and bioaccumulation for some legacy BFRs | Generally considered to have a more favorable environmental profile, though some newer OPFRs are under scrutiny |
Table 1: General Comparison of BFRs and OPFRs.
The Synergistic Effect of Antimony Trioxide
The effectiveness of BFRs can be significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃).[13] Antimony trioxide itself has no flame retardant properties, but in the presence of a halogenated compound, it forms antimony halides and oxyhalides at high temperatures.[14][15] These compounds are highly effective at interrupting the gas-phase combustion reactions, thus amplifying the flame retardant effect.[14] This synergistic interaction allows for lower loading levels of the BFR to achieve the desired level of fire safety.
Experimental Protocols: A Self-Validating System for Thermal Analysis
The following protocols are designed to provide a robust and reproducible method for the thermal analysis of this compound and its alternatives.
Thermogravimetric Analysis (TGA) Protocol (based on ASTM E1131)
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan (platinum or alumina).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (for pyrolysis) or Air (for oxidative degradation), with a flow rate of 50-100 mL/min.
-
Heating Rate: 10 °C/min. This is a common rate for screening purposes. For more detailed kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.
-
Temperature Range: 25 °C to 800 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of char residue at 800 °C.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Heating/Cooling Rate: 10 °C/min.
-
Temperature Program:
-
Heat from 25 °C to a temperature above the expected melting point.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool at 10 °C/min to 25 °C.
-
Reheat at 10 °C/min to the final temperature.
-
-
-
Data Analysis: From the second heating scan, determine the melting temperature (Tm) and the enthalpy of fusion (ΔHf).
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis (TGA).
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A Senior Application Scientist's Guide to Alternative Precursors for Poly(p-phenylene vinylene) Synthesis
In the landscape of organic electronics, poly(p-phenylene vinylene) (PPV) remains a cornerstone material, celebrated for its vibrant photoluminescence and semiconducting properties. The synthetic pathways to this remarkable polymer have evolved significantly from the foundational Wessling and Gilch routes. For researchers, scientists, and drug development professionals venturing into novel electronic materials, understanding the nuances of these synthetic alternatives is paramount. This guide provides an in-depth, objective comparison of alternative precursor routes for PPV synthesis, grounded in experimental data and practical insights to inform your selection of the most suitable method for your application.
The Established Benchmarks: Wessling and Gilch Routes
To appreciate the advancements in PPV synthesis, we must first acknowledge the two primary routes that have historically dominated the field: the Wessling and Gilch routes.
The Wessling precursor route , a cornerstone in the synthesis of high-quality PPV films, involves the polymerization of a sulfonium salt precursor followed by thermal elimination. While capable of producing high molecular weight, defect-free polymers, this method often involves water-soluble precursors, which can be advantageous for certain processing techniques. However, the generation of volatile and corrosive byproducts during the thermal conversion step presents a notable drawback.[1]
The Gilch route , on the other hand, offers a more direct approach to soluble PPV derivatives by polymerizing α,α'-dihalo-p-xylenes in the presence of a strong base.[1] This method is particularly favored for the synthesis of alkoxy-substituted PPVs, which exhibit enhanced solubility in common organic solvents.[1] A significant advantage of the Gilch route is the ability to control the molecular weight of the resulting polymer by adjusting reaction parameters such as temperature, solvent, monomer concentration, and the amount of base.[2] However, side reactions can sometimes lead to structural defects in the polymer backbone, impacting its electronic properties.[1]
Emerging Alternatives: A Comparative Analysis
The limitations of the Wessling and Gilch routes have spurred the development of several alternative precursor strategies. These methods aim to offer improved processability, milder reaction conditions, greater control over polymer properties, and access to a wider range of functionalized PPV derivatives. Here, we delve into the most promising of these alternatives: the Dithiocarbamate, Sulfinyl, and Ring-Opening Metathesis Polymerization (ROMP) routes.
The Dithiocarbamate Precursor Route: A Hybrid Approach
The dithiocarbamate precursor route has emerged as a highly efficient method for synthesizing PPV derivatives, ingeniously combining the advantages of both the Gilch and sulfinyl routes.[3][4] This pathway involves the polymerization of a bis-dithiocarbamate monomer, which is more straightforward to synthesize than the precursors required for the sulfinyl route.[3][5] The subsequent polymerization, typically initiated by a strong base like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KtBuO), proceeds via a radical mechanism to yield a high molecular weight precursor polymer.[3][4]
Key Advantages:
-
Simplified Monomer Synthesis: The monomer preparation is less complex compared to the sulfinyl route.[3][5]
-
High-Quality Polymer: This route yields polymers with a low incidence of structural defects, comparable to those produced via the more intricate sulfinyl method.[4]
-
High Molecular Weight: The use of bases like LHMDS can produce precursor polymers with weight-average molecular weights (Mw) ranging from 82.9 x 10³ to 708.3 x 10³ g/mol .[3]
-
Good Control over Polymerization: The process allows for a degree of control over the polymer's molecular structure.[3]
Experimental Data Snapshot:
| Property | Dithiocarbamate Route (with LHMDS) |
| Monomer | Bis-dithiocarbamate derivative of p-xylene |
| Polymerization Base | Lithium bis(trimethylsilyl)amide (LHMDS) |
| Precursor Polymer Mw | 82,900 - 708,300 g/mol |
| Mechanism | Radical polymerization |
The Sulfinyl Precursor Route: Precision and Purity
The sulfinyl precursor route is renowned for its ability to produce high-purity, structurally well-defined PPVs.[6] This method utilizes an asymmetric precursor, which decouples the polymerization and elimination steps, offering greater control over the entire process.[3] The polymerization of sulfinyl monomers proceeds through the formation of a p-xylylene derivative after proton abstraction, which then polymerizes spontaneously.[6]
Key Advantages:
-
High Purity: The resulting polymers are known for their low defect density.
-
Excellent Control: The separation of polymerization and elimination steps allows for precise control over the polymer structure.[3]
-
Access to Functionalized Polymers: This route is amenable to the synthesis of a variety of functionalized PPV derivatives.
Causality in Experimental Choices: The choice of a hydrogen bond donor solvent in the sulfinyl route is critical. While alcohols can be used, they can also lead to side reactions where solvent anions add to the monomer, terminating polymerization.[6] The use of branched alcohols, such as s-butanol, has been found to promote the efficient conversion of the premonomer to the active monomer while minimizing these undesirable side reactions.[6]
The Xanthate Precursor Route
The xanthate precursor route provides another pathway to PPV synthesis. This method involves the thermal conversion of a xanthate precursor polymer.[7] The properties of the final PPV can be influenced by the choice of the xanthate leaving group. For instance, in the synthesis of poly[2-(2′-ethylhexyloxy)-5-phenylethynyl-1,4-phenylenevinylene] (PAPPV), the use of S-methyl xanthate and chloro precursors resulted in polymers with similar photoluminescence quantum yields (PLQY) of 11-14%. In contrast, the O-ethyl xanthate precursor yielded a polymer with a significantly lower PLQY of 2%.[1]
Experimental Data Snapshot:
| Precursor Type | Resulting PAPPV PLQY |
| S-Methyl Xanthate | 11-14% |
| Chloro | 11-14% |
| O-Ethyl Xanthate | 2% |
Ring-Opening Metathesis Polymerization (ROMP): Controlled Architectures
Ring-Opening Metathesis Polymerization (ROMP) offers a powerful tool for the synthesis of well-defined PPV oligomers and polymers with controlled molecular weights and low polydispersity indices (PDI).[8] This technique involves the polymerization of strained cyclic olefin monomers. For PPV synthesis, this typically entails the ROMP of a bicyclic monomer precursor, followed by a thermal conversion step to yield the final conjugated polymer.
Key Advantages:
-
Controlled Molecular Weight: ROMP allows for the synthesis of polymers with predictable molecular weights.[8]
-
Low Polydispersity: The resulting polymers typically have narrow molecular weight distributions, with PDI values as low as 1.01.[2]
-
Access to Defined Architectures: This method is well-suited for creating block copolymers and other complex polymer architectures.
Experimental Data Snapshot for PPV Oligomers via ROMP:
| Oligomer | Mn (kDa) | PDI | Optical Band Gap (Eg) |
| Oligo-DO-PPV | 3.46 | 1.01 | 2.14 - 2.47 eV |
| Oligo-TO-PPV | 6.16 | 1.20 | 2.14 - 2.47 eV |
Visualizing the Synthetic Pathways
To further elucidate the differences between these precursor routes, the following diagrams illustrate the general chemical transformations involved.
Figure 1: Overview of the conventional Wessling and Gilch routes for PPV synthesis.
Figure 2: Comparison of the Dithiocarbamate and Sulfinyl precursor routes.
Experimental Protocols
To provide a practical context for these alternative methods, detailed experimental protocols for the synthesis of a PPV derivative via the dithiocarbamate and Gilch routes are provided below.
Synthesis of a Hyperbranched PPV Derivative via the Gilch Route
This protocol is adapted from the synthesis of hyperbranched PPV derivatives containing a nitro substituent.[1]
Materials:
-
1,4-Bis(bromomethyl)-2-methoxy-5-(2'-ethyl)hexyloxybenzene (Monomer A)
-
1,3,5-Tris(bromomethyl)benzene (Monomer 4)
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Chloroform
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired molar ratio of Monomer A and Monomer B in anhydrous THF. For example, a 1.5:1 molar ratio of Monomer A to Monomer 4 can be used.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of freshly prepared potassium tert-butoxide in anhydrous THF to the monomer solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Pour the polymerization solution into a large volume of methanol to precipitate the crude polymer.
-
Collect the precipitate by filtration.
-
Redissolve the crude polymer in a minimal amount of chloroform and reprecipitate it into methanol.
-
Purify the polymer by Soxhlet extraction with methanol to remove oligomers and impurities.
-
Dry the resulting bright red solid under vacuum.
General Protocol for PPV Synthesis via the Dithiocarbamate Precursor Route
This protocol is a general representation based on the principles of the dithiocarbamate route.[3][5]
Materials:
-
Bis-dithiocarbamate monomer (e.g., a derivative of p-xylene)
-
Strong base (e.g., Lithium bis(trimethylsilyl)amide (LHMDS) or Lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis-dithiocarbamate monomer in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of the strong base (e.g., LHMDS in THF) to the monomer solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period (e.g., 2 hours) and then slowly warm to room temperature overnight.
-
Quench the reaction by adding methanol.
-
Precipitate the precursor polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it with methanol.
-
Dry the precursor polymer under vacuum.
-
To obtain the final conjugated PPV, the precursor polymer is typically dissolved in a suitable solvent, cast into a thin film, and then thermally converted under vacuum at an elevated temperature (e.g., 150-250 °C).
Summary and Outlook
The synthesis of poly(p-phenylene vinylene) has diversified significantly beyond the classical Wessling and Gilch routes. The dithiocarbamate, sulfinyl, and ROMP precursor routes each offer distinct advantages in terms of monomer synthesis, polymer purity, control over molecular weight, and the ability to create complex polymer architectures.
-
The dithiocarbamate route stands out as a practical and efficient method, balancing ease of synthesis with the production of high-quality, high molecular weight polymers.
-
The sulfinyl route remains the gold standard for achieving the highest purity and structural control, albeit with more demanding monomer synthesis.
-
ROMP provides unparalleled precision in controlling the molecular weight and polydispersity of PPV oligomers and polymers, opening avenues for the creation of highly defined materials.
The choice of synthetic route will ultimately depend on the specific requirements of the target application, including the desired polymer properties, scalability, and tolerance for impurities. As research in organic electronics continues to advance, these alternative precursor routes will undoubtedly play a crucial role in the development of next-generation PPV-based materials with tailored functionalities.
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Younes, M., et al. (2022). Photophysical Characteristics of Multicolor Emitting MDMO-PPV–DMP/ZnO Hybrid Nanocomposites. Polymers, 14(3), 481. [Link]
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Beser, U., et al. (2019). HOMO and the LUMO levels of the PPV polymer and the Ru photosensitizer. ResearchGate. [Link]
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Stuart, J. A., et al. (2011). An IR study of poly-1,4-phenylenevinylene (PPV), the 2,5-dimethoxy derivative [(MeO)2-PPV], and their corresponding xanthate precursor polymers and monomers. Vibrational Spectroscopy, 55(1), 137-144. [Link]
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A Spectroscopic Comparison of 1,4-Bis(1,2-dibromoethyl)benzene Isomers: A Guide for Researchers
Introduction: In the field of organic synthesis and materials science, the precise structural elucidation of molecules is a cornerstone of innovation. For compounds with multiple stereocenters, such as 1,4-bis(1,2-dibromoethyl)benzene, this task presents a significant challenge. The bromination of 1,4-divinylbenzene can result in the formation of diastereomers, specifically a meso compound and a racemic mixture of enantiomers. Distinguishing between these isomers is critical, as their distinct symmetries profoundly influence their physical properties and potential applications. This guide provides an in-depth, objective comparison of the spectroscopic techniques used to differentiate these isomers, supported by experimental data and established scientific principles.
The Stereochemical Challenge: Symmetry as the Key
The fundamental difference between the meso and racemic isomers of this compound lies in their molecular symmetry. The meso isomer possesses an internal plane of symmetry, rendering it achiral. In contrast, the enantiomers of the racemic mixture are chiral and are non-superimposable mirror images of each other. This disparity in symmetry is the primary factor that allows for their differentiation using various spectroscopic methods.
"kinetic studies of the dehydrobromination of 1,4-Bis(1,2-dibromoethyl)benzene"
An In-Depth Technical Guide to the Kinetic Studies of the Dehydrobromination of 1,4-Bis(1,2-dibromoethyl)benzene
This guide provides a comprehensive comparison of methodologies for studying the kinetics of the dehydrobromination of this compound. This reaction is a critical step in the synthesis of conjugated polymers, such as poly(p-phenylene vinylene) (PPV), which are foundational materials in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.[1][2] Understanding the kinetics of this elimination reaction is paramount for optimizing reaction conditions, maximizing yield, and controlling the properties of the resulting polymer precursors.
We will move beyond a simple recitation of protocols to explore the causality behind experimental design choices, ensuring a robust and reproducible kinetic analysis.
Mechanistic Framework: The E2 Elimination Pathway
The dehydrobromination of this compound proceeds via a double elimination of hydrogen bromide (HBr) from the vicinal dibromide moieties. This transformation is fundamentally a base-induced 1,2-elimination reaction.[3] The predominant mechanism for such reactions involving secondary alkyl halides and strong bases is the bimolecular elimination (E2) mechanism.[4][5]
Key characteristics of the E2 mechanism are crucial for designing and interpreting kinetic studies:
-
Concerted Step: The base abstracts a proton from a β-carbon at the same time as the C-Br bond on the α-carbon breaks, forming a double bond in a single, concerted transition state.[4][6]
-
Second-Order Kinetics: The reaction rate is dependent on the concentration of both the substrate (alkyl halide) and the base. The rate law is expressed as: Rate = k[Substrate][Base].[5][7]
-
Stereoelectronic Preference: The E2 mechanism has a strong preference for an anti-periplanar geometry, where the abstracted proton and the leaving group (bromine) are in the same plane but on opposite sides of the C-C bond (180° dihedral angle).[3][4]
The overall reaction occurs in two successive E2 steps, first converting the dibromoethyl group to a bromovinyl group, and then to an ethynyl group, ultimately forming 1,4-diethynylbenzene, a key monomer for PPV synthesis.
Comparison of Methodologies for Kinetic Analysis
A successful kinetic study hinges on the careful selection of reaction parameters and the analytical technique used to monitor the reaction's progress. We will compare several alternatives, providing the rationale for each choice.
Influence of Base and Solvent Selection
The choice of base and solvent is the most critical factor influencing the reaction rate. A strong base is required to facilitate the E2 mechanism.[4] However, the base's steric hindrance and the solvent's properties can dramatically alter the outcome.
| Parameter | Option 1: Potassium tert-butoxide (KOtBu) in THF | Option 2: Sodium Ethoxide (NaOEt) in Ethanol | Rationale & Comparison |
| Base Type | Sterically hindered, strong base. | Unhindered, strong base. | KOtBu is a non-nucleophilic base, which minimizes competing SN2 substitution reactions.[8] NaOEt is smaller and can also act as a nucleophile, potentially leading to side products, though this is less of a concern for secondary halides compared to primary ones.[4] |
| Solvent Type | Polar aprotic (THF). | Polar protic (Ethanol). | Polar aprotic solvents like THF or DMSO are known to accelerate E2 reactions because they solvate the cation of the base but not the anion, leaving the base more "naked" and reactive.[7] Protic solvents can solvate the base anion, reducing its effective strength and slowing the reaction. |
| Expected Rate | Faster. | Slower. | The combination of a strong, hindered base in a polar aprotic solvent is expected to yield the highest reaction rate for an E2 elimination. |
Expert Insight: For a clean kinetic profile focusing solely on the elimination pathway, Potassium tert-butoxide in an aprotic solvent like THF is the superior choice. It simplifies the reaction system by suppressing the competing SN2 pathway, ensuring that the measured rate constants correspond directly to the dehydrobromination process.
Comparison of Analytical Monitoring Techniques
To determine the reaction rate, one must accurately measure the concentration of a reactant or product over time. The choice of analytical method depends on the chemical properties of the species involved, required sensitivity, and available instrumentation.
| Technique | Principle & Application | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Monitors the formation of conjugated π-systems. The product, 1,4-diethynylbenzene, and the intermediate will have distinct UV absorption maxima at longer wavelengths than the non-conjugated starting material. | High sensitivity, continuous monitoring is possible with a cuvette-based setup, relatively inexpensive. | Spectral overlap between intermediate and final product can complicate data analysis. Requires careful calibration. |
| ¹H NMR Spectroscopy | Tracks the disappearance of proton signals from the dibromoethyl groups and the appearance of new signals from the vinyl and ethynyl protons. | Provides direct structural information on all species in the reaction mixture. Allows for simultaneous monitoring of reactants, intermediates, and products.[9] | Lower sensitivity than UV-Vis, requires quenching of aliquots for analysis, more expensive instrumentation. |
| Gas Chromatography (GC) | Separates volatile components of the reaction mixture, allowing for quantification of the starting material, intermediate, and product. | Excellent separation and quantification capabilities. High sensitivity, especially with detectors like FID or ECD.[10] | Requires quenching and sample workup for each time point. The substrate may require derivatization or high temperatures for volatilization. |
| Ion Chromatography | Measures the concentration of the bromide ion (Br⁻) produced as a byproduct of the reaction. | Direct measurement of product formation. Can be highly accurate and sensitive.[10][11] | Does not distinguish between the first and second elimination steps. Susceptible to interference from other ions in the mixture. |
Expert Insight: For a comprehensive study, a combination of techniques is ideal. ¹H NMR spectroscopy provides the most detailed picture , allowing for the deconvolution of the two consecutive reaction rates (k₁ and k₂).[9] For routine optimization or initial rate studies where simplicity is key, UV-Vis spectroscopy offers an excellent, high-throughput alternative , provided the spectral deconvolution challenges are addressed.
Experimental Protocol: A Self-Validating Kinetic Workflow
This protocol describes a robust method for determining the pseudo-first-order rate constant of the dehydrobromination using ¹H NMR for analysis. By using a large excess of base, the base concentration remains effectively constant, simplifying the rate law to Rate = k'[Substrate], where k' = k[Base].
Reagent Preparation
-
Substrate Stock Solution (0.1 M): Accurately weigh 1.05 g of this compound and dissolve it in 25 mL of anhydrous deuterated THF (THF-d₈) in a volumetric flask. THF-d₈ is used as the solvent to provide an NMR lock signal.
-
Base Stock Solution (2.0 M): In a glovebox under an inert atmosphere, dissolve 2.24 g of potassium tert-butoxide (KOtBu) in 10 mL of anhydrous THF-d₈. Caution: KOtBu is highly reactive and moisture-sensitive.
-
Internal Standard: Add a known amount of a stable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) to the substrate stock solution for accurate quantification via NMR.
Reaction Execution and Monitoring
-
Thermostatic Control: Place a jacketed reaction vessel connected to a circulating water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) on a magnetic stirrer.
-
Initiation: Add 9.5 mL of the substrate stock solution to the vessel and allow it to thermally equilibrate for 15 minutes.
-
Time Zero (t=0): Rapidly inject 0.5 mL of the 2.0 M KOtBu stock solution into the vessel with vigorous stirring. This initiates the reaction and achieves a final substrate concentration of ~0.095 M and a base concentration of ~0.1 M.
-
Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 0.1 mL of dilute hydrochloric acid in D₂O. This neutralizes the base and halts the reaction.
-
Analysis: Analyze the quenched sample by ¹H NMR spectroscopy.
Data Analysis
-
Quantification: For each NMR spectrum, determine the concentration of the starting material by comparing the integral of its characteristic proton signals to the integral of the known concentration of the internal standard.
-
Kinetic Plot: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
Rate Constant Determination: For a first-order or pseudo-first-order reaction, this plot should yield a straight line. The pseudo-first-order rate constant, k', is the negative of the slope of this line (slope = -k').
-
Second-Order Constant: The true second-order rate constant, k, can be calculated by dividing k' by the concentration of the base: k = k' / [Base].
Comparative Data Summary (Hypothetical)
To illustrate the impact of experimental choices, the following table presents hypothetical kinetic data for the first elimination step (k₁). This data summarizes how reaction conditions can dramatically alter the observed reaction rate.
| Run | Base | Solvent | Temperature (°C) | Rate Constant, k₁ (M⁻¹s⁻¹) |
| 1 | KOtBu | THF | 25 | 1.5 x 10⁻² |
| 2 | NaOEt | THF | 25 | 8.0 x 10⁻³ |
| 3 | KOtBu | Ethanol | 25 | 2.1 x 10⁻⁴ |
| 4 | KOtBu | THF | 40 | 4.3 x 10⁻² |
Analysis:
-
Base Strength/Sterics (Run 1 vs. 2): The less hindered NaOEt is a slightly weaker base in this context, resulting in a slower rate.
-
Solvent Effects (Run 1 vs. 3): The change from a polar aprotic solvent (THF) to a polar protic solvent (Ethanol) causes a dramatic decrease in the reaction rate (~70-fold), highlighting the critical role of the solvent in E2 reactions.
-
Temperature Dependence (Run 1 vs. 4): As expected, increasing the temperature increases the reaction rate, which would allow for the calculation of the activation energy (Eₐ) using the Arrhenius equation by running experiments at several temperatures.
Conclusion
The kinetic study of the dehydrobromination of this compound is a multi-faceted problem where the choice of base, solvent, and analytical technique fundamentally dictates the quality and interpretability of the results. For maximum accuracy and mechanistic insight, a strong, sterically hindered base such as potassium tert-butoxide in a polar aprotic solvent like THF is recommended to isolate the E2 elimination pathway. While several analytical methods can track the reaction, ¹H NMR spectroscopy offers unparalleled detail, allowing for the simultaneous quantification of all species and the determination of rate constants for the consecutive elimination steps. By employing the robust experimental workflow outlined here, researchers can generate reliable kinetic data essential for the rational design and optimization of synthetic routes toward valuable conjugated materials.
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A Comparative Guide to Brominated and Phosphorus-Based Flame Retardants: Efficacy, Mechanisms, and Safety
In the landscape of materials science, enhancing the fire safety of polymers is a critical endeavor. For decades, flame retardants (FRs) have been indispensable additives, mitigating the risks of fire-related damage and injury. Among the diverse classes of FRs, brominated flame retardants (BFRs) and phosphorus-based flame retardants (PFRs) have been two of the most prominent. This guide offers a comprehensive comparison of their efficacy, underlying mechanisms of action, and the crucial health and environmental considerations that guide their selection and application in research and industry.
Mechanisms of Flame Retardancy: A Tale of Two Phases
The fundamental difference in the efficacy of BFRs and PFRs lies in their primary modes of action during polymer combustion.
Brominated Flame Retardants (BFRs): Gas-Phase Inhibition
BFRs are renowned for their high efficiency, primarily operating in the gas phase of a fire.[1] During combustion, the polymer degrades and releases flammable volatile gases. The heat triggers the BFRs to release bromine radicals (Br•). These radicals act as scavengers in the flame, interrupting the high-energy chain reactions of combustion.[2][3] Specifically, they react with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals, replacing them with less reactive bromine radicals, which effectively poisons the fire and cools the system.[4][5] This gas-phase inhibition is a potent mechanism that can quickly suppress a flame.[3]
Caption: Gas-phase flame retardancy mechanism of Brominated Flame Retardants (BFRs).
Phosphorus-Based Flame Retardants (PFRs): A Dual-Action Approach
PFRs exhibit a more complex, dual-action mechanism that operates in both the condensed (solid) and gas phases.[6][7]
-
Condensed-Phase Action: Upon heating, PFRs decompose to form phosphoric acid.[8][9] This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer on its surface.[10][11] The result is the formation of a stable, insulating layer of char.[11][12] This char layer serves as a physical barrier, shielding the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[11][12]
-
Gas-Phase Action: Some phosphorus compounds can also be released into the gas phase, where they form phosphorus-containing radicals (e.g., PO•).[7][8] Similar to bromine radicals, these species trap the energetic H• and OH• radicals, thus inhibiting the combustion chain reactions in the flame.[8][13]
This combined action makes PFRs highly effective, particularly in polymers that are prone to charring.
Caption: Dual-action flame retardancy mechanism of Phosphorus-Based Flame Retardants (PFRs).
Performance Efficacy: A Data-Driven Comparison
The efficacy of a flame retardant is quantified through standardized testing methodologies. Below is a summary of comparative data for common BFRs and PFRs in various polymer matrices.
| Polymer Matrix | Flame Retardant System | Loading (wt%) | LOI (%) | UL 94 Rating | Reference |
| Polypropylene (PP) | Neat PP | 0 | 18.0 | Not Rated | [14] |
| Polypropylene (PP) | Decabromodiphenyl Ethane/Sb₂O₃ | 30 | - | V-0 | [13] |
| Polypropylene (PP) | Ammonium Polyphosphate (APP)/THEIC | 30 | >30 | V-0 | [14] |
| Epoxy Resin | Neat Epoxy | 0 | 22.8 | Not Rated | [15] |
| Epoxy Resin | DOPO (PFR) | 15 | 33.0 | V-0 | [15] |
| Epoxy Resin | DPO-PHE (PFR) | - | >30 | V-0 | [16] |
| Polycarbonate (PC) | Neat PC | 0 | 26.8 | V-2 | [17] |
| Polycarbonate (PC) | HPCTP (PFR) | 0.10 | 35.5 | V-0 | [17] |
Note: LOI = Limiting Oxygen Index; UL 94 = Underwriters Laboratories flammability standard. A higher LOI and a V-0 rating indicate better flame retardancy.
As the data indicates, both BFRs and PFRs can achieve the highest UL 94 V-0 rating, signifying that they stop burning within 10 seconds after two applications of a flame in a vertical test.[4] PFRs, such as APP and DOPO derivatives, often demonstrate high Limiting Oxygen Index (LOI) values, indicating that a higher concentration of oxygen is required to sustain combustion.[14][15]
Experimental Protocols for Flammability Assessment
Accurate and reproducible evaluation of flame retardant efficacy relies on standardized testing protocols.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
This test determines the minimum percentage of oxygen in a flowing mixture of oxygen and nitrogen that is required to just support flaming combustion of a material under controlled conditions.[18][19] Materials with an LOI value greater than 21% (the approximate concentration of oxygen in air) are considered flame retardant in this specific test scenario.[19]
Step-by-Step Methodology (ASTM D2863):
-
A small, vertically oriented test specimen is placed inside a transparent glass chimney.[20]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[20]
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied.[21]
-
The LOI is the minimum oxygen concentration at which the flame continues to burn for a specified period or burns a specified length of the specimen.[18]
UL 94 Vertical Flammability Test
This is one of the most widely used tests to assess the flammability of plastic materials.[22][23] It evaluates a material's tendency to either extinguish or spread the flame once ignited.[2]
Step-by-Step Methodology (Vertical Burn Test):
-
A rectangular bar specimen is held vertically by a clamp at its upper end.[24][25]
-
A layer of dry absorbent cotton is placed 300 mm below the specimen to catch any flaming drips.[24]
-
A calibrated burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds.[25][26]
-
The flame is removed, and the afterflame time (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.[26]
-
The flame is removed again, and the afterflame (t2) and afterglow (t3) times are recorded.
-
Observations are made regarding whether flaming drips ignite the cotton.[4]
-
Based on the afterflame times and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[4]
Caption: Workflow for the UL 94 Vertical Flammability Test.
Cone Calorimetry - ASTM E1354 / ISO 5660
The cone calorimeter is one of the most significant bench-scale instruments for fire testing.[6] It measures key fire behavior parameters, such as heat release rate (HRR), time to ignition, mass loss rate, and smoke production, when a material is exposed to a specific radiant heat flux.[18][27] The peak heat release rate (pHRR) is a critical parameter for evaluating the fire hazard of a material.[27]
Experimental Procedure (ASTM E1354):
-
A flat specimen (typically 100mm x 100mm) is placed in a holder and positioned on a load cell to measure mass loss.[6]
-
The specimen is exposed to a controlled level of radiant heat from a conical-shaped heater.[27]
-
A spark igniter is used to ignite the gases emitted from the decomposing sample.[6]
-
Combustion products are collected by an exhaust hood, where the flow rate and the concentration of gases (primarily oxygen, carbon dioxide, and carbon monoxide) are continuously measured.[28]
-
The heat release rate is calculated based on the principle of oxygen consumption calorimetry.[27]
-
The test continues until flaming ceases or for a predetermined duration.[6]
Health and Environmental Profile: A Critical Consideration
The choice between BFRs and PFRs is heavily influenced by their respective health and environmental impacts.
Brominated Flame Retardants
Many BFRs, particularly older classes like polybrominated diphenyl ethers (PBDEs), are classified as persistent organic pollutants (POPs).[8][28] They are characterized by:
-
Persistence: They do not readily break down and can remain in the environment for long periods.[28]
-
Bioaccumulation: They can accumulate in the fatty tissues of living organisms, including humans, and magnify up the food chain.[20]
-
Toxicity: Exposure to certain BFRs has been linked to adverse health effects, including endocrine and thyroid disruption, neurotoxicity, reproductive harm, and potential carcinogenicity.[25]
Due to these concerns, many BFRs (like PentaBDE and OctaBDE) have been banned or heavily restricted in many parts of the world.[23][27]
Phosphorus-Based Flame Retardants
PFRs are generally considered to be more environmentally benign alternatives to halogenated FRs.[15] Many organophosphorus flame retardants (OPFRs) are less persistent and do not bioaccumulate to the same extent as BFRs.[24][29] However, the widespread use of OPFRs as replacements for BFRs has led to increased scrutiny.[15] Some studies have raised concerns about potential health effects of certain OPFRs, including links to endocrine disruption and bone health issues.[25][30] Research is ongoing to fully characterize the toxicological profiles of the diverse range of PFRs in use.[29][31]
Conclusion and Future Outlook
The selection of a flame retardant is a multi-faceted decision that requires a balance of performance, cost, and safety.
-
Brominated Flame Retardants offer high efficiency, often at lower loading levels, primarily through a potent gas-phase inhibition mechanism. However, significant environmental and health concerns associated with many BFRs have led to stringent regulations and a shift towards alternatives.
-
Phosphorus-Based Flame Retardants provide an effective halogen-free alternative, typically working through a dual mechanism of condensed-phase char formation and gas-phase inhibition. They generally possess a more favorable environmental and health profile, although the toxicology of some specific compounds warrants continued investigation.
The future of flame retardant technology is moving towards sustainable, high-performance solutions. This includes the development of novel PFRs, bio-based flame retardants, and synergistic systems that combine different FRs to enhance efficacy while minimizing environmental impact. For researchers and drug development professionals, understanding the fundamental mechanisms and comparative performance of these established flame retardant classes is crucial for designing safer and more effective materials.
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Indian Institute of Technology Roorkee. (n.d.). Limiting Oxygen Index. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Polymers from Brominated Monomers
This guide provides a comprehensive comparative analysis of polymers synthesized from a variety of brominated monomers. It is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis-structure-property relationships of these important materials. We will delve into the nuances of monomer selection, polymerization techniques, and the resulting polymer characteristics, with a focus on providing actionable, field-proven insights.
Introduction: The Significance of Brominated Polymers
Brominated polymers are a class of materials that incorporate bromine atoms into their structure, either within the monomer unit or as a post-polymerization modification. The presence of the carbon-bromine bond imparts a range of valuable properties, most notably flame retardancy.[1][2] When exposed to heat, these polymers release bromine radicals that interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame.[3] Beyond flame retardancy, the bromine atom can also serve as a versatile synthetic handle for post-polymerization modifications, enabling the creation of functional materials with tailored properties.[4]
This guide will explore the synthesis and properties of polymers derived from several key classes of brominated monomers, providing a comparative framework to aid in material selection and design. We will examine how the choice of monomer and polymerization technique dictates the final properties of the polymer, including its thermal stability, flame retardancy, and mechanical performance.
A Comparative Overview of Brominated Monomers
The selection of the brominated monomer is the foundational step in designing a polymer with specific properties. The chemical nature of the monomer—be it styrenic, acrylic, vinylic, or part of a thermosetting system—profoundly influences the polymerization process and the ultimate characteristics of the material.
Brominated Styrenics: The Workhorses of Flame Retardancy
Brominated styrenes, such as 4-bromostyrene and dibromostyrene, are widely used to produce flame-retardant polymers.[2][4] Poly(bromostyrene) and its copolymers are often used as additives in other plastics to enhance their fire resistance.[5]
-
Poly(4-bromostyrene): This is one of the most common brominated polymers. It exhibits good thermal stability and can be synthesized via various radical polymerization techniques.[2]
-
Poly(dibromostyrene): With a higher bromine content, this polymer offers enhanced flame retardancy compared to its mono-brominated counterpart.[4]
The position of the bromine atom on the styrene ring can also influence the polymer's properties. Ring bromination generally leads to greater thermal stability compared to bromination on the polymer backbone, as the aromatic C-Br bond is stronger than a benzylic C-Br bond.[1]
Brominated Acrylates and Methacrylates: Versatility and Functionality
Brominated acrylates and methacrylates, such as 2-bromoethyl acrylate, offer a versatile platform for creating functional polymers. The ester group provides a different polarity and reactivity compared to styrenics, and the bromine atom can be used for post-polymerization modifications. These monomers are amenable to controlled radical polymerization techniques, allowing for the synthesis of well-defined polymer architectures.
Vinyl Bromide: A Gaseous Monomer for Specialty Copolymers
Vinyl bromide is a gaseous monomer that can be polymerized, often in copolymerization with other vinyl monomers like vinyl chloride, to produce flame-retardant materials.[6][7] Poly(vinyl bromide) and its copolymers find applications in synthetic fibers and films.[7]
Brominated Monomers for Thermosetting Resins
Brominated compounds are also crucial in the formulation of flame-retardant thermosets, such as epoxy and vinyl ester resins.
-
Brominated Epoxy Resins: Tetrabromobisphenol A (TBBPA) is a key monomer used in the production of brominated epoxy resins for printed circuit boards and other electronics.[2][8] These resins offer a combination of excellent mechanical properties, chemical resistance, and inherent flame retardancy.[9]
-
Brominated Vinyl Ester Resins: These resins, often based on brominated epoxy oligomers, provide excellent corrosion resistance and flame retardancy, making them suitable for demanding applications like chemical storage tanks and pipelines.[10][11]
Brominated Norbornenes: Tailored Polymers via ROMP
Norbornene derivatives containing bromine, such as ω-bromoalkylnorbornenes, are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP).[4] This technique allows for the synthesis of polymers with unique backbone structures and the potential for post-polymerization functionalization at the bromine site.
Polymerization Methodologies: A Comparative Analysis
The choice of polymerization technique is critical in controlling the molecular weight, architecture, and properties of the final brominated polymer.
Free Radical Polymerization (FRP)
Free radical polymerization is a common and versatile method for polymerizing vinyl monomers, including brominated styrenes and vinyl bromide.[12][13]
-
Mechanism: The process involves three main steps: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where two radicals combine to end the chain growth.[14]
-
Causality of Experimental Choices: The choice of initiator (e.g., AIBN, benzoyl peroxide) is dictated by the desired reaction temperature and the monomer's reactivity. The solvent is chosen to dissolve both the monomer and the resulting polymer and should have minimal chain transfer activity.
-
Advantages and Disadvantages: FRP is a robust and relatively simple technique. However, it offers limited control over molecular weight and polymer architecture, often resulting in polymers with broad molecular weight distributions.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. It is particularly well-suited for polymerizing styrenics and acrylates.
-
Mechanism: ATRP involves a reversible equilibrium between active propagating radicals and dormant species, which are typically alkyl halides. A transition metal complex (commonly copper-based) acts as a catalyst to reversibly activate and deactivate the growing polymer chains.
-
Causality of Experimental Choices:
-
Catalyst: The choice of the transition metal and ligand (e.g., CuBr/PMDETA) is crucial. The catalyst's activity must be matched to the monomer's reactivity to maintain a low concentration of active radicals, which minimizes termination reactions.[15]
-
Initiator: An alkyl halide with a structure similar to the dormant polymer chain end is used as the initiator. Its efficiency determines the number of polymer chains.
-
Solvent: The solvent can significantly impact the catalyst's activity and solubility.[16] Polar solvents can increase the rate of polymerization but may also promote side reactions.[17]
-
-
Advantages and Disadvantages: ATRP provides excellent control over polymer architecture, enabling the synthesis of block copolymers, star polymers, and other complex structures. However, the catalyst can be sensitive to impurities and may need to be removed from the final product.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for polymerizing cyclic olefins, such as brominated norbornene derivatives. It is a type of chain-growth polymerization driven by the relief of ring strain in the monomer.
-
Mechanism: A metal alkylidene complex (e.g., Grubbs' or Schrock's catalyst) initiates the polymerization by reacting with the cyclic olefin to form a metallacyclobutane intermediate. This intermediate then rearranges to open the ring and regenerate the metal alkylidene on the end of the growing polymer chain.
-
Causality of Experimental Choices:
-
Catalyst: The choice of catalyst depends on the monomer's functional groups and desired reactivity. Ruthenium-based Grubbs' catalysts are known for their tolerance to a wide range of functional groups.
-
Monomer Strain: ROMP is most effective for highly strained cyclic olefins. Monomers with low ring strain may not polymerize efficiently.
-
-
Advantages and Disadvantages: ROMP allows for the synthesis of polymers with unique backbone structures containing unsaturation, which can be further functionalized. The "living" nature of some ROMP systems enables the synthesis of well-defined block copolymers. The main disadvantage is the cost of the catalysts.
Comparative Analysis of Polymer Properties
The properties of polymers derived from brominated monomers are a direct consequence of the monomer structure and the polymerization method employed. This section provides a comparative overview of their thermal, flame retardant, and mechanical properties.
Thermal Properties
The thermal stability of a polymer is critical for its processing and end-use applications. Key parameters include the glass transition temperature (Tg) and the decomposition temperature (Td).
| Polymer | Monomer | Polymerization Method | Tg (°C) | Td (°C, 5% weight loss) | Reference |
| Poly(4-bromostyrene) | 4-Bromostyrene | Free Radical | ~110-130 | >340 | [2] |
| Brominated Polystyrene | Styrene (post-bromination) | - | Varies | >340 | [2] |
| Brominated Polyurethane | Brominated Castor Oil, etc. | Step-growth | Increases with Br content | Slightly higher than non-brominated | [18][19] |
| Brominated Epoxy Resin | TBBPA-based | Curing | Varies with cure | ~340-390 (first step) | [2] |
Insights and Causality:
-
Styrenic polymers generally exhibit high Tg due to the rigid phenyl rings in the backbone. The high Td of brominated polystyrenes is a key attribute for their use as flame retardant additives in high-temperature engineering plastics.[5]
-
The thermal stability of brominated epoxy resins can be lower than their non-brominated counterparts due to the earlier onset of HBr elimination, which can catalyze further degradation.[9]
-
In brominated polyurethanes , incorporating bromine can increase the Tg and char yield, contributing to improved thermal stability and flame retardancy.[18][19]
Flame Retardant Properties
The primary function of many brominated polymers is to impart flame retardancy. The Limiting Oxygen Index (LOI) is a common measure of a material's flammability; a higher LOI indicates better flame resistance.
| Polymer System | Brominated Component | LOI (%) | Flame Retardancy Mechanism | Reference |
| PBT + Brominated Polystyrene | Brominated Polystyrene | Increased significantly | Gas phase radical trapping | [9] |
| Brominated Polyurethane | Brominated diol | Increases with Br content | Gas and condensed phase | [18][19] |
| Brominated Epoxy Resin | TBBPA | High | Gas and condensed phase | [2] |
| Copolymers with Vinyl Bromide | Vinyl Bromide | Increased | Gas phase radical trapping | [6][7] |
Insights and Causality:
-
The flame retardant efficiency is directly related to the bromine content. Higher bromine content generally leads to a higher LOI.
-
Gas-phase activity , where bromine radicals are released to quench the flame, is the dominant mechanism for most brominated polymers.[3]
-
Some systems, like brominated polyurethanes and epoxies , also exhibit condensed-phase activity , where the polymer promotes char formation, creating a barrier that insulates the underlying material from the heat source.
Mechanical Properties
The mechanical properties of a polymer, such as tensile strength and Young's modulus, determine its suitability for structural applications.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polypropylene (unfilled) | ~30-40 | ~1.5-2.0 | >100 | [20] |
| Glass-fiber reinforced PBT | High | High | Low | [9] |
| Vinyl Ester Resin | ~60-80 | ~3.0-4.0 | ~3-6 | [18] |
| Epoxy Resin | ~50-90 | ~2.5-3.5 | ~3-6 | [20] |
Insights and Causality:
-
Data Scarcity: Direct comparative data on the mechanical properties of a wide range of neat brominated polymers is limited in the readily available literature. Often, these polymers are used as additives, and the properties of the final blend are reported.
-
General Trends:
-
The incorporation of rigid aromatic rings, as in brominated styrenics and epoxies , generally leads to higher tensile strength and modulus but lower elongation at break.
-
The crosslinked nature of thermosets like brominated epoxies and vinyl esters results in high stiffness and strength.
-
The mechanical properties are highly dependent on factors such as molecular weight, crystallinity, and the presence of fillers or reinforcing agents.
-
Experimental Protocols
To provide practical guidance, this section outlines detailed, step-by-step methodologies for the synthesis of representative brominated polymers.
Protocol: Free Radical Polymerization of 4-Bromostyrene
This protocol describes a typical solution polymerization of 4-bromostyrene to produce poly(4-bromostyrene).
Materials:
-
4-Bromostyrene (inhibitor removed by passing through a column of basic alumina)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 4-bromostyrene (e.g., 10 g, 54.6 mmol) and AIBN (e.g., 0.09 g, 0.55 mmol, 1 mol% relative to monomer) in toluene (e.g., 20 mL).
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of vigorously stirred methanol (e.g., 400 mL).
-
Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC)
-
Chemical Structure: ¹H NMR and FTIR spectroscopy
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for Td.
Protocol: Atom Transfer Radical Polymerization (ATRP) of 4-Bromostyrene
This protocol provides a method for the controlled polymerization of 4-bromostyrene using a copper-based catalyst system.
Materials:
-
4-Bromostyrene (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol
Procedure:
-
To a dry Schlenk flask with a stir bar, add CuBr (e.g., 0.072 g, 0.5 mmol).
-
Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.
-
Add deoxygenated anisole (e.g., 5 mL), 4-bromostyrene (e.g., 9.15 g, 50 mmol), and EBiB (e.g., 0.073 mL, 0.5 mmol) via degassed syringes.
-
Add deoxygenated PMDETA (e.g., 0.104 mL, 0.5 mmol) to the stirred solution to initiate the polymerization.
-
Place the flask in a thermostated oil bath at 90 °C.
-
Take samples periodically via a degassed syringe to monitor conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, cool the flask, open it to air, and dilute with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
Conclusion and Future Outlook
This guide has provided a comparative analysis of polymers synthesized from various brominated monomers, highlighting the interplay between monomer structure, polymerization technique, and final polymer properties. Brominated styrenics remain a cornerstone for flame retardant applications, while other brominated monomers offer avenues for creating functional and high-performance materials. Controlled polymerization techniques like ATRP and ROMP provide unparalleled opportunities to design complex polymer architectures with precisely tailored properties.
The field of brominated polymers continues to evolve, with ongoing research focused on developing more environmentally friendly and sustainable flame-retardant solutions. The exploration of polymeric brominated flame retardants with high molecular weights is a promising direction to reduce bioavailability and environmental persistence. Furthermore, the use of bromine as a versatile functional group for post-polymerization modification will undoubtedly lead to the development of novel smart and responsive materials. A deeper understanding of the structure-property relationships, particularly in the realm of mechanical performance, will be crucial for the rational design of the next generation of brominated polymers.
References
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Wang, J L and Favstritsky, N A. "Flame retardant brominated styrene-based polymers. II. Synthesis, characterization and application of dibromostyrene, styrene and butadiene terpolymers." (1993). Available at: [Link]
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Vinyl bromide - Wikipedia. Available at: [Link]
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Solvent Effects on the Activation Rate Constant in Atom Transfer Radical Polymerization - ResearchGate. Available at: [Link]
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(PDF) Fire performance of brominated and halogen-free flame retardants in glass-fiber reinforced poly(butylene terephthalate) - ResearchGate. Available at: [Link]
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ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]
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Atom Transfer Radical Polymerization | Chemical Reviews - ACS Publications. Available at: [Link]
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Solvent Effects and Selection of a Catalyst for Aqueous Media - Carnegie Mellon University. Available at: [Link]
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comparative analysis of different high purity synthesis additives and their effectiveness in pp flame retardant formulations. - BDMAEE. Available at: [Link]
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Epoxy - Wikipedia. Available at: [Link]
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Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization - Unipd. Available at: [Link]
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Thermally stable and flame retardant brominated polyurethanes - International Journal of Chemical Studies. Available at: [Link]
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(PDF) Synthesis of Poly(5-norbornene-2,3-dicarboxylic Anhydride) by ROMP in the Presence of the Second-Generation Grubbs Catalyst and 1-Hexene in DMF - ResearchGate. Available at: [Link]
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Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis | Analytical Chemistry - ACS Publications. Available at: [Link]
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Polyvinyl bromide - PubChem - NIH. Available at: [Link]
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Kinetics of Vinyl Free Radical Polymerization in Simple Systems. Available at: [Link]
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Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. Available at: [Link]
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Thermally stable and flame retardant brominated polyurethanes - International Journal of Chemical Studies. Available at: [Link]
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AJ C - Asian Publication Corporation. Available at: [Link]
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What Is Free Radical Polymerization? How PVC and PS Are Made - Patsnap Eureka. Available at: [Link]
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10.4: Synthesis of Polymers - Chemistry LibreTexts. Available at: [Link]
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Brominated Epoxy Vinyl Ester Resins - Poliya. Available at: [Link]
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FREE RADICAL POLYMERIZATION. Available at: [Link]
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Epoxy Based Vinyl Ester Resins: Synthesis and Characterization - Research India Publications. Available at: [Link]
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Free Radical Vinyl Polymerization - Polymer Science Learning Center. Available at: [Link]
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2,4-Dibromostyrene | C8H6Br2 | CID 90377 - PubChem. Available at: [Link]
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Research Regarding the Mechanical Properties of Some Biodegradable Polymeric Composites for Food Packaging Products - SciSpace. Available at: [Link]
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Synthesis, Characterization and Curing of Vinyl ester resin - ResearchGate. Available at: [Link]
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Determination of Bromine Content in Polystyrene - AZoM. Available at: [Link]
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polymers - Semantic Scholar. Available at: [Link]
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Vinyl ester resin compositions - European Patent Office - EP 0046386 B1. Available at: [Link]
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Polymer Mechanics for Engineers | PDF | Deformation (Engineering) | Fracture - Scribd. Available at: [Link]
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Mechanical properties of pure SBR and its composites. | Download Table - ResearchGate. Available at: [Link]
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Kinetic studies of the decomposition of flame retardant containing high-impact polystyrene | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1,4-Bis(1,2-dibromoethyl)benzene
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. In the synthesis of 1,4-Bis(1,2-dibromoethyl)benzene, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the purity of this compound, offering field-proven insights and detailed experimental protocols.
The Synthetic Pathway and Potential Impurities: A Causal Analysis
The most common route to this compound is the electrophilic addition of bromine to 1,4-divinylbenzene.[1][2] This reaction, while generally efficient, can be a source of several impurities that can significantly impact downstream applications. Understanding the potential side reactions is the first step in designing a robust purity assessment strategy.
Common Impurities:
-
Unreacted 1,4-divinylbenzene: Incomplete reaction can leave residual starting material.
-
Mono-brominated species: Partial bromination of one of the vinyl groups results in 1-(1,2-dibromoethyl)-4-vinylbenzene.
-
Polymeric materials: 1,4-divinylbenzene is prone to polymerization, especially in the presence of trace impurities or under non-optimal reaction conditions.[3]
-
Positional isomers: While the 1,4-substitution is dictated by the starting material, minor isomeric impurities from the 1,4-divinylbenzene source could be carried through the synthesis.
The presence of these impurities can interfere with subsequent reactions, leading to lower yields, unexpected byproducts, and difficulties in purification. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity profile.
A Comparative Analysis of Purity Determination Techniques
No single analytical technique is sufficient to definitively confirm the purity of this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system, where the strengths of one technique compensate for the limitations of another.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. |
| Strengths | - Unambiguous structure elucidation- Quantitative analysis (qNMR)- Non-destructive | - High sensitivity and selectivity- Excellent for volatile impurities- Provides molecular weight information | - Suitable for non-volatile and thermally labile compounds- High-resolution separation of isomers- Quantitative analysis |
| Limitations | - Lower sensitivity compared to MS- May not resolve all impurities if signals overlap | - Requires volatile and thermally stable analytes- Potential for on-column degradation | - Chromophore required for UV detection- Response factors can vary between compounds |
| Primary Use | Structural confirmation and identification of major components and impurities. | Identification and quantification of volatile impurities and byproducts. | Quantification of the main component and separation of non-volatile impurities and isomers. |
In-Depth Experimental Protocols
The following protocols are designed to be self-validating, providing a comprehensive and reliable assessment of the purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural confirmation. Both ¹H and ¹³C NMR should be performed to obtain a complete picture of the molecule and identify any structural isomers or major impurities.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Aromatic Region (approx. 7.4 ppm): A singlet is expected for the four equivalent aromatic protons, indicating the 1,4-substitution pattern.
-
Aliphatic Region: Look for the characteristic signals of the -CH(Br)- and -CH₂(Br) groups. The splitting patterns and integration values will be crucial for confirming the structure. For comparison, the related compound 1,4-bis(1-bromoethyl)benzene shows characteristic signals in its ¹H NMR spectrum.[4]
-
Impurity Identification: Look for signals corresponding to unreacted vinyl groups (approx. 5-7 ppm) from 1,4-divinylbenzene or mono-brominated intermediates.
-
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis:
-
Identify the signals for the aromatic and aliphatic carbons. The number of signals will confirm the symmetry of the molecule.
-
Compare the observed chemical shifts with predicted values or data from related compounds to confirm the structure. The ¹³C NMR spectrum of 1,4-bis(1-bromoethyl)benzene can serve as a useful reference.[4]
-
Workflow for NMR Analysis
Caption: Workflow for NMR-based purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): Probing for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the synthesized product.[5][6]
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized compound in a volatile solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.[7]
-
Injector: Split/splitless injector at 280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to capture the molecular ion and fragmentation patterns of the target compound and potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential impurities such as 1,4-divinylbenzene and mono-brominated species.
-
The mass spectrum of each peak can be compared to library data for identification.
-
Workflow for GC-MS Analysis
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4-Bis(1,2-dibromoethyl)benzene for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling halogenated organic compounds like 1,4-Bis(1,2-dibromoethyl)benzene (CAS No. 25393-98-0) demands a rigorous and informed approach to disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety.
Core Hazard Profile and Risk Assessment
This compound is a brominated aromatic hydrocarbon used in laboratory and research settings.[1] Understanding its hazard profile is the first step in mitigating risk. The primary hazards are associated with direct contact and inhalation, with some sources classifying it as a substance that causes skin irritation and may cause respiratory irritation.[2][3][4] Other classifications suggest it can cause severe skin burns and eye damage, necessitating a high degree of caution.[5][6]
The causality for these hazards lies in its chemical structure. As a halogenated organic, it can react with biological tissues. Furthermore, upon thermal decomposition, it can release highly toxic and corrosive gases, including carbon monoxide and hydrogen bromide.[1] Therefore, improper disposal, such as incineration at inadequate temperatures or mixing with incompatible waste streams, can pose significant downstream risks.
| Hazard Class | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [2][3] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [2][3][7] |
Note: Classifications can vary between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the material in use.
Mandatory Safety and Handling Protocols
Before any disposal procedure begins, safe handling is paramount. The principle here is containment and prevention of exposure at the source.
Personal Protective Equipment (PPE)
A self-validating PPE protocol ensures that a failure in one layer of protection does not necessarily lead to exposure. The following equipment must be used when handling this compound in any form—pure, in solution, or as waste.
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Chemical safety goggles and a full-face shield | Protects against splashes and solid particulates from causing severe eye damage.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents direct skin contact, which can cause irritation or burns.[2][5] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against contamination of personal clothing and underlying skin.[5] |
| Respiratory Protection | Use only in a certified chemical fume hood | Engineering controls are the primary defense. Avoids inhalation of dust or vapors, which can cause respiratory irritation.[5][9] |
Safe Handling and Storage
-
Ventilation: All handling of this compound must occur within a properly functioning chemical fume hood to minimize inhalation risk.[9]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[9]
-
Incompatibilities: This compound is incompatible with strong oxidizing agents, bases, and metals.[5][9] Store and dispose of it separately from these substances to prevent hazardous reactions.
-
Storage: Unused product should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste characterization. As a brominated compound, this compound is classified as a halogenated organic waste .[10] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases like hydrogen bromide.[11]
Mixing halogenated waste with non-halogenated streams contaminates the entire container, escalating disposal costs and environmental burden.[12] The following decision tree provides a logical workflow for waste segregation.
Caption: Waste segregation decision-making for this compound.
Step-by-Step Disposal Procedures
Adherence to a strict, documented protocol is essential for safety and regulatory compliance. All waste must be disposed of through a licensed professional waste disposal service.[1][9]
Protocol 4.1: Disposal of Unused or Surplus Product
-
Do Not Attempt Neutralization: Never attempt to chemically neutralize or treat this compound in the lab for disposal. The reactions are unpredictable and can create more hazardous byproducts.
-
Container Integrity: Ensure the original container is in good condition, tightly sealed, and the label is intact and legible.[1]
-
Labeling for Disposal: If not in its original container, transfer to a compatible, sealable waste container. Label it clearly with "HAZARDOUS WASTE," the full chemical name "this compound," the CAS number, and the approximate quantity.
-
Segregation: Store this container in a designated satellite accumulation area for hazardous waste, ensuring it is segregated with other halogenated organics and away from incompatibles.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed waste disposal company.
Protocol 4.2: Disposal of Contaminated Labware and PPE
-
Gross Decontamination: Scrape off any significant solid residue from glassware or equipment into the halogenated organic solid waste container.
-
Solvent Rinse (Rinsate): Rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone, dichloromethane). Crucially, this rinsate is now also halogenated hazardous waste.
-
Collect Rinsate: Collect the solvent rinsate in a designated "Halogenated Organic Liquid Waste" container. Do not pour it down the drain.[9]
-
Solid Waste: Items that cannot be cleaned, such as contaminated weighing paper, gloves, and disposable pipettes, must be placed in a clearly labeled, sealed container or bag for "Halogenated Organic Solid Waste."
-
Final Cleaning: After the initial hazardous rinse, glassware can typically be cleaned using standard laboratory procedures.
Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]
-
Spill Cleanup:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing the full PPE described in Section 2.1, contain the spill.
-
For a solid spill, carefully sweep or vacuum the material up.[1] Avoid creating dust.
-
Place all contaminated material (the chemical, absorbent pads, and cleaning materials) into a sealed, labeled container for "Halogenated Organic Solid Waste."
-
Arrange for disposal through your EHS office.
-
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Combi-Blocks, Inc. (2023). Safety Data Sheet: this compound.
-
AFG Bioscience LLC. (2016). SAFETY DATA SHEET: (1,2-Dibromoethyl)benzene.
-
Hangzhou Zhixi Chemical Technology Co., Ltd. (n.d.). GHS 11 (Rev.11) SDS: this compound.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: Benzene, (1,2-dibromoethyl)-.
-
Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
TCI Chemicals. (2025). SAFETY DATA SHEET: (1,2-Dibromoethyl)benzene.
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
-
GOV.UK. (n.d.). Bromine: incident management.
-
BenchChem. (2025). Proper Disposal of Dibromoethylbenzene: A Guide for Laboratory Professionals.
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
-
Google Patents. (2013). US20130006032A1 - Process for reducing the bromine index of a hydrocarbon.
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
-
Texas Commission on Environmental Quality. (2025). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
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Oregon Department of Environmental Quality. (n.d.). HazardousWaste Reference Guidebook.
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U.S. Department of Transportation. (n.d.). Appendix A to §172.101 - List of Hazardous Substances and Reportable Quantities.
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Journal of Water and Health. (2025). Removal of bromide and bromate from drinking water using granular activated carbon.
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Labsolu. (n.d.). This compound.
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ECHEMI. (n.d.). (1,2-Dibromoethyl)benzene SDS, 93-52-7 Safety Data Sheets.
-
Haz-Map. (n.d.). (1,2-Dibromoethyl)benzene - Hazardous Agents.
-
ChemicalBook. (2025). (1,2-DIBROMOETHYL)BENZENE | 93-52-7.
-
National Center for Biotechnology Information. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems.
-
CymitQuimica. (n.d.). This compound.
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
-
PubChem. (n.d.). 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane. National Center for Biotechnology Information.
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Navigating the Safe Handling of 1,4-Bis(1,2-dibromoethyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1,4-Bis(1,2-dibromoethyl)benzene, a halogenated aromatic compound. By approaching this chemical with a thorough understanding of its potential hazards and the necessary precautions, we can ensure a secure laboratory environment.
While some safety data sheets (SDS) for this compound suggest no known hazards, others indicate that it may cause skin and respiratory irritation.[1][2] Given the presence of bromine and the more severe hazard classifications for structurally similar compounds like (1,2-dibromoethyl)benzene, which is listed as causing severe skin burns and eye damage, a cautious and conservative approach is strongly advised.[3][4]
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The first line of defense when handling any chemical is appropriate personal protective equipment. For this compound, a comprehensive PPE strategy is crucial to prevent contact and inhalation.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles that comply with EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and potential vapors that can cause eye irritation or severe damage. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, Barrier®, or multi-layer laminates). Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. | Prevents skin contact, which can lead to irritation or chemical burns. The choice of glove material should be based on the specific solvent being used and the duration of handling. |
| Body Protection | A flame-resistant lab coat, worn over long-sleeved clothing and long pants. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be used. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood or when dealing with larger quantities. | Minimizes the risk of inhaling airborne particles or vapors, which may cause respiratory tract irritation.[2] |
| Footwear | Closed-toe, chemically resistant shoes. | Protects the feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. The following steps provide a procedural guide for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available. This should include an inert absorbent material, such as sand or vermiculite.
Handling the Compound
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Transfers: Use appropriate laboratory glassware and equipment to transfer the chemical and its solutions. Avoid carrying open containers outside of the fume hood.
Storage
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Segregation: Store separately from flammable and combustible materials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste materials, including excess reagent, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.
Workflow for Safe Handling of this compound
Caption: A visual representation of the safe handling workflow for this compound.
In Case of Exposure: Immediate First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET for (1,2-Dibromoethyl)benzene. Retrieved from [Link]
-
Xixisys. (n.d.). GHS SDS for this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
